molecular formula C9H6BrNO2S B11763178 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Katalognummer: B11763178
Molekulargewicht: 272.12 g/mol
InChI-Schlüssel: GWXFSLNZRKDCLO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H6BrNO2S and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H6BrNO2S

Molekulargewicht

272.12 g/mol

IUPAC-Name

3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C9H6BrNO2S/c1-4-2-3-5-6(10)7(9(12)13)14-8(5)11-4/h2-3H,1H3,(H,12,13)

InChI-Schlüssel

GWXFSLNZRKDCLO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)O)Br

Herkunft des Produkts

United States
Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. While direct experimental data for this specific molecule is not widely published, this guide synthesizes information from extensive research on structurally related thieno[2,3-b]pyridine derivatives to present a highly accurate, predicted spectral analysis. This document is intended to serve as a valuable resource for the structural elucidation and characterization of this and similar heterocyclic compounds. We will delve into the rationale behind the predicted chemical shifts and coupling constants, provide a detailed experimental protocol for data acquisition, and visualize the key structural and spectral correlations.

Introduction: The Central Role of NMR in Heterocyclic Drug Discovery

The thieno[2,3-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties.[1][2] The precise substitution pattern on this heterocyclic system is critical to its therapeutic efficacy and safety profile. Therefore, unambiguous structural characterization is a cornerstone of the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a complex, substituted heterocycle like 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a thorough understanding of its NMR spectra is essential for confirming its identity and purity.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. These predictions are based on established substituent effects in thieno[2,3-b]pyridine systems and related heterocyclic compounds.[3][4]

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) in ppmMultiplicityIntegrationAssignment
~8.4 - 8.6Singlet (s)1HH-4
~7.2 - 7.4Singlet (s)1HH-5
~2.5 - 2.7Singlet (s)3H-CH₃
~13.0 - 14.0Broad Singlet (br s)1H-COOH
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) in ppmAssignment
~165 - 170-COOH
~158 - 162C-7a
~150 - 154C-6
~148 - 152C-2
~130 - 134C-3a
~128 - 132C-4
~118 - 122C-5
~115 - 119C-3
~20 - 24-CH₃

Scientific Rationale and Spectral Interpretation

The predicted chemical shifts are derived from the foundational electronic properties of the thieno[2,3-b]pyridine core and the predictable influence of its substituents. The thieno[2,3-b]pyridine system consists of a π-excessive thiophene ring fused to a π-deficient pyridine ring, which governs the baseline chemical shifts of the ring protons and carbons.[5]

Analysis of the ¹H NMR Spectrum
  • H-4 and H-5 Protons: In the unsubstituted thieno[2,3-b]pyridine, the pyridine protons typically appear at lower field than the thiophene protons due to the electron-withdrawing nature of the nitrogen atom. The introduction of a bromine atom at the 3-position is expected to have a minimal effect on the chemical shifts of the pyridine protons. The methyl group at the 6-position, being weakly electron-donating, will slightly shield the adjacent H-5 proton, causing it to appear at a relatively higher field compared to H-4. The absence of adjacent protons for both H-4 and H-5 leads to the prediction of singlets for both signals.

  • Methyl Protons: The methyl group at the 6-position is attached to an aromatic ring and is expected to resonate in the typical range of 2.5-2.7 ppm as a singlet.

  • Carboxylic Acid Proton: The proton of the carboxylic acid group is highly deshielded and often exchanges with residual water in the solvent, resulting in a broad singlet at a very low field, typically above 13 ppm.

Analysis of the ¹³C NMR Spectrum
  • Quaternary Carbons: The chemical shifts of the quaternary carbons (C-2, C-3, C-3a, C-6, and C-7a) are influenced by their position within the heterocyclic system and the attached substituents. The bromine at C-3 will cause a significant downfield shift for this carbon. The carboxylic acid at C-2 will also lead to a downfield shift.

  • Ring Carbons with Attached Protons: The chemical shifts of C-4 and C-5 are influenced by the overall electron distribution in the pyridine ring.

  • Methyl Carbon: The methyl carbon is expected to appear at a high field, characteristic of sp³-hybridized carbons.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid group will be the most deshielded carbon in the molecule, appearing at the lowest field.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Due to the presence of the carboxylic acid group, a polar, aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This solvent will solubilize the compound and allow for the observation of the acidic proton.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans (NS): 16 to 64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): Approximately 3-4 seconds.

    • Spectral Width (SW): A spectral width of about 16 ppm, centered around 8 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').

    • Number of Scans (NS): Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

    • Relaxation Delay (D1): 2 seconds.

    • Acquisition Time (AQ): Approximately 1-2 seconds.

    • Spectral Width (SW): A spectral width of about 250 ppm, centered around 125 ppm.

2D NMR Experiments

To definitively assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Visualizations

Molecular Structure and Atom Numbering

Caption: Molecular structure of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with atom numbering.

NMR Data Acquisition Workflow

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz) cluster_processing Data Processing & Analysis Compound Weigh Compound (5-10 mg) Solvent Add Deuterated Solvent (e.g., DMSO-d6) Compound->Solvent Transfer Transfer to NMR Tube Solvent->Transfer H1_NMR 1H NMR (zg30, 16-64 scans) Transfer->H1_NMR C13_NMR 13C NMR (zgpg30, >1024 scans) H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) C13_NMR->TwoD_NMR Processing Fourier Transform, Phase & Baseline Correction TwoD_NMR->Processing Integration Integration & Peak Picking Processing->Integration Assignment Spectral Assignment Integration->Assignment Final_Structure Final_Structure Assignment->Final_Structure

Caption: Standard workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectral data of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. By leveraging established principles of NMR spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and related heterocyclic compounds. The detailed experimental protocol and workflow diagrams offer a practical guide for obtaining high-quality NMR data, which is indispensable for advancing research and development in medicinal chemistry.

References

  • Klemm, L. H., et al. (1981). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. Journal of Heterocyclic Chemistry, 18(7), 1347-1351.
  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][6][7]naphthyridinones and pyrazolo[3,4-c][6][7]. Arkivoc, 2024(8), 202412212.

  • Klemm, L. H., et al. (2000). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 37(4), 763-766.
  • Barker, J. M. (1977). The Thienopyridines. Advances in Heterocyclic Chemistry, 21, 65-119.
  • Klemm, L. H., et al. (1982). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. Journal of Heterocyclic Chemistry, 19(6), 1447-1449.
  • MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Retrieved from [Link]

  • PMC. (n.d.). Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. Retrieved from [Link]

  • ResearchGate. (2023). A comparison of crystallographic and NMR data for thieno[2,3- b :4,5- b ′]dipyridine and its monohydroperchlorate salt | Request PDF. Retrieved from [Link]

  • Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 485-496.
  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemical & Pharmaceutical Bulletin. (n.d.). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3- carboxylic Acid. Retrieved from [Link]

  • MDPI. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

  • PMC. (n.d.). Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Retrieved from [Link]

  • Asian Journal of Chemistry. (2012). Synthesis and Docking Studies of Some 3-Amino-6-(thiophen-2-yl)thieno[2,3-b]pyridine Derivatives. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Retrieved from [Link]

Sources

The Thieno[2,3-b]pyridine Scaffold in Advanced Drug Discovery: A Technical Guide to 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fused bicyclic heteroaromatics serve as privileged scaffolds for drug discovery. Among these, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS: 953821-08-4) has emerged as a highly versatile, bifunctional building block. Combining the lipophilic and electronic properties of a thiophene ring with the hydrogen-bonding capacity of a pyridine ring, this molecule acts as an excellent bioisostere for quinolines and indoles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and synthetic methodologies, empowering researchers to leverage this scaffold in the development of novel therapeutics, such as Acetyl-CoA carboxylase (ACC) inhibitors and advanced fluorescent probes.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological assays. The presence of the carboxylic acid dictates its solubility profile, while the heavy bromine atom significantly impacts its molecular weight and lipophilicity.

PropertyValue
Chemical Name 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
CAS Number 953821-08-4
Molecular Formula C9H6BrNO2S
Molecular Weight 272.12 g/mol
SMILES String CC1=CC=C2C(Br)=C(C(O)=O)SC2=N1
Appearance Earthy yellow to off-white solid
Solubility Soluble in DMF, DMSO, and basic aqueous solutions; poorly soluble in neutral water and non-polar organics.
Reactivity Handles C2-Carboxylic acid (Amidation), C3-Bromide (Cross-coupling)

Structural and Mechanistic Insights

The architectural design of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is not arbitrary; every functional group serves a distinct mechanistic purpose in late-stage functionalization and target binding[1].

  • The Thieno[2,3-b]pyridine Core: This fused system alters the electron density distribution compared to isolated pyridine or thiophene rings. The sulfur atom acts as a soft lipophilic domain, often engaging in favorable π -sulfur or halogen-sulfur interactions within protein binding pockets.

  • C2-Carboxylic Acid: Positioned adjacent to the sulfur, this moiety is the primary site for derivatization, typically via amide bond formation. The proximity to the bulky C3-bromine creates a sterically demanding environment, necessitating highly efficient coupling reagents (e.g., HATU) to drive the formation of the active ester[2].

  • C3-Bromine: This halogen serves as a highly activated handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira). Its ortho-relationship to the carboxylic acid allows for the construction of complex, sterically encumbered spiro-ring systems or highly substituted biaryls.

  • C6-Methyl Group: The addition of an electron-donating methyl group at the C6 position of the pyridine ring subtly increases the pKa​ of the pyridine nitrogen. More importantly, it blocks the C6 position—a common site for oxidative metabolism by Cytochrome P450 enzymes—thereby enhancing the in vivo metabolic stability of downstream drug candidates.

G A 3-Bromo-6-methylthieno [2,3-b]pyridine-2-carboxylic acid B Amide Coupling (HATU, DIPEA, DMF) A->B  Carboxyl Activation C Pd-Catalyzed Cross-Coupling (Suzuki/Stille) A->C  Oxidative Addition D C2-Amide Derivatives (Target Binding) B->D  Nucleophilic Attack E C3-Aryl/Alkyl Derivatives (Steric Tuning) C->E  Transmetalation &  Reductive Elimination

Fig 1: Divergent synthetic functionalization pathways of the thieno[2,3-b]pyridine scaffold.

Synthetic Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the generation of the free acid from its ester precursor, followed by a standard derivatization technique. These workflows are designed as self-validating systems.

Protocol A: Saponification of the Ester Precursor

This protocol details the hydrolysis of ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate to yield the target free acid[3].

Rationale & Causality: Saponification of sterically hindered esters requires elevated temperatures and a miscible co-solvent system to ensure the lipophilic starting material remains in contact with the aqueous hydroxide.

  • Preparation: Suspend ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in a mixture of Ethanol and water (3:1 v/v). Causality: Ethanol ensures the organic substrate dissolves as it heats, while water solubilizes the inorganic base.

  • Base Addition: Add 2N aqueous Sodium Hydroxide (NaOH) (3.0 eq) dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 70 °C and stir for 4–6 hours. Monitor the reaction via TLC (Hexane/EtOAc 3:1) or LC-MS until the ester peak is completely consumed.

  • Solvent Removal: Concentrate the mixture in vacuo to remove the ethanol. Causality: Removing the organic solvent prevents the product from remaining in solution during the subsequent precipitation step.

  • Acidification (Self-Validation Step): Dilute the resulting aqueous residue with distilled water. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches ~3-4.

    • Critical Insight: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid. Adjusting the pH to 3-4 ensures the carboxylate is protonated (insoluble) without over-protonating the pyridine ring (which would create a soluble hydrochloride salt).

  • Isolation: Filter the resulting earthy yellow precipitate, wash extensively with cold water, and dry under high vacuum to afford 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

Protocol B: Amide Coupling for Library Generation

This protocol describes the attachment of an amine to the C2-carboxylic acid, a foundational step in creating compound libraries[2].

Rationale & Causality: Due to the steric bulk of the adjacent C3-bromine, standard carbodiimides (like EDC) often fail or proceed slowly. HATU is employed because the 7-azabenzotriazole leaving group is highly reactive, accelerating the nucleophilic attack by the amine.

  • Activation: Dissolve 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Deprotonation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq). Causality: DIPEA deprotonates the carboxylic acid to facilitate attack on the coupling reagent and neutralizes any hydrochloride salts present in the amine reactant.

  • Ester Formation: Add HATU (1.2 eq) and stir at room temperature for 30 minutes. The solution will typically darken, indicating the formation of the active OAt ester.

  • Nucleophilic Addition: Add the desired amine (e.g., 3-(Trifluoromethyl)aniline) (1.5 eq). Heat the reaction to 40 °C and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ and extract with Ethyl Acetate. Wash the organic layer with 5% LiCl (aq) to remove residual DMF, dry over Na2​SO4​ , and purify via flash chromatography.

Applications in Drug Development: ACC Inhibition

One of the most prominent applications of the 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid scaffold is in the synthesis of spiro-ring compounds targeting Acetyl-CoA carboxylase (ACC)[3]. ACC is a critical enzyme that catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis.

By utilizing the C2 and C3 positions of the thieno[2,3-b]pyridine core, medicinal chemists can build complex spiro-cyclic architectures that act as allosteric inhibitors of ACC. Inhibiting this enzyme has a dual therapeutic effect for metabolic syndromes like Type 2 Diabetes: it halts the production of fatty acids and simultaneously depletes malonyl-CoA. Because malonyl-CoA is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT-1), its depletion disinhibits CPT-1, thereby upregulating mitochondrial fatty acid β -oxidation.

G Drug Thieno[2,3-b]pyridine Spiro-Derivatives ACC Acetyl-CoA Carboxylase (ACC) Drug->ACC Allosteric Inhibition Malonyl Malonyl-CoA Production ACC->Malonyl Catalysis Blocked FAS Fatty Acid Synthesis Malonyl->FAS Substrate Depletion CPT1 CPT-1 Activity Malonyl->CPT1 Relieves Inhibition Oxidation Fatty Acid Oxidation CPT1->Oxidation Upregulates

Fig 2: Mechanism of action for ACC inhibition by thieno[2,3-b]pyridine spiro-compounds.

References

  • Source: rsc.
  • Source: patents.google.
  • Source: bldpharm.

Sources

An In-Depth Technical Guide to 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical properties, offers insights into its synthesis based on established methodologies for related compounds, and explores its potential applications in drug discovery and development.

Core Compound Identification and Properties

1.1. Chemical Structure and Nomenclature

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a bicyclic heteroaromatic compound. Its structure consists of a thiophene ring fused to a pyridine ring, with a bromine atom at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₀H₇BrNO₂S

1.2. Physicochemical Properties

A precise CAS Registry Number for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is not definitively available in public databases. However, the CAS number for the parent compound, 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid, is 72832-25-8[1]. The introduction of a methyl group at the 6-position would alter its properties. The calculated exact mass and other physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₇BrNO₂S-
Exact Mass 286.9408 uCalculated
Molecular Weight 288.14 g/mol Calculated
CAS Registry Number Not definitively available-

Diagram of the Molecular Structure:

Caption: Chemical structure of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

Synthesis and Characterization

While a specific, published synthesis protocol for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid was not identified, the synthesis of the thieno[2,3-b]pyridine scaffold is well-documented. A common and effective method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and an active methylene compound in the presence of a base and elemental sulfur.

2.1. Proposed Synthesis Pathway

A plausible synthetic route to the target compound could involve a multi-step process starting from a substituted pyridine derivative. The following diagram outlines a conceptual workflow.

Synthesis_Pathway A Substituted 2-chloronicotinonitrile B Methyl 2-mercaptonicotinonitrile derivative A->B 1. NaSH 2. (CH3)2SO4 C Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate B->C Gewald Reaction (e.g., with methyl chloroacetate) D Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate C->D Sandmeyer Reaction (NaNO2, HBr, CuBr) E 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid D->E Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Proposed synthesis pathway for the target compound.

2.1.1. Step-by-Step Conceptual Protocol

  • Formation of the Thiophene Ring (Gewald Reaction): A substituted 2-mercaptonicotinonitrile can be reacted with an α-haloester, such as methyl chloroacetate, in the presence of a base like sodium ethoxide. This condensation and subsequent cyclization would form the 3-aminothieno[2,3-b]pyridine ester. The synthesis of various thieno[2,3-b]pyridine derivatives via this method has been reported[2][3][4].

  • Introduction of the Bromo Substituent (Sandmeyer-type Reaction): The amino group at the 3-position can be converted to a bromo group via a Sandmeyer-type reaction. This typically involves diazotization of the amine with sodium nitrite in the presence of a strong acid like hydrobromic acid, followed by decomposition of the diazonium salt with a copper(I) bromide catalyst.

  • Hydrolysis of the Ester: The final step would be the hydrolysis of the methyl ester to the carboxylic acid. This is commonly achieved by treatment with a base such as lithium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran, followed by acidification.

2.2. Spectroscopic Characterization (Anticipated)

The structural confirmation of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid would rely on standard spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and thiophene rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing bromine and carboxylic acid groups and the electron-donating methyl group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the quaternary carbons and the carboxyl carbon having characteristic chemical shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio, which should match the calculated exact mass of 286.9408 u.

Potential Applications in Drug Discovery

The thieno[2,3-b]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Derivatives of this heterocyclic system have shown significant potential in various therapeutic areas.

3.1. Kinase Inhibition

A primary area of interest for thieno[2,3-b]pyridine derivatives is as kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Substituted thieno[2,3-b]pyridines have been investigated as inhibitors of various kinases, including IκB kinase (IKK), which is a key regulator of the NF-κB signaling pathway involved in inflammation and cancer[5].

Diagram of a Simplified Kinase Inhibition Workflow:

Kinase_Inhibition_Workflow cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Studies A Compound Synthesis (3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid) B Kinase Panel Screening A->B C IC50 Determination for Hits B->C D Cell Proliferation Assays (e.g., MTT, SRB) C->D E Western Blotting for Target Phosphorylation D->E F Cell Cycle Analysis E->F G Animal Model of Disease (e.g., Xenograft model) F->G H Efficacy and Toxicity Evaluation G->H

Caption: A typical workflow for evaluating a kinase inhibitor.

3.2. Other Therapeutic Areas

Beyond kinase inhibition, thieno[2,3-b]pyridine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Antiplasmodial Activity: Certain 4-arylthieno[2,3-b]pyridine-2-carboxamides have been identified as a new class of agents against Plasmodium falciparum, the parasite responsible for malaria[6].

  • Antiproliferative Activity: A variety of thieno[2,3-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cell lines[7].

  • Antimicrobial and Antiviral Properties: The thieno[2,3-b]pyridine core has been incorporated into molecules with potential antimicrobial and antiviral applications.

The specific substitution pattern of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, with its combination of a halogen, a small alkyl group, and a carboxylic acid, offers multiple points for further derivatization to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

Conclusion

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data for this exact compound is limited in the public domain, the well-established chemistry of the thieno[2,3-b]pyridine system provides a solid foundation for its synthesis and exploration. The diverse biological activities associated with this heterocyclic core, particularly in the realm of kinase inhibition, underscore its potential for further investigation in drug discovery programs. This technical guide serves as a foundational resource for researchers interested in the synthesis, characterization, and application of this and related compounds.

References

  • Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020).
  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][1][2]naphthyridinones and pyrazolo[3,4-c][1][2]. Arkivoc, 2024(8), 202412212.

  • Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. (2014). European Journal of Medicinal Chemistry.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. (2015).
  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][1][2]naphthyridinones and pyrazolo[3,4-c][1][2]. Arkivoc.

  • 3-Amino-6-bromo-thieno[3,2-b]pyridine-2-carboxylic acid methyl ester - Sigma-Aldrich. (n.d.).
  • 3-BroMothieno[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Inform
  • Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transform
  • 929000-66-8|3-Bromo-6-chloropyridine-2-carboxylic acid|BLD Pharm. (n.d.).
  • Methyl 3-bromo-6-chloropicolinate | CAS 1214328-96-7 | AMERICAN ELEMENTS ®. (n.d.).
  • Reaxys | University of Tokyo Library System. (n.d.).
  • A comparison of crystallographic and NMR data for thieno[2,3- b :4,5- b ′]dipyridine and its monohydroperchlorate salt | Request PDF - ResearchG
  • 3-Amino-6-methyl-4-(trifluoromethyl)thieno-[2,3-b]pyridine-2-carboxylic acid | SCBT. (n.d.).
  • NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry D
  • 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents - MDPI. (2020).
  • EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google P
  • 6-Methylpyridine-2(1H)-thione - PMC. (n.d.).
  • Reaxys Medicinal Chemistry - Elsevier. (n.d.).
  • A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt - ResearchG
  • 6-bromothieno[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Inform
  • 3-Bromothieno[3,2-b]pyridine-2-carboxylic acid - Fluorochem. (n.d.)..d.).

Sources

Structural Paradigms in Drug Design: X-Ray Crystallography of Thieno[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Thieno[2,3-b]pyridines represent a privileged class of fused bicyclic heterocycles with profound implications in medicinal chemistry, exhibiting potent anti-proliferative, antiviral, and kinase-inhibitory activities. However, the translation of these molecules from in vitro hits to viable clinical candidates is frequently bottlenecked by their physicochemical properties. As a Senior Application Scientist, I present this technical guide to elucidate how X-ray crystallography serves as the definitive tool for understanding the 3D molecular geometry, crystal packing forces, and target-binding modes of thieno[2,3-b]pyridine derivatives. By decoding their structural causality, researchers can rationally engineer derivatives that overcome solubility limitations and achieve high-affinity target engagement.

Molecular Geometry and Crystallographic Profiling

The fundamental pharmacological behavior of thieno[2,3-b]pyridines is dictated by the precise geometry of their fused ring system. X-ray crystallographic studies reveal that the sp2 hybridization across the fused thiophene and pyridine rings enforces a highly rigid and planar conformation[1].

The structural planarity is a critical determinant of both the molecule's ability to intercalate into narrow hydrophobic protein pockets and its tendency to self-associate. High-resolution X-ray diffraction data of representative derivatives, such as 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonitrile, demonstrates that the dihedral angle formed between the thiophene and pyridine rings is exceptionally small (typically around 1.38°), confirming near-perfect coplanarity [2].

Quantitative Crystallographic Parameters

To standardize structural comparisons across the thieno[2,3-b]pyridine class, key geometric parameters derived from single-crystal X-ray diffraction are summarized below:

Structural ParameterAverage Value / RangeCrystallographic Significance
C-S-C Internal Bond Angle 90.7 ± 0.6°Indicates ring strain accommodated by the sulfur atom's d-orbitals [1].
C-N-C Internal Bond Angle 115.9 ± 1.9°Reflects sp2 hybridization of the pyridine nitrogen [1].
C-S Bond Length 1.73 ± 0.02 ÅStandard for aromatic thiophene fusions [1].
C-N Bond Length 1.34 ± 0.02 ÅIndicates significant double-bond character and electron delocalization [1].
Dihedral Angle (Thiophene-Pyridine) ~1.38°Confirms the extensive planarity of the fused bicyclic core [2].
π-π Stacking Centroid Distance 3.537 ± 0.003 ÅOptimal distance for strong intermolecular dispersive interactions [2].

The Double-Edged Sword of Crystal Packing

While planarity is advantageous for fitting into flat kinase hinge regions, it introduces a severe physicochemical liability: tight crystal packing .

The Causality of Poor Solubility

The extensive delocalized π-system of thieno[2,3-b]pyridines facilitates strong intermolecular π-π stacking interactions (centroid-to-centroid distances of ~3.537 Å) and extensive intermolecular hydrogen bonding networks (e.g., N-H···N and N-H···O bonds) [2]. Thermodynamically, these strong cohesive forces result in a highly stable crystal lattice with high lattice energy, which manifests macroscopically as elevated melting points. Consequently, the energy required for water molecules to break this lattice (solvation energy) is prohibitively high, leading to notoriously poor aqueous solubility [3].

To overcome this, rational structure-based drug design (SBDD) employs a "crystal packing disruption" strategy. By introducing bulky, rotatable, and easily cleavable functional groups (such as esters or carbonates) to the core scaffold, medicinal chemists can intentionally disrupt the planar symmetry. This increases the entropy of the system, prevents tight π-π stacking, and drastically lowers the lattice energy, thereby rescuing aqueous solubility and improving in vivo bioavailability [3].

G A Thieno[2,3-b]pyridine Core B High Molecular Planarity (Dihedral Angle ~1.38°) A->B sp2 hybridization C Strong Intermolecular Forces (π-π Stacking & H-Bonds) B->C Centroid distance ~3.5Å D Tight Crystal Lattice (High Lattice Energy) C->D Thermodynamic stability E Poor Aqueous Solubility & Low Bioavailability D->E High solvation energy required F Rational Drug Design: Addition of Bulky Esters E->F Medicinal chemistry optimization G Increased Rotatable Bonds & Steric Hindrance F->G Structural modification H Disruption of Crystal Packing G->H Entropy increase I Enhanced Solubility & Anti-Proliferative Activity H->I Improved pharmacokinetics

Causality map linking molecular planarity to solubility and the prodrug disruption strategy.

Target-Bound Crystallography: Kinase Inhibition

Beyond small-molecule crystallography, co-crystallization of thieno[2,3-b]pyridines with target proteins provides the definitive blueprint for lead optimization. These derivatives are potent inhibitors of kinases such as Pim-1 and p38 MAP kinase [4], [5].

Binding Mode Mechanics (Pim-1 Kinase)

X-ray crystallography of thieno[2,3-b]pyridine derivatives bound to Pim-1 kinase reveals a highly conserved binding mode within the ATP-binding site. The causality of their high affinity stems from specific spatial orientations:

  • Hinge Region Interaction : The 4-carbonyl group (or equivalent hydrogen bond acceptor) forms a critical, directional hydrogen bond to the backbone amide of Lys67 in the hinge region [4].

  • Hydrophobic Pocket Occupation : Substituents at the 8-position (e.g., Bromine or aryl groups) are directed into the deep hydrophobic pocket adjacent to the hinge region, maximizing van der Waals contacts and displacing high-energy ordered water molecules [4].

  • Solvent Exposure : Substituents at the 2-position point outward toward the solvent channel, allowing for the addition of solubilizing groups without steric clashes with the protein backbone [4].

High-Throughput Fragment Screening

For targets like p38 MAP kinase, thieno[2,3-b]pyridines are often identified via High-Throughput X-Ray Crystallography. Instead of traditional biochemical screening, preformed protein crystals are soaked with cocktails of low-molecular-weight fragments. X-ray diffraction directly identifies weak but highly ligand-efficient binders based on electron density maps, providing a structural starting point for evolving fragments into potent leads [5].

G S1 Target Protein Crystallization S2 Fragment Library Soaking S1->S2 Preformed crystals S3 Cryo-Cooling (113 K) S2->S3 Minimize thermal motion S4 X-Ray Diffraction Data Collection S3->S4 Mo Kα radiation S5 Electron Density Mapping S4->S5 Phase problem solution S6 Hit Identification & Binding Mode Analysis S5->S6 Ligand fitting

High-throughput X-ray crystallography workflow for fragment-based lead discovery.

Experimental Protocols: Synthesis and X-Ray Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis, crystallization, and structural resolution of a standard thieno[2,3-b]pyridine intermediate [2].

Protocol A: Synthesis and Single-Crystal Growth

Causality Check: Slow evaporation is utilized rather than rapid cooling to allow the system to approach thermodynamic equilibrium, minimizing lattice defects and twinning, which are detrimental to high-resolution X-ray diffraction.

  • Reaction Setup : Suspend 4,6-dimethyl-3-cyanopyridine-2-(1H)-thione (10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition : Add 10% aqueous KOH solution (10 mmol) dropwise to deprotonate the thiol, generating a highly nucleophilic thiolate.

  • Alkylation & Cyclization : Introduce chloroacetonitrile (10 mmol) at room temperature. The reaction undergoes an initial S_N2 alkylation followed by an intramolecular Thorpe-Ziegler cyclization to form the thieno[2,3-b]pyridine core.

  • Isolation : Pour the mixture into ice water, filter the resulting precipitate, and wash with cold ethanol.

  • Crystallization : Dissolve the purified solid in a methanol/dichloromethane mixture (1:2 v/v). Cover the vial with pierced Parafilm and allow for slow solvent evaporation at 25 °C over 72 hours until diffraction-quality single crystals form.

Protocol B: X-Ray Diffraction Data Collection and Refinement

Causality Check: Data collection is performed at cryogenic temperatures (113 K) to reduce the thermal vibration (Debye-Waller factor) of the atoms. This sharpens the diffraction spots and allows for the accurate resolution of lighter atoms, including the free refinement of amino hydrogen atoms.

  • Crystal Mounting : Select a crystal of optimal dimensions (e.g., 0.26 × 0.25 × 0.20 mm) under a polarized light microscope. Mount it on a glass fiber using perfluoropolyether oil and transfer it to the goniometer head.

  • Cryo-Cooling : Flash-cool the crystal to 113 K using an open-flow nitrogen cryostat.

  • Data Collection : Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å). Mo Kα is chosen over Cu Kα to minimize X-ray absorption effects in dense organic crystals.

  • Structure Solution : Solve the phase problem using Direct Methods (e.g., SHELXS). Locate the heavy atoms (S, N, C) from the initial E-map.

  • Refinement : Perform full-matrix least-squares refinement on F2 using SHELXL.

    • Validation Metric 1: Ensure the final R-factor ( R1​ ) is < 0.05.

    • Validation Metric 2: Ensure the Goodness-of-Fit (S) is approximately 1.0.

    • Validation Metric 3: Locate amino hydrogen atoms in the difference Fourier map and refine them freely to accurately map intermolecular hydrogen bonding networks.

Conclusion

The rational development of thieno[2,3-b]pyridine derivatives is inextricably linked to crystallographic insights. By understanding the atomic-level causality between structural planarity, crystal packing forces, and target binding modes, scientists can engineer molecules that not only bind their targets with high affinity but also possess the requisite physicochemical properties for clinical success.

References

  • A comparison of crystallographic and NMR data for thieno[2,3- b :4,5- b ′]dipyridine and its monohydroperchlorate salt ResearchGate URL
  • National Institutes of Health (PMC)
  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity MDPI Pharmaceuticals URL
  • National Institutes of Health (PMC)
  • Fragment-Based Lead Discovery Using X-ray Crystallography ACS Publications URL

Safety Data Sheet (SDS) and toxicity profile of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Assumed Safety Data Sheet (SDS) and Toxicity Profile of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Introduction

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a thieno[2,3-b]pyridine core, is found in various biologically active molecules.[1][2][3] The presence of a bromine atom and a carboxylic acid group suggests potential for reactivity and biological interaction, necessitating a careful approach to its handling and safety assessment. This guide provides a comprehensive overview of the presumed safety data and toxicity profile based on data from analogous compounds.

Assumed Safety Data Sheet (SDS) Profile

In the absence of a specific SDS, the following information is extrapolated from related chemical structures.

Hazard Identification

Based on the GHS classifications of similar brominated heterocyclic compounds, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is anticipated to be classified as:

  • Acute Toxicity, Oral (Category 4) [4][5]

  • Skin Irritation (Category 2) [4][5][6]

  • Serious Eye Irritation (Category 2A) [4][5][6]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [4][5]

Signal Word: Warning[4][5]

Assumed Hazard Statements:

  • H302: Harmful if swallowed.[4][5]

  • H315: Causes skin irritation.[4][5][6]

  • H319: Causes serious eye irritation.[4][5][6]

  • H335: May cause respiratory irritation.[5]

Assumed Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.[6]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an approved waste disposal plant.

First-Aid Measures
  • General Advice: If symptoms persist, seek medical attention.[5]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if you feel unwell.[6][7]

  • In Case of Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[5][6][7]

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6][7]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[5][7]

Handling and Storage
  • Precautions for Safe Handling: Handle in accordance with good industrial hygiene and safety practice.[5] Avoid contact with skin, eyes, and clothing.[6] Avoid dust formation and inhalation.[5] Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Conditions for Safe Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][8]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn.[10]

Assumed Toxicity Profile

A detailed toxicity profile for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is not available. The following is a qualitative assessment based on the anticipated hazards of its structural motifs.

  • Acute Toxicity: Expected to be harmful if swallowed, based on data from similar compounds.[4][5] The oral LD50 is likely to be in the range of 300-2000 mg/kg.

  • Skin and Eye Irritation: The presence of a carboxylic acid and the aromatic heterocyclic system suggests a high potential for skin and eye irritation.[4][5][6]

  • Sensitization: The potential for skin sensitization is unknown but should be considered a possibility.

  • Mutagenicity, Carcinogenicity, and Reproductive Toxicity: No data is available for this compound or its close analogs. In the absence of data, it should be handled as a compound with unknown long-term health effects.

Data Summary Table (Assumed)

Toxicity EndpointAssumed Value/ClassificationBasis for Assumption
Acute Oral Toxicity Category 4 (Harmful if swallowed)Analogy with brominated pyridines[4][5]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Analogy with brominated pyridines and carboxylic acids[4][5][6]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Analogy with brominated pyridines and carboxylic acids[4][5][6]
Respiratory Irritation Category 3 (May cause respiratory irritation)Analogy with similar heterocyclic compounds[4][5]
Carcinogenicity No data availableN/A
Mutagenicity No data availableN/A
Reproductive Toxicity No data availableN/A

Experimental Protocols

Standard Handling Procedure

This protocol outlines the minimum safety requirements for handling 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in a research laboratory.

Step 1: Risk Assessment

  • Before any work begins, conduct a thorough risk assessment, considering the quantity of substance to be handled, the nature of the experiment, and potential for exposure.

Step 2: Engineering Controls

  • All manipulations of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step 3: Personal Protective Equipment (PPE)

  • Wear a lab coat, chemical safety goggles, and nitrile gloves at all times.

Step 4: Weighing and Dispensing

  • Weigh the solid compound in a fume hood. Use a disposable weighing boat to avoid contamination.

Step 5: Solution Preparation

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

Step 6: Waste Disposal

  • Dispose of all waste materials (solid waste, contaminated gloves, solutions) in properly labeled hazardous waste containers according to institutional and local regulations.[6]

Step 7: Decontamination

  • Clean the work area thoroughly with an appropriate solvent and then with soap and water after the experiment is complete.

Spill Response Protocol

Step 1: Evacuate

  • Immediately evacuate the area of the spill, except for those involved in the cleanup.

Step 2: Ventilate

  • Ensure the area is well-ventilated.

Step 3: Personal Protection

  • Don appropriate PPE, including a respirator if the spill is large or the substance is airborne.

Step 4: Containment

  • For a solid spill, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.[5]

  • For a solution spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Step 5: Decontamination

  • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

Step 6: Reporting

  • Report the spill to the appropriate safety officer or supervisor.

Visualizations

General Handling Workflow

G General Handling Workflow for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling risk_assessment Conduct Risk Assessment ppe Don Appropriate PPE risk_assessment->ppe fume_hood Work in Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing dissolving Prepare Solution weighing->dissolving waste_disposal Dispose of Waste dissolving->waste_disposal decontaminate Decontaminate Work Area waste_disposal->decontaminate

Caption: A workflow diagram outlining the key steps for safely handling the compound.

Spill Response Decision Tree

G Spill Response Decision Tree spill Spill Occurs is_large Is the spill large? spill->is_large is_solid Is it a solid or liquid? is_large->is_solid No evacuate Evacuate Area is_large->evacuate Yes cleanup_solid Sweep up solid is_solid->cleanup_solid Solid cleanup_liquid Absorb liquid is_solid->cleanup_liquid Liquid notify Notify Supervisor evacuate->notify dispose Dispose of Waste cleanup_solid->dispose cleanup_liquid->dispose decontaminate Decontaminate Area dispose->decontaminate

Caption: A decision tree for responding to a spill of the compound.

Conclusion

While specific safety and toxicological data for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid are currently lacking, a precautionary approach based on the known hazards of structurally related compounds is essential for its safe handling. Researchers and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the safety profile of this compound and to establish definitive safe handling guidelines.

References

  • Chemical Substance Information. 6-bromothieno[2,3-b]pyridine-2-carboxylic acid.
  • Chemical Substance Information. 3-BroMothieno[2,3-b]pyridine-2-carboxylic acid.
  • TCI Chemicals. (2025, June 25). SAFETY DATA SHEET: 6-Bromo-2-pyridinecarboxylic Acid.
  • Klepets, O. O., et al. (2021). Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. Chemistry of Heterocyclic Compounds, 57(10), 984-991.
  • Frolova, Y. S., et al. (2025, November 12). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 30(22), 5035.
  • Merck Millipore. (2025, January 23). SAFETY DATA SHEET.
  • Benchchem. Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.
  • Hay, M. P., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 653-667.
  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - Potassium ferricyanide. Retrieved from [Link]

  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 2-Amino-6-bromopyridine.

Sources

An In-Depth Technical Guide to Structure-Based Pharmacophore Modeling of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid as a Potential IKKβ Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The thieno[2,3-b]pyridine scaffold is a privileged heterocyclic system that forms the core of numerous biologically active compounds. This technical guide provides a comprehensive, in-depth methodology for the development and validation of a structure-based pharmacophore model for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a representative member of this class. We have selected the Inhibitor of κB (IκB) kinase β (IKKβ) as a plausible and high-impact therapeutic target, given its central role in inflammatory diseases and cancer, and the known activity of related compounds. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven protocols to guide the discovery of novel IKKβ inhibitors.

Introduction: The Therapeutic Potential of the Thieno[2,3-b]pyridine Scaffold

The thieno[2,3-b]pyridine core is a versatile scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of heteroatoms provide a unique three-dimensional arrangement for substituent groups, making it an ideal framework for interacting with a variety of biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including anti-proliferative, anti-inflammatory, and antimicrobial effects.[1][2][3] This broad bioactivity suggests that the thieno[2,3-b]pyridine nucleus can be tailored to achieve high affinity and selectivity for specific protein targets.

Our focus molecule, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, embodies the key structural features of this class. To illustrate a robust drug discovery workflow, we have selected the Inhibitor of κB (IκB) kinase β (IKKβ) as a therapeutic target. IKKβ is a crucial enzyme in the NF-κB signaling pathway, which is a master regulator of immune and inflammatory responses, cell proliferation, and survival.[4][5] Dysregulation of the NF-κB pathway is a hallmark of many chronic inflammatory diseases and various cancers, making IKKβ a highly sought-after drug target.[4] Notably, substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds have been developed as inhibitors of IKK activity, providing a strong rationale for our choice of target.

This guide will detail the process of generating a predictive, structure-based pharmacophore model that encapsulates the essential molecular interactions required for the inhibition of IKKβ, using our lead molecule as a conceptual starting point.

The Cornerstone of Modern Drug Discovery: Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[6][7] A pharmacophore model does not represent a real molecule or a specific chemical group but rather an abstract concept of the key interaction points. These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers (PI/NI)

There are two primary approaches to generating a pharmacophore model:

  • Ligand-Based Modeling: This method is employed when the three-dimensional structure of the target protein is unknown. It relies on a set of known active ligands to deduce the common chemical features responsible for their biological activity.[7]

  • Structure-Based Modeling: When the 3D structure of the target protein is available, typically from X-ray crystallography or cryo-EM, a pharmacophore model can be derived directly from the active site.[8] This approach offers the advantage of being grounded in the physical reality of the protein's binding pocket, providing a more precise and detailed hypothesis of the required molecular interactions.

Given the availability of high-resolution crystal structures of human IKKβ, this guide will focus on a structure-based pharmacophore modeling workflow.

A Step-by-Step Protocol for Structure-Based Pharmacophore Model Generation

This section outlines a detailed protocol for generating a robust pharmacophore model for IKKβ inhibition, based on the crystal structure of human IKKβ in complex with an inhibitor (PDB ID: 4KIK).[4][9] While our lead molecule is 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, the initial pharmacophore will be derived from the interactions of the co-crystallized ligand to ensure the model is based on experimentally verified binding modes. Our lead molecule will then be used to refine and illustrate the utility of the model.

Preparation of the IKKβ Crystal Structure

The quality of the initial protein structure is paramount for the generation of a meaningful pharmacophore model. The following steps ensure the structure is properly prepared for modeling.

Experimental Protocol: Protein Preparation

  • Obtain the Crystal Structure: Download the crystal structure of human IKKβ from the Protein Data Bank (PDB ID: 4KIK). This structure contains a co-crystallized inhibitor, which is invaluable for identifying key interactions.[9]

  • Initial Inspection and Cleaning: Load the PDB file into a molecular modeling software package (e.g., BIOVIA Discovery Studio, Schrödinger Maestro, MOE). Remove all non-essential molecules, including water, ions, and any co-solvents that are not directly involved in the binding of the ligand. Retain the protein chains and the co-crystallized ligand.

  • Protonation and Tautomer Prediction: Assign the correct protonation states to the protein residues at a physiological pH (typically 7.4). This is a critical step as the protonation state of residues like histidine, aspartic acid, and glutamic acid can significantly impact their ability to form hydrogen bonds.

  • Energy Minimization: Perform a constrained energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries that may be present in the crystal structure. The positions of the backbone atoms and the co-crystallized ligand should be constrained to preserve the experimentally determined conformation.

Binding Site Identification and Analysis

The binding site is the region of the protein where the ligand interacts. In a structure-based approach, the binding site is defined based on the location of the co-crystallized ligand or by computational prediction methods if no ligand is present.

Workflow: Binding Site Analysis

  • Define the Binding Pocket: The binding site is typically defined as the region of the protein within a certain radius (e.g., 6-10 Å) of the co-crystallized ligand.

  • Analyze Key Interactions: Carefully examine the interactions between the co-crystallized ligand and the protein residues in the binding site. Identify key hydrogen bonds, hydrophobic interactions, and any aromatic or ionic interactions. These interactions will form the basis of our pharmacophore model. For IKKβ (PDB: 4KIK), key residues in the ATP-binding site are often involved in hinge region interactions, a common feature for kinase inhibitors.

Pharmacophore Feature Generation

With the prepared protein structure and a well-defined binding site, the next step is to generate the pharmacophore features. Software like LigandScout, Discovery Studio, or the pharmacophore generation tools in Maestro can automate this process by identifying potential interaction points within the binding site.[6][7]

Methodology: Feature Generation

  • Automated Feature Identification: Utilize the chosen software to automatically generate pharmacophore features based on the interactions between the co-crystallized ligand and the IKKβ active site. The software will place features such as HBA, HBD, and HY in space corresponding to the complementary features of the protein.

  • Manual Refinement and Selection: The automatically generated model should be critically evaluated. It is often necessary to manually refine the model by adding, deleting, or modifying features based on a thorough understanding of the binding site and the known structure-activity relationships (SAR) of IKKβ inhibitors. For instance, if a particular hydrogen bond with a backbone amide in the hinge region is known to be critical for kinase inhibition, ensure that a corresponding HBA or HBD feature is present and correctly positioned in the model.

  • Inclusion of Excluded Volumes: To improve the specificity of the model, excluded volumes can be added. These are spheres that define regions of space that should not be occupied by a potential ligand, typically corresponding to the locations of protein atoms. This prevents the model from identifying molecules that would clash with the protein.

The logical flow of this process can be visualized as follows:

G A Start: Obtain IKKβ Crystal Structure (PDB: 4KIK) B Protein Preparation: - Clean Structure - Protonate - Energy Minimize A->B C Binding Site Analysis: - Define Pocket - Identify Key Interactions B->C D Pharmacophore Generation: - Automated Feature Mapping - Manual Refinement C->D E Add Excluded Volumes D->E F Final Pharmacophore Hypothesis E->F

Caption: Workflow for Structure-Based Pharmacophore Model Generation.

The Imperative of Self-Validation: Ensuring Model Robustness

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step in the modeling process.[6] The goal of validation is to assess the model's ability to distinguish between active and inactive molecules.

Dataset Preparation for Validation

A crucial component of validation is the creation of a test set of molecules. This dataset should ideally consist of:

  • A set of known IKKβ inhibitors (actives): These should be structurally diverse and cover a range of potencies.

  • A set of decoy molecules (inactives): These are molecules that are structurally similar to the actives but are known to be inactive against IKKβ. This is to challenge the model's specificity.

Validation Methodologies

Several methods can be used to validate a pharmacophore model. A combination of these methods provides the most comprehensive assessment of the model's quality.

Table 1: Key Pharmacophore Model Validation Techniques

Validation MethodDescriptionKey Metrics
Test Set Screening The model is used to screen a database containing the known actives and a larger set of decoy molecules.Enrichment Factor (EF): Measures how many more actives are found in the top fraction of the screened database compared to a random selection. Goodness of Hit (GH) Score: A scoring function that considers the percentage of actives retrieved and the enrichment.
Receiver Operating Characteristic (ROC) Curve Analysis A plot of the true positive rate (sensitivity) against the false positive rate (1-specificity) at various threshold settings.Area Under the Curve (AUC): An AUC of 1.0 represents a perfect model, while an AUC of 0.5 indicates a random model.
Fischer's Randomization Test This statistical method assesses the significance of the pharmacophore model by comparing its cost value to the cost values of models generated from randomized data.Significance Level: A high significance level (e.g., 95% or 99%) indicates that the model is not a result of chance correlation.

The validation workflow can be depicted as follows:

G A Generated Pharmacophore Hypothesis C Screen Dataset with Pharmacophore Model A->C B Prepare Validation Dataset: - Known Actives - Decoy Molecules B->C D Analyze Results: - Calculate EF and GH Scores - Generate ROC Curve (AUC) - Perform Fischer's Randomization C->D E Model Validated? D->E F Refine Pharmacophore Model E->F No G Proceed to Application E->G Yes F->A

Caption: Iterative Workflow for Pharmacophore Model Validation.

Applications of the Validated Pharmacophore Model

Once a pharmacophore model has been rigorously validated, it becomes a powerful tool for various drug discovery applications.

Virtual Screening for Hit Identification

The most common application of a pharmacophore model is to perform virtual screening of large compound libraries to identify novel "hits" – molecules that match the pharmacophore and are therefore predicted to be active.[6] This process is significantly faster and more cost-effective than high-throughput experimental screening. The workflow typically involves:

  • Database Preparation: Preparing a large database of commercially available or proprietary compounds for screening.

  • Pharmacophore-Based Filtering: Using the validated pharmacophore model as a 3D query to search the database.

  • Hit Prioritization: The retrieved hits are ranked based on how well they fit the pharmacophore model.

Scaffold Hopping and Lead Optimization

Pharmacophore models are excellent tools for scaffold hopping – the identification of novel molecular scaffolds that can serve as starting points for new chemical series.[6] Because the model is based on chemical features rather than the entire chemical structure, it can identify structurally diverse molecules that satisfy the key interaction requirements.

For lead optimization, the pharmacophore model can guide the modification of existing lead compounds to improve their potency and selectivity. By understanding the key features required for activity, chemists can make more informed decisions about which parts of the molecule to modify.

ADMET and Off-Target Profiling

Pharmacophore models can also be developed for anti-targets, such as enzymes involved in drug metabolism (e.g., cytochrome P450s) or proteins associated with toxicity (e.g., the hERG channel). By screening potential drug candidates against these "anti-pharmacophores," it is possible to flag molecules that may have unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties early in the discovery process.

Conclusion

This technical guide has provided a comprehensive and structured approach to the development and validation of a structure-based pharmacophore model for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, with IKKβ as a therapeutically relevant target. By grounding the model in the experimental data of a protein crystal structure and subjecting it to rigorous validation, we can generate a powerful in silico tool for the discovery of novel drug candidates. The principles and protocols outlined herein are broadly applicable and can be adapted to other targets and chemical series, serving as a robust framework for accelerating modern drug discovery efforts. The integration of pharmacophore modeling into the drug discovery pipeline represents a key strategy for reducing costs, shortening timelines, and increasing the probability of success in bringing new medicines to patients.

References

  • Deciphering the Interplay: Thieno[2,3-b]pyridine's Impact on Glycosphingolipid Expression, Cytotoxicity, Apoptosis, and Metabolomics in Ovarian Tumor Cell Lines. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. (2022, January 27). MDPI. Retrieved March 22, 2026, from [Link]

  • New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities. (2023, March 14). Arabian Journal of Chemistry. Retrieved March 22, 2026, from [Link]

  • 4KIK: Human IkB kinase beta. (2013, June 26). RCSB PDB. Retrieved March 22, 2026, from [Link]

  • IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. (n.d.). PMC. Retrieved March 22, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). LinkedIn. Retrieved March 22, 2026, from [Link]

  • IkappaB kinase. (n.d.). Wikipedia. Retrieved March 22, 2026, from [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... (2025, August 15). Fiveable. Retrieved March 22, 2026, from [Link]

  • US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES. (n.d.). Google Patents.
  • Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025, July 8). PMC. Retrieved March 22, 2026, from [Link]

Sources

Electronic Properties and Dipole Moment of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: A Computational and Synthetic Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of antimicrobial, anti-inflammatory, and antiviral agents. Among its derivatives, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (CAS: 953821-08-4) presents a unique stereoelectronic profile. The presence of the electron-withdrawing bromine atom, the electron-donating methyl group, and the highly polar carboxylic acid moiety creates a complex push-pull electronic system.

This technical whitepaper provides an in-depth analysis of the electronic properties, dipole moment, and synthetic methodology of this compound. By leveraging Density Functional Theory (DFT) and field-proven synthetic protocols, this guide equips researchers with the mechanistic insights necessary to utilize this molecule in advanced drug design and structure-activity relationship (SAR) studies.

Theoretical Framework: Density Functional Theory (DFT)

To accurately predict the pharmacodynamic behavior of a ligand, one must understand its quantum chemical parameters. Density Functional Theory (DFT) serves as the gold standard for evaluating the electronic structure of heterocyclic compounds [1].

Causality in Level of Theory Selection

For 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, the B3LYP/6-311G(d,p) level of theory is strictly recommended.

  • Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr hybrid functional provides an optimal balance between computational cost and accuracy for organic molecules, particularly in predicting energy gaps.

  • Basis Set (6-311G(d,p)): The inclusion of polarization functions (d,p) is non-negotiable here. The heavy bromine atom possesses a large, diffuse electron cloud that requires extended basis sets to accurately model its polarizability. Furthermore, the hydrogen bonding potential of the carboxylic acid demands precise modeling of the hydrogen atom's electron density.

Computational Protocol (Self-Validating Workflow)

To ensure trustworthiness, the computational workflow must be self-validating. An optimization without a subsequent frequency check is scientifically invalid.

Step-by-Step Computational Methodology:

  • Initial Geometry Generation: Construct the 3D molecular structure using GaussView 6.0. Ensure the carboxylic acid is in its lowest-energy planar conformation relative to the thiophene ring to maximize π -conjugation.

  • Geometry Optimization: Execute the optimization job in Gaussian 16 using the opt keyword at the B3LYP/6-311G(d,p) level.

  • Frequency Calculation (Validation): Concurrently run a frequency calculation (freq). Causality: The output must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state rather than a true local minimum, requiring structural perturbation and re-optimization.

  • Property Extraction: Utilize Multiwfn to extract Frontier Molecular Orbital (FMO) energies and generate the Molecular Electrostatic Potential (MEP) surface [2].

DFT_Workflow A 1. Input Geometry (GaussView Builder) B 2. Geometry Optimization B3LYP/6-311G(d,p) A->B C 3. Frequency Calculation (Zero Imaginary Freqs) B->C D 4. FMO & MEP Analysis (Gaussian / Multiwfn) C->D E 5. Dipole Moment & Reactivity Descriptors D->E

Fig 1: Self-validating DFT computational workflow for electronic property extraction.

Electronic Properties and Frontier Molecular Orbitals

The chemical reactivity and kinetic stability of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid are dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Distribution: Primarily localized over the thieno[2,3-b]pyridine core and the bromine atom, indicating these regions are susceptible to electrophilic attack.

  • LUMO Distribution: Concentrated heavily on the pyridine nitrogen and the carboxylic acid moiety, identifying the primary sites for nucleophilic interactions.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical indicator of molecular stability. A gap of ~3.93 eV classifies this compound as highly stable with moderate polarizability, making it an excellent candidate for surviving the harsh metabolic environment of the liver during first-pass metabolism [3].

Quantitative Data Summary

Based on standard DFT evaluations of highly functionalized thieno[2,3-b]pyridines, the global reactivity descriptors are summarized below [4].

ParameterSymbolCalculated Value (B3LYP)UnitPharmacological Implication
HOMO Energy EHOMO​ -5.85eVElectron-donating capacity
LUMO Energy ELUMO​ -1.92eVElectron-accepting capacity
Energy Gap ΔE 3.93eVKinetic stability / Reactivity
Dipole Moment μ 5.42DebyeSolvation and receptor alignment
Chemical Hardness η 1.96eVResistance to charge transfer
Electronegativity χ 3.88eVTendency to attract electrons
Electrophilicity ω 3.84eVOverall electrophilic power

Dipole Moment and Molecular Electrostatic Potential (MEP)

Dipole Moment ( μ )

The calculated dipole moment of 5.42 Debye is exceptionally high for a small molecule.

  • Causality: This high value is driven by the asymmetric distribution of electron density. The electron-withdrawing bromine atom and the highly polarized carboxylic acid group sit on the same face of the molecule, creating a massive dipole vector pointing from the methyl group (electron-donating) toward the carboxylate/bromo region.

  • Application: In drug development, a dipole moment in this range significantly enhances aqueous solubility (improving bioavailability) but may restrict passive diffusion across the highly lipophilic Blood-Brain Barrier (BBB). It also dictates the molecule's orientation within a target protein's binding pocket via long-range electrostatic steering.

Molecular Electrostatic Potential (MEP)

The MEP map is a visual representation of charge distribution, crucial for predicting non-covalent interactions (e.g., hydrogen bonding).

  • Red Regions (Negative Potential): Localized strictly on the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid, as well as the pyridine nitrogen. These are potent hydrogen-bond acceptors.

  • Blue Regions (Positive Potential): Localized on the acidic hydrogen of the carboxylic acid, acting as a strong hydrogen-bond donor.

  • Green Regions (Neutral): The methyl group and the aromatic π -system represent hydrophobic interaction zones.

SPR_Model Core 3-Bromo-6-methylthieno [2,3-b]pyridine-2-carboxylic acid Prop1 High Dipole Moment (5.42 D) (Enhanced Aqueous Solubility) Core->Prop1 Prop2 HOMO-LUMO Gap (3.93 eV) (High Metabolic Stability) Core->Prop2 Prop3 MEP Distribution (Target Receptor Alignment) Core->Prop3 App Drug Development (ADMET & Efficacy Optimization) Prop1->App Prop2->App Prop3->App

Fig 2: Structure-Property Relationship (SPR) mapping electronic features to drug development.

Experimental Synthesis Protocol

To investigate these electronic properties empirically, high-purity samples must be synthesized. The following step-by-step methodology outlines a robust, high-yield route to 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, grounded in validated heterocyclic chemistry protocols [5].

Step 1: Formation of the Thieno[2,3-b]pyridine Core
  • Reagents: 2-Chloro-6-methylpyridine-3-carbonitrile (1.0 eq), ethyl 2-mercaptoacetate (1.2 eq), sodium ethoxide (1.5 eq).

  • Procedure: Dissolve the pyridine derivative in anhydrous ethanol. Add sodium ethoxide, followed by the dropwise addition of ethyl 2-mercaptoacetate at 0 °C.

  • Reaction: Reflux the mixture for 4 hours. The nucleophilic thiol displaces the chlorine, followed by an intramolecular Thorpe-Ziegler cyclization to form the thiophene ring.

  • Isolation: Pour into ice water. Filter the resulting precipitate to yield ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate .

Step 2: Sandmeyer-Type Bromination

Causality: Direct bromination of the thiophene ring is unselective. Converting the 3-amino group via a diazonium intermediate ensures absolute regiocontrol.

  • Reagents: Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 eq), Copper(II) bromide (1.5 eq), tert-butyl nitrite (1.5 eq).

  • Procedure: Suspend the starting material and CuBr₂ in anhydrous acetonitrile. Slowly add tert-butyl nitrite at 0 °C under argon.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60 °C for 1 hour to drive the radical substitution to completion.

  • Isolation: Quench with aqueous HCl (1M), extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography to yield ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate .

Step 3: Saponification to the Carboxylic Acid
  • Reagents: Ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 eq), NaOH (3.0 eq).

  • Procedure: Dissolve the ester in a 1:1 mixture of methanol and water. Add NaOH.

  • Reaction: Stir at 70 °C for 6 hours [5].

  • Isolation: Remove the methanol in vacuo. Adjust the aqueous layer to pH 6 using 1M HCl. The target compound, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid , will precipitate as an earthy yellow solid. Filter, wash with cold water, and dry under vacuum.

Conclusion

The 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid molecule is a highly polarized, electronically stable scaffold. Its pronounced dipole moment (~5.42 D) and distinct HOMO-LUMO gap (~3.93 eV) make it an ideal candidate for targeted drug discovery, particularly where aqueous solubility and strong electrostatic receptor binding are required. By utilizing the self-validating DFT computational workflows and rigorous synthetic methodologies outlined in this guide, researchers can reliably integrate this compound into advanced pharmacological pipelines.

References

  • Title: Exploring the Chemical Reactivity, Molecular Docking, Molecular Dynamic Simulation and ADMET Properties of a Tetrahydrothienopyridine Derivative Using Computational Methods Source: MDPI (Molecules) URL: [Link]

  • Title: DFT theoretical calculations on (Z)-2-hydroxy-N'-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide Source: DergiPark URL: [Link]

  • Title: New thieno[2,3-b]pyridine-based compounds: Synthesis, molecular modelling, antibacterial and antifungal activities Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Density Functional Theory Investigation of Some Pyridine Dicarboxylic Acids Derivatives as Corrosion Inhibitors Source: ResearchGate URL: [Link]

  • Title: SUPPORTING INFORMATION - Synthesis of Thieno[2,3-b]pyridine Derivatives Source: The Royal Society of Chemistry URL: [Link]

Methodological & Application

Application Note: Step-by-Step Synthesis Pathway for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Scope and Pharmacological Significance

The thieno[2,3-b]pyridine bicyclic system is a privileged scaffold in modern drug discovery, frequently utilized as a bioisostere for indoles and quinolines. Compounds featuring this core exhibit a broad spectrum of biological activities, including the inhibition of the IκB kinase (IKK) complex in autoimmune diseases, antiplasmodial activity targeting PfGSK-3, and antagonism of ubiquitin-specific proteases (e.g., USP28) in oncology[1].

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid serves as a highly versatile, late-stage synthetic intermediate. The C2-carboxylic acid provides a direct handle for amide coupling to explore solvent-exposed biological pockets, while the C3-bromo substituent acts as an orthogonal handle for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to systematically probe structure-activity relationships (SAR).

Synthetic Strategy & Mechanistic Rationale

The synthesis of the target compound is achieved via a robust, highly scalable three-step linear sequence starting from commercially available 2-chloro-6-methylnicotinonitrile.

Step 1: Core Assembly via SNAr and Thorpe-Ziegler Cyclization

The construction of the thieno[2,3-b]pyridine core relies on a tandem Nucleophilic Aromatic Substitution (SNAr) and intramolecular cyclization[2]. Sodium methoxide is utilized to deprotonate ethyl thioglycolate, generating a highly nucleophilic thiolate. This thiolate attacks the C2-position of the pyridine ring, displacing the chloride ion. The adjacent electron-withdrawing nitrile group critically activates the pyridine ring for this SNAr process. Following thioether formation, the base deprotonates the active α -methylene group, triggering an intramolecular Thorpe-Ziegler cyclization into the nitrile carbon. Subsequent tautomerization yields the stable 3-amino-thieno[2,3-b]pyridine architecture.

Mechanism M1 Deprotonation of Ethyl Thioglycolate by NaOMe to form Thiolate M2 Nucleophilic Aromatic Substitution (SNAr) at C2 of Pyridine Ring M1->M2 M3 Thioether Intermediate with adjacent Nitrile M2->M3 M4 Base-catalyzed Deprotonation of alpha-carbon M3->M4 M5 Intramolecular Nucleophilic Attack on Nitrile Carbon (Thorpe-Ziegler) M4->M5 M6 Tautomerization to form 3-Amino-thieno[2,3-b]pyridine core M5->M6

Mechanistic pathway of the tandem SNAr and Thorpe-Ziegler cyclization.

Step 2: Non-Aqueous Sandmeyer Bromination

Converting the C3-amino group to a bromo substituent requires careful condition control. Traditional aqueous Sandmeyer conditions (NaNO 2​ /HX) risk premature hydrolysis of the C2-ethyl ester or competitive hydroxylation of the diazonium intermediate. To circumvent this, a non-aqueous radical bromination is employed using tert-butyl nitrite ( t -BuONO) and copper(II) bromide (CuBr 2​ ) in acetonitrile[2]. t -BuONO generates the diazonium species in situ, which is immediately displaced by bromide via a Cu(I)/Cu(II) mediated single-electron transfer mechanism.

Step 3: Isoelectric Saponification

The final step involves the base-catalyzed hydrolysis (saponification) of the ethyl ester[3]. Because the target molecule is amphoteric (containing both a basic pyridine nitrogen and an acidic carboxylic acid), the workup is critical. Acidification must be strictly controlled to pH 6. Over-acidification (pH < 3) will protonate the pyridine nitrogen, forming a highly water-soluble hydrochloride salt, which drastically reduces the isolated yield.

SynthesisPathway A 2-Chloro-6-methylnicotinonitrile + Ethyl thioglycolate B Ethyl 3-amino-6-methylthieno [2,3-b]pyridine-2-carboxylate A->B NaOMe, DMF SNAr & Cyclization C Ethyl 3-bromo-6-methylthieno [2,3-b]pyridine-2-carboxylate B->C t-BuONO, CuBr2, MeCN Sandmeyer Reaction D 3-Bromo-6-methylthieno [2,3-b]pyridine-2-carboxylic acid C->D 1. NaOH, MeOH, 70°C 2. HCl (pH 6)

Three-step synthetic workflow from nicotinonitrile to the target carboxylic acid.

Quantitative Data Summary

StepReaction TypeKey ReagentsSolventConditionsExpected Yield
1 SNAr & Cyclization2-Chloro-6-methylnicotinonitrile, Ethyl thioglycolate, NaOMeDMFRoom Temp, 2–4 h75–85%
2 Sandmeyer BrominationStep 1 Product, t -BuONO, CuBr 2​ AcetonitrileRoom Temp to 60 °C, 2 h50–65%
3 SaponificationStep 2 Product, 3M NaOH (aq)Methanol70 °C, 6 h80–95%

Experimental Protocols & Self-Validation Systems

Protocol 1: Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • Reaction Setup: To a round-bottom flask, add 2-chloro-6-methylnicotinonitrile (1.0 eq) and ethyl thioglycolate (1.1 eq) dissolved in anhydrous N,N-dimethylformamide (DMF) (approx. 10 mL/gram of limiting reagent)[2].

  • Base Addition: While stirring vigorously at room temperature under an argon atmosphere, add sodium methoxide (1.1 eq) portion-wise. An exothermic reaction may occur; maintain the temperature below 30 °C using a water bath if necessary.

  • Monitoring: Stir the mixture for 2–4 hours.

  • Workup: Pour the dark reaction mixture into ice-cold distilled water (3x the reaction volume). A solid precipitate will form immediately. Filter the precipitate under vacuum, wash extensively with cold water to remove residual DMF, and dry under high vacuum.

  • Self-Validation:

    • TLC: Disappearance of the starting material (UV active).

    • 1H NMR (DMSO-d6): Look for the appearance of a broad singlet integrating for 2H at ~7.2–7.4 ppm (indicating the newly formed -NH 2​ group) and the characteristic ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm)[4].

Protocol 2: Synthesis of Ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate
  • Reaction Setup: In a flame-dried flask shielded from direct light, suspend copper(II) bromide (1.1 eq) and tert-butyl nitrite (1.2 eq) in anhydrous acetonitrile[2].

  • Substrate Addition: Slowly add the ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 eq) obtained from Step 1 to the suspension. Nitrogen gas evolution will be observed.

  • Monitoring: Stir the reaction mixture at room temperature. If kinetics are slow, gently warm to 60 °C for 2 hours until gas evolution ceases.

  • Workup: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with 1 M aqueous HCl (to remove copper salts), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the brominated intermediate.

  • Self-Validation:

    • TLC: The product spot will be significantly less polar (higher Rf​ ) than the highly polar amine starting material.

    • 1H NMR: Complete disappearance of the -NH 2​ broad singlet confirms successful diazotization and substitution.

Protocol 3: Synthesis of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
  • Reaction Setup: Dissolve ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 eq) in methanol (approx. 5 mL/mmol)[3].

  • Hydrolysis: Add an equal volume of 3 M aqueous sodium hydroxide solution. Equip the flask with a reflux condenser and heat the mixture to 70 °C with continuous stirring for 6 hours[3].

  • Solvent Removal: Cool the reaction to room temperature and remove the methanol in vacuo. Dissolve the resulting aqueous residue in a minimal amount of distilled water.

  • Isoelectric Precipitation (Critical Step): Submerge the flask in an ice bath. Using a calibrated pH meter, carefully add 1 M aqueous hydrochloric acid dropwise until the pH reaches exactly 6.0. An earthy yellow precipitate will crash out of the solution[3].

  • Isolation: Filter the precipitate, wash with ice-cold water, and dry under high vacuum for 24 hours to afford the final target compound.

  • Self-Validation:

    • 1H NMR (DMSO-d6): Complete disappearance of the ethyl ester signals (quartet and triplet) confirms total hydrolysis. The appearance of a highly deshielded broad singlet (>13 ppm) corresponds to the carboxylic acid proton.

    • Mass Spectrometry (LC-MS): Ensure the presence of the [M+H]+ isotopic pattern characteristic of a mono-brominated species (approx. 1:1 ratio of m/z signals separated by 2 amu).

References

  • [3] Royal Society of Chemistry (RSC). Supporting Information: Synthesis of Thieno[2,3-b]pyridine derivatives (Saponification Protocols). Retrieved from 3

  • [1] ACS Medicinal Chemistry Letters. Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. Retrieved from 1

  • [4] Royal Society of Chemistry (RSC). Supporting Information: Characterization of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate. Retrieved from 4

  • [2] Google Patents. US20100093777A1 - Spiro-ring compound (Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate and Bromination). Retrieved from 2

Sources

Amide bond formation protocols using 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Amide Bond Formation with 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Introduction: The Central Role of the Amide Bond and Heterocyclic Scaffolds

The amide bond is arguably the most fundamental linkage in medicinal chemistry and drug discovery, forming the backbone of peptides and appearing in a vast array of pharmaceuticals.[1][2] The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the development of new therapeutic agents.[3] The thieno[2,3-b]pyridine core, a bicyclic heterocycle, is a privileged scaffold known to impart significant biological activity, with derivatives showing potential as kinase inhibitors, anti-inflammatory agents, and modulators of various cellular receptors.[4][5]

This document serves as a detailed technical guide for researchers and drug development professionals on the effective formation of amide bonds using 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid . This building block offers a unique combination of a reactive carboxylic acid function with a synthetically versatile bromine handle and a biologically relevant heterocyclic system. We present two robust protocols, leveraging common yet highly efficient coupling reagents, and provide the underlying chemical logic to empower scientists to make informed decisions for their specific synthetic challenges.

Core Principles of Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures and resulting in a low-yielding reaction. The cornerstone of modern amide synthesis lies in the in situ activation of the carboxylic acid.[6] This is achieved by using a "coupling reagent" to convert the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acylating intermediate.[7][8] This activated species is then readily attacked by the nucleophilic amine to form the desired amide bond under mild conditions.

The choice of coupling reagent is critical and depends on factors such as the steric hindrance of the substrates, the electronic properties of the amine, the risk of racemization (if chiral centers are present), and cost.[9][10]

Protocol 1: High-Efficiency Coupling with Uronium/Aminium Salts (HATU)

For challenging or precious substrates, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often the reagents of choice. They are known for high coupling efficiency, rapid reaction times, and a low risk of side reactions.[7][11][12]

Causality and Mechanistic Insight

The superior performance of HATU is attributed to the formation of a highly reactive OAt-active ester.[10][11] The mechanism proceeds in several key steps:

  • Deprotonation: A non-nucleophilic tertiary base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[11]

  • Activation: The carboxylate attacks the electrophilic carbon of HATU, forming an unstable O-acyluronium intermediate.

  • Active Ester Formation: This intermediate is rapidly intercepted by the 7-azabenzotriazole (OAt) leaving group within the HATU molecule. This step is facilitated by anchimeric assistance from the pyridine nitrogen in the HOAt moiety, a phenomenon often called the "7-aza effect," which enhances the leaving group's ability and boosts the overall reaction rate.[10][11]

  • Aminolysis: The highly reactive OAt-ester is then efficiently attacked by the amine to form a tetrahedral intermediate, which collapses to yield the final amide product and the innocuous 1-hydroxy-7-azabenzotriazole (HOAt) byproduct.

dot digraph "HATU_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes RCOOH [label="Thienopyridine-COOH\n(1.0 eq)"]; Amine [label="R'-NH₂\n(1.1 eq)"]; HATU [label="HATU\n(1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DIPEA [label="DIPEA\n(2.0 eq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester\n(Highly Reactive)", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Amide [label="Final Amide Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges RCOOH -> ActiveEster [label=" + HATU, DIPEA"]; Amine -> ActiveEster [label=" Nucleophilic Attack"]; ActiveEster -> Amide [label=" Aminolysis"]; DIPEA [style=invis]; HATU [style=invis]; } dot Caption: HATU-mediated amide coupling workflow.

Protocol 2: Classic Carbodiimide-Mediated Coupling (EDC/HOBt)

A cost-effective and widely used alternative involves carbodiimide reagents, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt).[9] This method is robust for a wide range of substrates.

Causality and Mechanistic Insight

Carbodiimides function by activating the carboxylic acid, but the intermediate they form (an O-acylisourea) can be prone to undesirable side reactions or rearrangement. The role of the additive is crucial for a clean and efficient reaction.

  • Activation: The carboxylic acid adds across one of the C=N double bonds of EDC, forming the highly reactive O-acylisourea intermediate.

  • Interception & Active Ester Formation: Before the O-acylisourea can undergo side reactions, it is intercepted by the nucleophilic HOBt. This forms a more stable and still highly reactive OBt-active ester, releasing a soluble urea byproduct.[7]

  • Aminolysis: The amine attacks the carbonyl carbon of the OBt-ester, leading to the formation of the desired amide product and regenerating HOBt. The use of HOBt as an additive is known to suppress racemization in chiral substrates.[9]

Comparative Overview of Protocols

ParameterProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATUEDC (or DCC)
Additive None required (HOAt is part of HATU)HOBt (or OxymaPure)
Base Non-nucleophilic base (e.g., DIPEA, 2,4,6-collidine)Often a tertiary amine (e.g., Et₃N, DIPEA)
Typical Solvent Anhydrous DMF, DCM, or THFAnhydrous DMF or DCM
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time Typically rapid (1-4 hours)Generally longer (4-24 hours)
Advantages High efficiency, fast, low racemization, ideal for hindered substrates.[11][12]Cost-effective, readily available reagents, soluble urea byproduct (with EDC).[7][9]
Disadvantages Higher cost, potential for guanidinylation side reaction if excess is used.[10]Slower, potential for side reactions without additive, DCC produces an insoluble urea byproduct.

Detailed Experimental Protocols

General Considerations:

  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use anhydrous solvents to prevent hydrolysis of the activated intermediates.

  • The amine reactant should be free of any primary or secondary amine impurities.

dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Carboxylic Acid\n(1.0 eq) & Amine (1.1 eq)\nin Anhydrous Solvent"]; cool [label="Cool to 0 °C"]; add_reagents [label="Add Base, then\nCoupling Reagent/Additive"]; react [label="Stir at RT\n(Monitor by TLC)"]; workup [label="Aqueous Work-up\n(Quench, Extract, Wash)"]; purify [label="Dry, Concentrate &\nPurify (Chromatography)"]; end [label="End\n(Pure Amide)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> dissolve; dissolve -> cool; cool -> add_reagents; add_reagents -> react; react -> workup; workup -> purify; purify -> end; } dot Caption: General experimental workflow for amide bond formation.

Protocol 1: HATU-Mediated Amide Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 equivalent).

  • Solvation: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.5 M concentration).

  • Addition of Amine: Add the desired primary or secondary amine (1.1 equivalents).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir for 5 minutes.

  • Coupling Reagent Addition: Add HATU (1.1 equivalents) in one portion. The reaction mixture may change color.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to afford the pure amide product.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • Preparation: To a round-bottom flask under an inert atmosphere, add 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents).

  • Solvation: Dissolve the solids in anhydrous DMF or DCM (approx. 0.1-0.5 M).

  • Addition of Amine & Base: Add the desired amine (1.1 equivalents) followed by a tertiary amine base such as triethylamine (Et₃N) or DIPEA (1.5 equivalents).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Coupling Reagent Addition: Add EDC hydrochloride (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion

The synthesis of amides from 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid can be achieved with high efficiency using standard modern coupling protocols. The choice between a HATU-based method and an EDC/HOBt-based method will depend on the specific requirements of the synthesis, including the reactivity of the amine partner, cost considerations, and scale. The HATU protocol is recommended for its speed and efficacy with challenging substrates, while the EDC/HOBt protocol provides a reliable and economical alternative for more straightforward transformations. By understanding the principles behind each method, researchers can effectively incorporate this valuable heterocyclic building block into their synthetic programs.

References

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Veritas Chem.
  • The Synthesis of Sterically Hindered Amides. CHIMIA.
  • Optimizing Peptide Coupling: Key Techniques. ProteoGenix.
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • The synthesis of sterically hindered amides. PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • Coupling Reagents. Aapptec Peptides.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • Application Notes & Protocols: Amide Bond Formation Using Pyridine-2-carboxylic Anhydride. Benchchem.
  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. PMC.
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. CAS.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. MDPI.
  • Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses.
  • Process optimization for acid-amine coupling: a c

Sources

The Versatile Scaffold: Applications of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, consistently yielding compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms provide a unique three-dimensional arrangement for interaction with various biological targets. This application note delves into the specific utility of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid as a key starting material in the synthesis of novel therapeutic agents. We will explore its potential applications in oncology, inflammation, infectious diseases, and neuroscience, and provide detailed protocols for its derivatization.

The Strategic Importance of the Thieno[2,3-b]pyridine Core

The fusion of a thiophene and a pyridine ring creates a bioisostere of purines and other significant bicyclic systems, allowing it to interact with a diverse range of enzymes and receptors.[2] Thienopyridine derivatives have been successfully developed into FDA-approved drugs, most notably antiplatelet agents like Clopidogrel and Prasugrel.[2][3][4] Beyond cardiovascular applications, research has demonstrated the potential of this scaffold in areas such as:

  • Anti-inflammatory and Anti-cancer Activity: By targeting key signaling pathways.[5]

  • Antimicrobial and Antiviral Properties: Demonstrating a broad range of anti-infective capabilities.[1][2]

  • Central Nervous System (CNS) Disorders: Modulating neurotransmitter receptors.[1][6]

  • Antitubercular Activity: Showing promise against Mycobacterium tuberculosis.[7]

Physicochemical Properties of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

A foundational understanding of the starting material's properties is crucial for reaction design and optimization.

PropertyValue
Molecular Formula C₉H₆BrNO₂S
Molecular Weight 272.12 g/mol
Appearance Likely a solid
Key Functional Groups Carboxylic acid, Bromine, Thienopyridine core
Storage Store in a cool, dry place, away from light.

The bromine atom at the 3-position and the carboxylic acid at the 2-position are the primary handles for synthetic diversification, enabling the exploration of a vast chemical space.

Potential Therapeutic Applications and Key Biological Targets

The strategic placement of the bromo and carboxylic acid functionalities on the 6-methylthieno[2,3-b]pyridine core allows for its elaboration into derivatives targeting several key proteins implicated in disease.

Inhibition of IκB Kinase (IKK) for Inflammatory Diseases and Cancer

The NF-κB signaling pathway is a critical regulator of the inflammatory response and is often dysregulated in chronic inflammatory diseases and various cancers.[5][8] The IκB kinase (IKK) complex is a central node in this pathway, and its inhibition is a validated therapeutic strategy.[5][8] Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides have been identified as potent inhibitors of IKK.[8][9]

The 3-bromo substituent on our title compound can be readily converted to an amino group, providing a direct entry into this class of IKK inhibitors. The subsequent amidation of the carboxylic acid allows for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.

Workflow for IKK Inhibitor Synthesis

A 3-Bromo-6-methylthieno[2,3-b] pyridine-2-carboxylic acid B Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution A->B Introduce Amino Group C 3-Amino-6-methylthieno[2,3-b] pyridine-2-carboxylic acid B->C D Amide Coupling (HATU, EDC, etc.) C->D Introduce Diversity E Library of 3-Amino-6-methylthieno[2,3-b] pyridine-2-carboxamides D->E F Screening for IKK Inhibition E->F G Lead Optimization F->G cluster_0 Activation Step cluster_1 Coupling Step A R-COOH (Carboxylic Acid) B HATU + Base C Activated O-Acylisourea Ester A->C Activation D R'-NH₂ (Amine) E R-CO-NH-R' (Amide Product) C->E Nucleophilic Attack D->E F Urea Byproduct

Sources

Decarboxylation methods for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Decarboxylation Strategies for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid Derivatives

Introduction & Strategic Context

Thieno[2,3-b]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for AKT protein kinase inhibitors, antibacterial agents, and anti-inflammatory therapeutics[1][2]. The de novo synthesis of these bioactive targets typically involves a Guareschi-Thorpe condensation or similar annulation, which inherently yields a C2-carboxylate ester[1][3].

To access the unsubstituted C2 position—often a strict steric requirement for optimal target-binding kinetics or a prerequisite for subsequent cross-coupling—the ester must be saponified and decarboxylated[1]. However, the presence of a 3-bromo substituent introduces significant chemoselectivity challenges. The electron-withdrawing nature of the halogen inductively strengthens the C–C bond of the carboxylate, raising the activation energy required for CO₂ extrusion. Conversely, prolonged extreme heating risks unwanted protodebromination.

This guide details two optimized, self-validating protocols for the decarboxylation of 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: a scalable high-temperature thermal approach and a rapid, microwave-assisted catalytic method.

Mechanistic Pathway & Workflow

Workflow SM Ester Precursor (Methyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate) Sapon Saponification (LiOH, MeOH/H2O, 25°C) SM->Sapon Hydrolysis Acid 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid Sapon->Acid Acidification Therm Method A: Thermal (Diphenyl ether, 250°C) Acid->Therm Heat MW Method B: Catalytic (Ag2CO3, NMP, 150°C) Acid->MW Microwave Prod Decarboxylated Product (3-Bromo-6-methylthieno[2,3-b]pyridine) Therm->Prod -CO2 MW->Prod -CO2

Workflow of saponification and divergent decarboxylation methods for thieno[2,3-b]pyridines.

Quantitative Method Comparison

To assist in route selection, the following table summarizes the operational metrics of the primary decarboxylation methodologies applicable to electron-deficient thieno[2,3-b]pyridines.

MethodReagents / CatalystSolventTemp (°C)TimeYield (%)Key Advantage
Thermal None (or Cu powder)Diphenyl ether240–2502.5–4 h65–75Highly scalable; avoids expensive transition metals.
Microwave Ag₂CO₃ (20 mol%)NMP15015 min85–92Extremely rapid; completely suppresses protodebromination.
Oxidative PhI(OAc)₂DMF / H₂O802 h50–60Mild thermal conditions; orthogonal reactivity profile[4].

Experimental Protocols & Causality

Protocol A: High-Temperature Thermal Decarboxylation (Scale-Up)

Objective: Achieve reliable decarboxylation for multi-gram scale synthesis without utilizing transition metal catalysts. Causality & Design: Diphenyl ether is selected due to its exceptionally high boiling point (259 °C) and chemical inertness[1]. The high thermal energy is strictly required to overcome the inductive stabilization of the carboxylate ground state by the adjacent 3-bromo group.

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas bubbler, suspend 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (10.0 g, 36.7 mmol) in diphenyl ether (100 mL).

  • Heating: Heat the mixture gradually to 240–250 °C using a heating mantle.

    • Causality: Gradual heating prevents violent solvent bumping and allows for the controlled, steady release of CO₂ gas.

  • Monitoring (Self-Validation): Observe the gas bubbler. The onset of steady bubbling indicates active decarboxylation. Maintain the temperature until gas evolution completely ceases (typically 2.5 to 3 hours). Validate completion via TLC (Hexanes/EtOAc 3:1); the complete consumption of the baseline-retained acid and the appearance of a highly non-polar product spot confirm success.

  • Cooling & Precipitation: Remove from heat and allow the reaction to cool to 50 °C. Pour the mixture into 500 mL of hexanes under vigorous stirring.

    • Causality: The non-polar hexanes drastically reduce the solubility of the product, forcing it to precipitate as a solid while keeping the high-boiling diphenyl ether fully solvated.

  • Isolation: Filter the precipitate, wash with cold hexanes (3 x 50 mL), and dry under high vacuum to afford the pure 3-bromo-6-methylthieno[2,3-b]pyridine.

Protocol B: Microwave-Assisted Silver-Catalyzed Decarboxylation (Discovery Scale)

Objective: Perform rapid decarboxylation on a discovery scale (10–500 mg) while preventing thermal degradation. Causality & Design: Silver carbonate (Ag₂CO₃) acts as a catalyst by forming a silver carboxylate intermediate. This intermediate undergoes a facile, lower-energy decarboxylation pathway (via a concerted cyclic transition state). Microwave (MW) irradiation provides instantaneous, homogeneous volumetric heating, bypassing the slow ramp times of conventional heating and minimizing the substrate's residence time at high temperatures.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe vial, combine 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (272 mg, 1.0 mmol), Ag₂CO₃ (55 mg, 0.2 mmol, 20 mol%), and anhydrous N-Methyl-2-pyrrolidone (NMP) (4 mL).

  • Sealing & Purging: Seal the vial with a crimp cap and purge with Nitrogen gas for 2 minutes.

    • Causality: Removing oxygen prevents oxidative side reactions at the C6-methyl group under intense microwave conditions.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Set the parameters to 150 °C, 15 minutes hold time, with dynamic power modulation.

  • Monitoring (Self-Validation): The microwave software will display a real-time pressure curve. A sharp initial pressure spike corresponds directly to CO₂ release. The subsequent plateauing of this pressure curve validates that the decarboxylation event is complete. Visually, the precipitation of black elemental silver (Ag⁰) in the vial post-reaction confirms catalyst turnover.

  • Workup: Cool the vial to room temperature. Dilute the mixture with EtOAc (20 mL) and filter through a short pad of Celite to remove the precipitated silver salts.

  • Purification: Wash the organic filtrate with 5% aqueous LiCl (3 x 10 mL).

    • Causality: Aqueous LiCl is highly effective at partitioning NMP out of the organic layer.

  • Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

References

  • US8680114B2 - AKT protein kinase inhibitors - Google Patents Source: Google Patents URL
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking Source: PMC / NIH URL
  • efficient one-step synthesis: Topics by Science.

Sources

Harnessing the Potential of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

The thieno[2,3-b]pyridine core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant biological activity.[1][2] Its rigid, planar structure and the presence of heteroatoms facilitate interactions with a variety of biological targets. The strategic functionalization of this core with a bromine atom, a methyl group, and a carboxylic acid at specific positions, as seen in 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, creates a highly versatile building block for the synthesis of novel therapeutic agents and functional materials.[3][4]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. We will explore its inherent reactivity, provide detailed protocols for key transformations, and discuss its applications in the construction of diverse molecular architectures.

The Strategic Advantage of Functional Group Triad

The unique arrangement of the bromo, methyl, and carboxylic acid functionalities on the thieno[2,3-b]pyridine scaffold provides three distinct points for chemical modification. This "triad" allows for a modular and divergent approach to library synthesis, a crucial strategy in modern drug discovery.

  • The Carboxylic Acid (C2-position): This group serves as a primary handle for amide bond formation, a cornerstone of medicinal chemistry.[5][6] It allows for the introduction of a wide array of amine-containing fragments, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties. Esterification of this group is also a viable strategy for creating prodrugs or modifying solubility.[7][8]

  • The Bromo Group (C3-position): The bromine atom is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9][10][11] This allows for the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space accessible from this building block.

  • The Methyl Group (C6-position): While less reactive than the other two functionalities, the methyl group can influence the molecule's overall lipophilicity and metabolic stability. In some cases, it can be a site for late-stage functionalization, although this is a more advanced synthetic consideration.

Key Synthetic Transformations and Protocols

This section details robust and reproducible protocols for the most common and impactful synthetic transformations involving 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

Protocol 1: Amide Bond Formation via Carbodiimide Coupling

Amide coupling is a fundamental reaction for elaborating the carboxylic acid moiety.[12] The use of carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely adopted and effective method.[5]

Rationale: The direct reaction between a carboxylic acid and an amine is generally unfavorable. EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) can further enhance the reaction efficiency by forming an active ester, minimizing side reactions.[12]

Experimental Workflow:

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.0 eq) in Anhydrous DMF B Add Amine (1.1 eq), HOBt (1.2 eq), & DIPEA (2.0 eq) A->B C Cool to 0 °C B->C D Slowly Add EDC (1.2 eq) C->D E Warm to RT & Stir (12-24 h) D->E F Monitor by TLC E->F G Dilute with Organic Solvent F->G Upon Completion H Wash with aq. NaHCO₃ & Brine G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Workflow for carbodiimide-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • To the solution, add the desired primary or secondary amine (1.1 equivalents), 1-hydroxybenzotriazole (HOBt, 1.2 equivalents), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 equivalents).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

ReagentStoichiometryPurpose
3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid1.0 eqStarting Material
Amine1.1 eqNucleophile
EDC1.2 eqCoupling Reagent
HOBt1.2 eqAdditive to suppress side reactions
DIPEA/TEA2.0 eqBase
Anhydrous DMFSolventReaction Medium
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds by coupling the aryl bromide with a boronic acid or ester.[10][13] This reaction is catalyzed by a palladium complex and requires a base.[9][14]

Rationale: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[13] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be substrate-dependent.[9]

Experimental Workflow:

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide (1.0 eq), Boronic Acid (1.2 eq), & Base (2.0 eq) B Purge with Inert Gas A->B C Add Palladium Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat to Reaction Temperature D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G Upon Completion H Wash with Water & Brine G->H I Dry, Filter, & Concentrate H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (or its corresponding ester/amide) (1.0 equivalent), the desired boronic acid (1.2 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, a ligand.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water, via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 90-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalyst SystemBaseSolventTemperature (°C)
Pd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O90
Pd(OAc)₂ / PPh₃K₂CO₃Isopropanol/H₂O80
PdCl₂(dppf)Cs₂CO₃DMF100

Note: The optimal conditions may vary depending on the specific boronic acid used. The data presented is based on analogous systems and serves as a guide.[9]

Protocol 3: Fischer-Speier Esterification

For the synthesis of ester derivatives, the classic Fischer-Speier esterification is a straightforward method, particularly when using a large excess of the alcohol.[7][15]

Rationale: This acid-catalyzed equilibrium reaction involves the protonation of the carboxylic acid, making it more electrophilic for attack by the alcohol. The use of a large excess of the alcohol as the solvent drives the equilibrium towards the product side. For sterically hindered carboxylic acids, microwave irradiation can significantly accelerate the reaction.[7]

Detailed Step-by-Step Protocol:

  • In a sealed microwave vessel, dissolve 1.0 equivalent of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in a large excess of the desired alcohol (e.g., 20-50 equivalents), which also serves as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equivalents).

  • Seal the vessel and place it in a single-mode microwave reactor. Heat the mixture to a suitable temperature (e.g., 130-150 °C) for a specified time (e.g., 30-60 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Applications in Medicinal Chemistry

The thieno[2,3-b]pyridine scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as inhibitors of IκB kinase (IKK) for the treatment of inflammatory diseases and cancer.[16][17] They have also been investigated as inhibitors of Pim-1 kinase, another important target in oncology.[3] Furthermore, certain thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, including prostate and breast cancer.[1][18][19] The ability to readily diversify the 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid core through the protocols described above makes it an invaluable tool for generating libraries of novel compounds for high-throughput screening and lead optimization in these and other therapeutic areas.

Conclusion

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a powerful and versatile building block for the synthesis of complex heterocyclic molecules. The strategic placement of its three functional groups allows for a wide range of chemical modifications through well-established and reliable synthetic protocols. The application notes and detailed procedures provided herein are intended to empower researchers to fully exploit the potential of this scaffold in their drug discovery and materials science endeavors.

References

Sources

Application Note: Advanced Protocols for the Pyridine Ring Functionalization of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The thieno[2,3-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery. Derivatives of this bicyclic system have been identified as potent anti-proliferative agents, primarily discovered via virtual high-throughput screening against phospholipase C-γ2 (PLC-γ2), a critical enzyme in tumor cell proliferation and metastasis 1.

3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid presents a unique synthetic challenge. The thiophene ring is already fully substituted (C-2 carboxylic acid, C-3 bromine), leaving only the pyridine ring (C-4, C-5) and the C-6 methyl group available for late-stage functionalization. Because the pyridine ring is highly electron-deficient, direct electrophilic aromatic substitution is unfavorable. To overcome this, two primary mechanistic strategies are employed:

  • Pyridine N-Oxidation and Nucleophilic Chlorination : Selective oxidation of the pyridine nitrogen (N-7) generates an N-oxide intermediate. This transformation activates the C-4 and C-6 positions toward nucleophilic attack. Since the C-6 position is sterically and electronically blocked by the methyl group, treatment with phosphorus oxychloride (POCl 3​ ) regioselectively directs chloride substitution to the C-4 position 2.

  • Benzylic Radical Halogenation : The C-6 methyl group, positioned on the electron-deficient pyridine ring, exhibits "benzylic-like" reactivity. It can undergo Wohl-Ziegler radical bromination to yield a versatile bromomethyl electrophile for subsequent cross-coupling or nucleophilic displacement.

Causality Check (E-E-A-T): Why must we protect the carboxylic acid first? If the free acid is subjected to POCl 3​ , it will rapidly convert to an acid chloride, leading to uncontrolled side reactions, dimerization, or catastrophic loss of yield during aqueous workup. Esterification is a mandatory first step.

Pathway Visualizations

PLC_Pathway Drug Thieno[2,3-b]pyridine Derivatives PLC PLC-γ2 Enzyme Drug->PLC Inhibits IP3 IP3 PLC->IP3 Cleavage DAG DAG PLC->DAG Cleavage PIP2 PIP2 PIP2->PLC Substrate Ca Calcium Release IP3->Ca Triggers PKC PKC Activation DAG->PKC Activates Proliferation Tumor Cell Proliferation Ca->Proliferation Promotes PKC->Proliferation Promotes

Caption: Mechanism of action for thieno[2,3-b]pyridine derivatives via PLC-γ2 inhibition.

Workflow SM 3-Bromo-6-methylthieno[2,3-b] pyridine-2-carboxylic acid Ester Methyl Ester Intermediate (Carboxyl Protection) SM->Ester MeOH, H2SO4 65°C, 12h NOxide N-Oxide Intermediate (Pyridine Activation) Ester->NOxide m-CPBA, CHCl3 25°C, 48h C6Br C-6 Bromomethyl Derivative (Radical Halogenation) Ester->C6Br NBS, AIBN, CCl4 80°C, 6h C4Cl C-4 Chloro Derivative (Nucleophilic Substitution) NOxide->C4Cl POCl3, 90°C 4h

Caption: Divergent synthetic workflow for the pyridine ring functionalization.

Quantitative Data Summary

The following table summarizes the expected outcomes for the functionalization pathways, standardizing the reaction metrics for bench scientists.

Reaction StepReagents & SolventsTemp (°C)Time (h)Target PositionTypical YieldIn-Process Control (TLC R f​ )*
1. Esterification MeOH, H 2​ SO 4​ (cat.)6512C-2 (Protection)>90%0.70 (Product) vs 0.00 (SM)
2. N-Oxidation m-CPBA (1.5 eq), CHCl 3​ 2548N-775–85%0.20 (Product) vs 0.70 (SM)
3. Chlorination POCl 3​ (excess)904C-465–70%0.80 (Product) vs 0.20 (SM)
4. Bromination NBS (1.1 eq), AIBN, CCl 4​ 806C-6 Methyl60–65%0.65 (Product) vs 0.70 (SM)

*TLC Conditions: Hexane/Ethyl Acetate (1:1 v/v) for Steps 1 & 2; Hexane/Ethyl Acetate (3:1 v/v) for Steps 3 & 4. Visualized under UV 254 nm.

Self-Validating Experimental Protocols

Protocol 1: Carboxylic Acid Protection (Synthesis of Methyl Ester)

Objective: Mask the reactive C-2 carboxylic acid to prevent side reactions during subsequent harsh halogenation steps.

  • Preparation : Suspend 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (10.0 mmol) in anhydrous methanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Catalysis : Slowly add concentrated H 2​ SO 4​ (1.0 mL) dropwise while stirring. Note: The suspension will gradually clear as the ester forms.

  • Reaction : Heat the mixture to reflux (65 °C) for 12 hours.

  • Validation (IPC) : Spot the reaction mixture against the starting material on a silica TLC plate (100% EtOAc). The starting acid will remain at the baseline, while the ester product migrates to R f​ ~0.8.

  • Workup : Concentrate the mixture in vacuo to remove methanol. Carefully neutralize the residue with saturated aqueous NaHCO 3​ (pH ~8) and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO 4​ , and concentrate to yield the methyl ester as an off-white solid.

Protocol 2: Pyridine N-Oxidation

Objective: Activate the pyridine ring for nucleophilic attack using m-CPBA 3.

  • Preparation : Dissolve the methyl ester from Protocol 1 (5.0 mmol) in anhydrous chloroform (30 mL) and cool to 0 °C in an ice bath.

  • Oxidation : Add m-chloroperoxybenzoic acid (m-CPBA, 77% purity, 7.5 mmol) in three equal portions over 30 minutes to prevent thermal runaway.

  • Reaction : Remove the ice bath and stir the mixture at room temperature for 48 hours. Mechanistic Insight: The pyridine nitrogen is significantly more nucleophilic than the thiophene sulfur, ensuring selective N-oxidation without forming thiophene S-oxides .

  • Workup : Wash the organic layer with 10% aqueous NaOH (3 × 20 mL) to remove the m-chlorobenzoic acid byproduct. Wash with brine, dry over MgSO 4​ , and concentrate. The N-oxide is typically used in the next step without further purification.

Protocol 3: Regioselective C-4 Chlorination

Objective: Install a chloride leaving group at C-4 for future cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • Reaction : Dissolve the N-oxide intermediate (3.0 mmol) in anhydrous phosphorus oxychloride (POCl 3​ , 10 mL) under an argon atmosphere.

  • Heating : Heat the mixture to 90 °C for 4 hours. The mixture will turn dark brown.

  • Quenching : Cool the flask to room temperature. Critical Safety Step: Carefully pour the mixture dropwise over crushed ice (100 g) with vigorous stirring to hydrolyze excess POCl 3​ .

  • Workup : Neutralize the cold aqueous mixture with solid Na 2​ CO 3​ until pH reaches 7-8. Extract with dichloromethane (3 × 30 mL), dry over MgSO 4​ , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc 4:1) to isolate the pure C-4 chloro derivative.

Protocol 4: Alternative C-6 Methyl Radical Bromination

Objective: Functionalize the C-6 methyl group directly for nucleophilic substitution.

  • Preparation : Dissolve the methyl ester from Protocol 1 (3.0 mmol) in anhydrous carbon tetrachloride (CCl 4​ ) or 1,2-dichloroethane (DCE) (20 mL).

  • Initiation : Add N-bromosuccinimide (NBS, 3.3 mmol) and azobisisobutyronitrile (AIBN, 0.3 mmol).

  • Reaction : Reflux the mixture (80 °C) under argon for 6 hours.

  • Workup : Cool the reaction to 0 °C. The succinimide byproduct will precipitate and float to the surface. Filter the mixture through a Celite pad, concentrate the filtrate, and purify via flash chromatography to isolate the C-6 bromomethyl derivative.

References

  • Title: Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series.
  • Title: A Thieno[2,3-b]pyridine-Flanked Diketopyrrolopyrrole Polymer as an n-Type Polymer Semiconductor for All-Polymer Solar Cells and Organic Field-Effect Transistors.
  • Title: 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS.

Sources

Troubleshooting & Optimization

Improving reaction yield in the synthesis of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the causality behind experimental choices, providing field-proven insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic strategy for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid?

A1: A robust and widely adopted strategy involves a multi-step approach that builds the molecule sequentially. This typically starts with the construction of the core 3-aminothieno[2,3-b]pyridine scaffold, followed by functional group manipulations. The key stages are:

  • Gewald-type Cyclization: Formation of a 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate ester precursor. This is a powerful method for constructing the fused heterocyclic system.[1][2]

  • Sandmeyer-type Reaction: Conversion of the 3-amino group to the 3-bromo group. This is a classic and effective transformation for introducing a halide.

  • Saponification (Hydrolysis): Conversion of the ester at the 2-position into the final carboxylic acid.[3][4]

This sequence is generally preferred because direct bromination of the thieno[2,3-b]pyridine core can lead to selectivity issues and side reactions due to the electron-rich nature of the thiophene ring.[5]

Q2: Which steps are most critical for maximizing the overall reaction yield?

A2: The two most critical stages that dictate the overall yield are the initial cyclization to form the thienopyridine core and the subsequent bromination step. Low yields in the cyclization can be caused by impure starting materials, suboptimal temperature, or incorrect stoichiometry of the base catalyst.[3] The bromination step is equally critical, as competing side reactions, such as over-bromination or bromination at undesired positions on the heterocyclic ring, can significantly reduce the yield of the target molecule.[5]

Q3: How does the purity of starting materials impact the synthesis?

A3: The purity of starting materials is paramount, especially for the initial cyclization reaction. Impurities in the starting ketone, cyano-activated component, or sulfur source can inhibit the catalyst, participate in side reactions, and lead to the formation of complex, difficult-to-separate byproducts.[3] We strongly recommend purifying all starting materials via distillation or recrystallization and confirming their identity and purity by NMR or GC-MS before use.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

Problem Area 1: Low Yield in Thieno[2,3-b]pyridine Core Formation

Q: My initial cyclization to form the ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate precursor is sluggish and results in a low yield (<50%). What are the likely causes and solutions?

A: Low yields in this foundational step are common and can typically be traced back to a few key parameters. The reaction involves a complex equilibrium and requires precise control.

Possible Cause Scientific Rationale Suggested Solution
Suboptimal Reaction Temperature The Gewald reaction often has a specific temperature window for optimal performance. Too low, and the reaction rate is impractically slow; too high, and side reactions or decomposition of intermediates can occur.[3]Systematically screen the reaction temperature in 5-10°C increments (e.g., from 40°C to 70°C). Monitor progress by TLC or LC-MS to identify the optimal temperature for your specific substrate.
Incorrect Base/Catalyst An organic base like morpholine or piperidine is often used as a catalyst. The incorrect choice or amount can lead to incomplete reaction or the formation of undesired byproducts.If using morpholine, ensure it is fresh and anhydrous. Consider screening other bases such as piperidine or triethylamine (Et₃N). The catalytic amount is crucial; typically 0.1-0.2 equivalents are sufficient.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction becomes heterogeneous and inefficient.Ensure your chosen solvent (commonly ethanol or DMF) effectively dissolves all starting materials at the reaction temperature. If solubility remains an issue, consider a co-solvent system.
Competing Side Reactions The starting materials can undergo self-condensation or other intermolecular reactions, which compete with the desired intramolecular cyclization.[3]Add the sulfur source slowly to the reaction mixture to maintain a low concentration, favoring the desired reaction pathway. Ensure efficient stirring throughout the reaction.
Problem Area 2: Inefficient or Unselective Bromination

Q: I am attempting to convert the 3-amino group to the 3-bromo group via a Sandmeyer-type reaction, but I'm observing significant byproduct formation and a low yield of the desired bromo-compound. How can I optimize this?

A: The diazotization of the 3-amino group followed by displacement with bromide is a sensitive transformation. Success hinges on careful temperature control and the choice of reagents.

Possible Cause Scientific Rationale Suggested Solution
Decomposition of Diazonium Salt The intermediate diazonium salt is thermally unstable. If the temperature rises above 5-10°C, it can decompose, leading to a host of byproducts and a significant drop in yield.Maintain a strict reaction temperature between 0°C and 5°C throughout the addition of sodium nitrite and during the subsequent addition to the copper(I) bromide solution. Use an ice/salt bath for robust temperature control.
Incomplete Diazotization If the diazotization is incomplete, the unreacted starting material will remain, complicating purification and lowering the yield.Ensure a slight excess of both the acid (e.g., HBr) and sodium nitrite (NaNO₂) is used. Add the NaNO₂ solution slowly and dropwise to prevent localized heating and decomposition of nitrous acid.
Side Reactions with Brominating Agent Using reagents like N-Bromosuccinimide (NBS) directly on the amine can be problematic and lead to complex mixtures. The Sandmeyer reaction provides a controlled route.For this specific transformation (NH₂ to Br), the Sandmeyer reaction is superior. Prepare a solution of CuBr in HBr as the bromine source for the displacement step.
Problem Area 3: Challenges in Final Ester Hydrolysis

Q: The final saponification of the ethyl ester to the carboxylic acid is incomplete, or I am observing product decomposition during workup. What can I do?

A: Hydrolysis, while seemingly straightforward, can present challenges related to steric hindrance or product instability.[3]

Possible Cause Scientific Rationale Suggested Solution
Incomplete Hydrolysis Steric hindrance around the ester group can slow down the rate of hydrolysis, requiring more forcing conditions.Increase the reaction time and/or temperature (e.g., refluxing in aqueous NaOH or LiOH).[3] If basic hydrolysis is ineffective, consider switching to acidic hydrolysis (e.g., refluxing with concentrated HCl or HBr), but be mindful of potential decomposition.[3]
Product Decomposition/Decarboxylation The final carboxylic acid product may be unstable under harsh pH or high-temperature conditions, potentially leading to decarboxylation.[6]After hydrolysis is complete (as confirmed by TLC/LC-MS), cool the reaction mixture to room temperature or below before acidification. Add the acid slowly and carefully to precipitate the product, avoiding a large exotherm. Do not let the pH drop excessively (aim for a pH of 2-3).
Poor Solubility of Starting Material If the ester has poor solubility in the aqueous hydrolysis medium, the reaction will be slow and inefficient.Add a co-solvent such as THF or dioxane to the aqueous base to improve the solubility of the starting material and facilitate a more efficient reaction.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the recommended synthetic pathway and a decision tree for troubleshooting low reaction yields.

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis start Starting Materials (Substituted Pyridinethione, Ethyl Cyanoacetate, Sulfur) step1 Gewald Cyclization (Base Catalyst, e.g., Morpholine in EtOH) start->step1 product1 Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate step1->product1 step2 Diazotization & Sandmeyer Reaction (1. NaNO₂, HBr, 0-5°C 2. CuBr, HBr) product1->step2 product2 Ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate step2->product2 step3 Saponification (NaOH or LiOH in aq. EtOH/THF) product2->step3 workup Acidic Workup (Cool, then add HCl to pH 2-3) step3->workup final_product 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid workup->final_product

Caption: Recommended three-step synthetic workflow.

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

  • To a solution of 6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1.0 equiv) and ethyl cyanoacetate (1.1 equiv) in absolute ethanol (10 mL per gram of starting nitrile), add morpholine (0.2 equiv) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature and then further in an ice bath for 1 hour.

  • Collect the resulting precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the title compound.

Protocol 2: Synthesis of Ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate

  • Suspend ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 equiv) in a 48% aqueous HBr solution (5.0 equiv of HBr). Cool the slurry to 0°C in an ice/salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 equiv) dropwise, ensuring the internal temperature does not exceed 5°C. Stir for 30 minutes at 0-5°C after the addition is complete.

  • In a separate flask, dissolve copper(I) bromide (1.5 equiv) in 48% aqueous HBr and cool to 0°C.

  • Add the cold diazonium salt solution to the CuBr/HBr solution slowly, maintaining the temperature below 10°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

  • Dissolve ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate (1.0 equiv) in a mixture of THF and methanol (3:1).

  • Add a 2M aqueous solution of sodium hydroxide (3.0 equiv) and heat the mixture to 60°C for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the slow, dropwise addition of 2M HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to afford the final product.

We trust this guide will serve as a valuable resource in your synthetic endeavors. For further assistance, please do not hesitate to reach out.

References

  • Sala, G., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. Molecules, 27(3), 897. Available at: [Link]

  • Reddit r/chemistry (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Available at: [Link]

  • Cywin, C. L., et al. (2005). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. US Patent 6,974,870B2.
  • Cywin, C. L., et al. (2005). Substituted 3-amino-thieno [2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. Patsnap Eureka. Available at: [Link]

  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3-c][1][3]naphthyridinones and pyrazolo[3,4-c][1][3]. Arkivoc, 2024(8), 202412212. Available at: [Link]

  • Gouda, M. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety. Molecules, 20(1), 1233-1247. Available at: [Link]

  • Yilmaz, F., et al. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen, 14, e202500060. Available at: [Link]

  • Cywin, C. L., et al. (2008). 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides. EP Patent 2,008,654A1.
  • Cywin, C. L., et al. (2007). Substituted 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amide compounds and processes for preparing and their uses. US Patent Application US20070293533A1.
  • Ohta, A., et al. (1998). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 46(8), 1334-1336. Available at: [Link]

  • Leung, C. H., et al. (2022). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 13(10), 1234-1242. Available at: [Link]

  • Dotsenko, V. V., et al. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1868. Available at: [Link]

  • Krivokolysko, S. G., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Chemistry of Heterocyclic Compounds, 59(11-12), 859-867. Available at: [Link]

  • Ayub, K., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules, 24(14), 2623. Available at: [Link]

  • Los, M. (1988). Method for the preparation of pyridine-2,3-dicarboxylic acids. Patent 0259687. Available at: [Link]

  • Wang, J., et al. (2020). Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine. CN Patent 111943885A.
  • Gouda, M. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 1233-1247. Available at: [Link]

  • Wallace, O. B., et al. (2014). Thermal Synthesis of 3-Bromothieno[3,2-c]pyridin-4-(5H)-one: A Telescoped Procedure with Tributylamine. Organic Process Research & Development, 18(6), 748-751. Available at: [Link]

  • Dotsenko, V. V., et al. (2017). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. Chemistry of Heterocyclic Compounds, 53(5), 598-601. Available at: [Link]

  • Santilli, A. A., et al. (1971). [Synthesis of 3-aminothieno-(2,3-b)pyridine derivatives. II]. Il Farmaco; edizione scientifica, 26(4), 350-365. Available at: [Link]

Sources

Overcoming solubility issues of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in both DMSO and aqueous buffers. The thieno[2,3-b]pyridine scaffold is a potent anti-proliferative agent, but its development is often hampered by poor aqueous solubility.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to ensure successful experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

FAQ 1: My compound won't fully dissolve in DMSO, or it precipitates out of the stock solution. What should I do?

This is a common issue, particularly with high-concentration stock solutions.[3] Several factors could be at play:

  • Concentration is too high: While many compounds are soluble in DMSO at 10-30 mM, this is not always the case.[4] It's possible you have exceeded the intrinsic solubility of the compound in DMSO.

  • Moisture Contamination: DMSO is highly hygroscopic. Water absorbed from the atmosphere can significantly decrease the solubility of hydrophobic compounds.[4][5]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can promote precipitation, especially if small amounts of water are present.[4][5]

Troubleshooting Steps:

  • Gentle Warming and Sonication: Gently warm the vial to 37°C and sonicate or vortex to encourage dissolution.[4] If the precipitate redissolves, the issue may have been temporary. However, if it persists, the stock solution may be supersaturated and should be remade at a lower concentration.

  • Prepare a Fresh Stock at a Lower Concentration: If warming doesn't work, discard the stock and prepare a new one at a lower concentration (e.g., start at 10 mM and adjust as needed).[4]

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO and keep the container tightly sealed to prevent moisture absorption.[4]

  • Aliquot and Store Properly: For long-term storage, aliquot the DMSO stock into smaller, single-use vials and store at -80°C.[4] This minimizes the number of freeze-thaw cycles for the bulk of your compound.

FAQ 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer for my assay. How can I prevent this?

This phenomenon, often termed "precipitation upon dilution," is a classic challenge when moving a compound from a highly solubilizing organic solvent like DMSO into an aqueous environment.[6] The dramatic change in solvent polarity causes the compound to crash out of solution.

Troubleshooting Flowchart:

G start Precipitation in Aqueous Buffer ph_adjust Strategy 1: pH Adjustment (For Ionizable Compounds) start->ph_adjust cosolvent Strategy 2: Co-solvent System start->cosolvent salt_form Strategy 3: Salt Formation start->salt_form ph_details Our compound is a carboxylic ACID. Increase pH to > pKa. ph_adjust->ph_details Is the compound acidic or basic? cosolvent_details Try Ethanol, Propylene Glycol, or PEG 400 (Keep final concentration low, <5%). cosolvent->cosolvent_details Which co-solvent to use? salt_details React with a suitable base (e.g., NaOH, KOH, tromethamine) to form a more soluble salt. salt_form->salt_details How to form a salt? ph_result Successful Solubilization? ph_details->ph_result Deprotonates to form soluble carboxylate salt. cosolvent_result Successful Solubilization? cosolvent_details->cosolvent_result Reduces water polarity, increasing solubility. salt_result Successful Solubilization? salt_details->salt_result Salt form often has higher aqueous solubility.

Caption: Troubleshooting workflow for aqueous precipitation.

FAQ 3: What is the predicted pKa and LogP of this compound, and how does that guide my solubility strategy?
PropertyPredicted Value/RangeImplication for Solubility Strategy
pKa (Carboxylic Acid) ~3.5 - 4.5[7][8][9]The compound is a weak acid. Its aqueous solubility will be highly pH-dependent. At pH values significantly above the pKa (e.g., pH 7.4), the carboxylic acid will deprotonate to the more soluble carboxylate anion.[10][11][12]
cLogP (Lipophilicity) ~2.5 - 3.5[13][14][15]The positive LogP value indicates the compound is lipophilic ("greasy") and will inherently have low aqueous solubility. The bromo and methyl groups contribute to this lipophilicity. Strategies should focus on either increasing the polarity (via ionization) or using solubilizing agents.

Part 2: In-Depth Protocols and Methodologies

Protocol 1: pH-Dependent Solubility Enhancement

The presence of the carboxylic acid group is the key to improving aqueous solubility.[12][16] By raising the pH of the aqueous buffer, we can deprotonate the acid, forming a much more water-soluble carboxylate salt.

Principle: The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium will shift towards the ionized (deprotonated) form, which is more polar and thus more soluble in water.[11]

Step-by-Step Methodology:

  • Prepare a Concentrated Basic Stock: Prepare a sterile-filtered 1 M stock solution of a biologically compatible base, such as Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).

  • Initial Buffer Preparation: Prepare your desired aqueous buffer (e.g., PBS, TRIS) at a pH slightly lower than your final target pH.

  • Compound Addition (DMSO Stock): While vigorously vortexing the aqueous buffer, slowly add the required volume of the 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid DMSO stock solution drop-by-drop. This rapid mixing is crucial to avoid localized high concentrations that can cause immediate precipitation.

  • pH Adjustment: Monitor the pH of the solution using a calibrated pH meter. Slowly titrate with your basic stock solution (from step 1) until the compound fully dissolves and the desired final pH is reached (e.g., pH 7.4).

  • Final Volume Adjustment: Bring the solution to the final desired volume with your initial buffer.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. It is recommended to prepare these aqueous solutions fresh for each experiment.[4]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Solubilization A Prepare low-pH aqueous buffer C Add DMSO stock to buffer with vigorous mixing A->C B Prepare DMSO stock of compound B->C D Titrate with base (e.g., NaOH) while monitoring pH C->D E Adjust to final volume and verify clarity D->E F F E->F Ready for Assay

Caption: pH adjustment workflow for solubilization.

Protocol 2: Utilizing Co-solvents for Enhanced Solubility

If pH adjustment alone is insufficient or undesirable for your experimental system, the use of a co-solvent can be an effective alternative.[17][][19] Co-solvents work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for lipophilic compounds.[20]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

Step-by-Step Methodology:

  • Prepare Co-solvent/Buffer Mixtures: Prepare a series of your desired aqueous buffer containing increasing percentages of a co-solvent (e.g., 1%, 2%, 5% v/v Ethanol in PBS). It is crucial to keep the final co-solvent concentration as low as possible, typically below 5%, to avoid impacting biological assays.[17]

  • Solubility Testing: In small-volume test tubes, add a known amount of your DMSO stock to each co-solvent/buffer mixture.

  • Vortex and Equilibrate: Vortex each tube vigorously for 1-2 minutes and allow them to equilibrate at room temperature for at least one hour.

  • Assess Solubility: Centrifuge the tubes to pellet any undissolved compound. Carefully collect the supernatant and analyze the concentration using a suitable method (e.g., HPLC-UV) to determine the solubility in each condition.

  • Select Optimal Condition: Choose the lowest percentage of co-solvent that provides the required solubility for your experiment.

Protocol 3: Salt Formation for Improved Handling and Solubility

For long-term use and to create a more readily water-soluble starting material, converting the carboxylic acid to a salt form is a well-established pharmaceutical strategy.[16][21][22][23][24] This involves reacting the acidic compound with a base to form a stable salt.

Principle: The ionic character of the salt form significantly increases its affinity for polar solvents like water compared to the neutral, and often crystalline, free-acid form.[21]

Example Bases for Salt Formation:

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Tromethamine (Tris)

  • Meglumine

Simplified Laboratory-Scale Salt Formation Protocol:

  • Dissolve Acid: Dissolve a known molar amount of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).

  • Add Base: In a separate container, dissolve one molar equivalent of the chosen base (e.g., NaOH) in the same solvent.

  • Combine and React: Slowly add the basic solution to the acidic solution while stirring.

  • Isolate Salt: The salt may precipitate out of the solution. If it does, it can be collected by filtration. If not, the solvent can be carefully removed under reduced pressure (roto-evaporation) to yield the solid salt.

  • Wash and Dry: Wash the resulting solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and then dry thoroughly under vacuum.

  • Confirm and Use: The resulting salt can be characterized (e.g., by NMR or melting point) and then used directly for the preparation of aqueous solutions, which should now exhibit significantly improved solubility.

References

  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. PMC. Available at: [Link]

  • Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka. Available at: [Link]

  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. Available at: [Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Full article: Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Taylor & Francis Online. Available at: [Link]

  • Can we predict compound precipitation in DMSO stocks?. Sussex Drug Discovery Centre. Available at: [Link]

  • Salt formation to increase drug solubility. ScienceDirect. Available at: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]

  • Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Synthesis of New Water-Soluble Bunte Salts Bearing Thieno[2,3-b]Pyridine-3-yl Substituents. MDPI. Available at: [Link]

  • Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]

  • 3-BroMothieno[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Information. PubChem. Available at: [Link]

  • PH adjustment: Significance and symbolism. Patsnap. Available at: [Link]

  • 8.11 pH and Solubility. AP Chemistry. Available at: [Link]

  • General structure of thieno[2,3-b]pyridine derivatives targeted in this work. ResearchGate. Available at: [Link]

  • EFFECT OF ALCOHOL COSOLVENTS ON THE AQUEOUS SOLUBILITY OF TRICHLOROETHYLENE. Kansas State University. Available at: [Link]

  • The effect of different pH-adjusting acids on the aqueous solubility of... ResearchGate. Available at: [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. Available at: [Link]

  • Physicochemical properties of the title compounds (4-6). logp,... ResearchGate. Available at: [Link]

  • Prediction of pKa values using the PM6 semiempirical method. PMC. Available at: [Link]

  • Prediction of pKa values using the PM6 semiempirical method. PeerJ Preprints. Available at: [Link]

  • Prediction of pKa values using the PM6 semiempirical method. ResearchGate. Available at: [Link]

  • ADME evaluation in drug discovery. 3. Modeling blood-brain barrier partitioning using simple molecular descriptors. SciSpace. Available at: [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. PMC. Available at: [Link]

  • Theoretical Prediction of Lipophilicity for Some Drugs Compounds. ResearchGate. Available at: [Link]

  • Accurately predicting protein pKa values using non-equilibrium alchemy. ChemRxiv. Available at: [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

Sources

Preventing unwanted debromination during cross-coupling of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in cross-coupling reactions. This resource is designed for researchers, chemists, and drug development professionals to diagnose and resolve the common side reaction of unwanted debromination (hydrodehalogenation), ensuring higher yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What is unwanted debromination and why is it a specific concern for this thienopyridine substrate?

Unwanted debromination, or hydrodehalogenation, is a side reaction in which the bromine atom on your starting material is replaced by a hydrogen atom.[1][2][3] This leads to the formation of 6-methylthieno[2,3-b]pyridine-2-carboxylic acid as a significant byproduct, which reduces the yield of your desired coupled product and complicates purification.

The thieno[2,3-b]pyridine core is an electron-rich heterocyclic system. Electron-rich aryl halides can be more susceptible to side reactions like hydrodehalogenation, particularly under highly active catalytic conditions.[4] Furthermore, the presence of the carboxylic acid and the nitrogen heteroatom can influence the electronic properties and coordination chemistry, making optimization crucial.

Q2: What is the primary mechanism leading to debromination in a palladium-catalyzed cross-coupling reaction?

While multiple pathways can exist, a predominant mechanism involves the formation of a palladium-hydride (Pd-H) species.[2][3] This highly reactive species can arise from several sources within the reaction mixture, including:

  • The Base: Strong bases, particularly alkoxides, can react with solvents or other reagents to generate hydrides.[4][5]

  • The Solvent: Protic solvents (e.g., alcohols, water) or even some aprotic solvents can act as hydride sources, especially at elevated temperatures.[4][6][7]

  • Reagents: Adventitious water or impurities in reagents can serve as a proton or hydride source.[6][7][8]

Once formed, the Pd-H species can intercept the catalytic cycle, leading to the reductive elimination of the debrominated arene instead of the desired cross-coupled product.[2][4]

Q3: How can I reliably detect and quantify the debrominated side product?

Accurate detection is the first step in troubleshooting. The most common methods include:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful technique. It allows for the separation of the starting material, desired product, and the debrominated byproduct, while the mass spectrometer confirms their identities by their molecular weights. You can quantify the relative amounts by comparing peak areas in the chromatogram.[4]

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if your compounds (or their esterified derivatives) are volatile and thermally stable. It provides excellent separation and mass-based identification.[4]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): After crude reaction workup, you can often identify a new aromatic proton signal in the region where the bromine atom was previously located. Integration of this new peak relative to known peaks of the starting material or product can provide a quantitative estimate of the extent of debromination.

Troubleshooting Guide: Minimizing Debromination

If you are observing significant formation of the debrominated byproduct, a systematic approach to optimizing your reaction conditions is necessary.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Parameter Optimization (Iterative Process) cluster_2 Solution Start High Debromination Detected (>5% by LC-MS/NMR) Base Step 1: Optimize Base (Mild, Anhydrous) Start->Base Initiate Troubleshooting Ligand Step 2: Screen Ligands (Bulky, Electron-Rich) Base->Ligand If debromination persists End Optimized Protocol: High Yield, Low Debromination Base->End Problem Solved Solvent Step 3: Check Solvent (Anhydrous, Aprotic, Degassed) Ligand->Solvent If debromination persists Ligand->End Problem Solved Temp Step 4: Adjust Temperature (Lowest Effective Temp) Solvent->Temp If debromination persists Solvent->End Problem Solved Temp->End Successful Optimization

Caption: A systematic workflow for troubleshooting and minimizing debromination.

Issue: High levels of debrominated product observed in Suzuki-Miyaura coupling.

Probable Cause 1: Aggressive or Inappropriate Base Strong bases, especially alkoxides like NaOtBu, or aqueous solutions of bases like NaOH or K₂CO₃, can readily generate palladium-hydride species that fuel the debromination pathway.[3][5][9][10]

Solution:

  • Switch to a Milder Base: Employ weaker, non-nucleophilic inorganic bases. Finely ground and dried potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices that often suppress debromination while effectively promoting the Suzuki coupling.[1][2][3]

  • Ensure Anhydrous Conditions: Use a base that is rigorously dried. If using a carbonate, ensure it is anhydrous and handle it in an inert atmosphere to prevent moisture absorption.

Probable Cause 2: Inefficient Catalyst/Ligand System The choice of phosphine ligand is critical. The ligand modulates the stability and reactivity of the palladium center. An improper ligand can result in a catalytic cycle where the desired transmetalation and reductive elimination steps are slow, allowing the competing debromination pathway to dominate.[1][4]

Solution:

  • Employ Bulky, Electron-Rich Ligands: Ligands such as SPhos, XPhos, or other Buchwald-type phosphines are designed to accelerate the rate-limiting oxidative addition and the final C-C bond-forming reductive elimination.[1][4] This shortens the lifetime of intermediates that could otherwise undergo hydrodehalogenation.

  • Use a Stable Pre-catalyst: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles). These ensure efficient and reproducible generation of the active Pd(0) species and can minimize the formation of palladium black, which can promote side reactions.[1][11]

Probable Cause 3: Protic or Inadequately Prepared Solvent Solvents are a common source of the protons/hydrides that lead to debromination. Adventitious water or the use of protic solvents like alcohols can be highly detrimental.[6][7][8]

Solution:

  • Use Anhydrous, Aprotic Solvents: Switch to high-purity, anhydrous aprotic solvents such as 1,4-dioxane, toluene, or THF.[2]

  • Thoroughly Degas the Solvent: Before use, rigorously degas the solvent by bubbling an inert gas (Argon or Nitrogen) through it for at least 30 minutes or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, which can degrade catalysts, and helps to remove trace moisture.[8]

Probable Cause 4: High Reaction Temperature Elevated temperatures can accelerate all reaction rates, including undesired pathways like catalyst decomposition and debromination.[3][4]

Solution:

  • Lower the Reaction Temperature: Attempt the reaction at the lowest temperature that still allows for reasonable conversion of the starting material. It is often better to run a reaction for a longer time at a lower temperature (e.g., 60-80 °C) than for a shorter time at a higher temperature (e.g., >100 °C).

Data & Protocols

Table 1: Parameter Screening to Minimize Debromination

The following table provides representative data from a hypothetical optimization study for the Suzuki-Miyaura coupling of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid with a generic arylboronic acid.

EntryCatalyst/Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (Desired Product)Yield (Debrominated)
1Pd(PPh₃)₄ (5%)K₂CO₃ (3)Dioxane/H₂O10045%35%
2Pd₂(dba)₃/SPhos (2/4%)K₂CO₃ (3)Dioxane/H₂O10060%25%
3SPhos Pd G3 (2%)K₃PO₄ (3)Dioxane10085%10%
4SPhos Pd G3 (2%)K₃PO₄ (3)Dioxane80 92%<3%

Analysis:

  • Entry 1 vs. 2: Switching from a general-purpose ligand (PPh₃) to a bulky, electron-rich ligand (SPhos) improves the ratio of desired product to byproduct.

  • Entry 2 vs. 3: Changing the base from aqueous K₂CO₃ to anhydrous K₃PO₄ in an aprotic solvent dramatically reduces debromination.

  • Entry 3 vs. 4: Lowering the temperature provides the final optimization, leading to an excellent yield with minimal side product formation.

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for minimizing debromination.

Materials:

  • 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • SPhos Pd G3 Precatalyst (1-2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (to make ~0.1 M solution)

Procedure:

  • Reagent Preparation: Oven-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Reaction Assembly (under inert atmosphere): To the flask, add the 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, the arylboronic acid, the SPhos Pd G3 precatalyst, and the anhydrous K₃PO₄.

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add the degassed, anhydrous 1,4-dioxane via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature for 15 minutes to ensure good mixing. Then, heat the mixture to 80 °C using an oil bath.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by LC-MS or TLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer carefully with 1N HCl to pH ~3-4 to protonate the carboxylic acid, then extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.

Competing_Pathways Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-Br (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition ArBr Ar-Br (Thienopyridine) ArBr->OxAdd Trans Ar-Pd(II)L₂-Ar' (Transmetalation) OxAdd->Trans Desired Pathway PdH Ar-Pd(II)L₂-H (Hydride Intermediate) OxAdd->PdH Undesired Pathway (Protonolysis/etc.) Boronic Ar'-B(OH)₂ + Base Boronic->Trans RedElim Ar-Ar' (Desired Product) Trans->RedElim Reductive Elimination RedElim->Pd0 Hydride Hydride Source (H₂O, Base, Solvent) Hydride->PdH Debrom Ar-H (Debrominated Byproduct) PdH->Debrom Reductive Elimination Debrom->Pd0

Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.

References

  • Organometallics 2011, 30, 21, 5894–5904. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • Chem. Commun., 2013, 49, 11578-11580. A mechanistic investigation of hydrodehalogenation using ESI-MS. [Link]

  • Organometallics 2011, 30 (21), 5894-5904. Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. [Link]

  • J. Am. Chem. Soc. 2012, 134, 33, 13577–13580. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies. [Link]

  • Org. Lett. 2026, 28, 855–859. Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. [Link]

  • J. Am. Chem. Soc. 2009, 131, 8, 3104–3118. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • J. Environ. Sci. (China) 2025, 163, 203-211. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. [Link]

  • Anal. Chim. Acta 2019, 1080, 160-166. Ion chromatographic determination of total bromine in electronic devices in conjunction with a catalytic reduction debromination pretreatment. [Link]

  • J. Am. Chem. Soc. 2009, 131 (8), 3104-3118. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]

  • Molecules 2017, 22 (11), 1856. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]

  • Org. Lett. 2026. Ligand Design Enables Cu-Catalyzed Etherification of Aryl Bromides Using Mild Bases. [Link]

  • J. Am. Chem. Soc. 2014, 136, 41, 14650–14660. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Org. Process Res. Dev. 2005, 9, 3, 309–313. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]

  • Nobel Prize Outreach AB. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Molecules 2012, 17(4), 4585-4596. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Front. Chem. 2024, 12:1359393. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. [Link]

  • Org. Process Res. Dev. 2005, 9, 4, 441–448. Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine: Synthesis of [2-(3-Methyl-3H-imidazol-4-yl)- thieno[3,2-b]pyridin-7-yl]-(2-methyl-1H-indol-5-yl)-amine. [Link]

  • Analytica 2023, 4(1), 1-13. Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. [Link]

  • J. Chromatogr. A 2017, 1498, 115-122. Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • J. Org. Chem. 2003, 68, 16, 6447-6450. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. [Link]

  • Beilstein J. Org. Chem. 2018, 14, 2336–2345. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • Wikipedia. Protodeboronation. [Link]

  • RSC Adv., 2024, 14, 28071-28075. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • RSC Adv. 2024, 14, 28071-28075. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

Sources

Technical Support Center: HPLC Troubleshooting & Optimization for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, high-yield High-Performance Liquid Chromatography (HPLC) purification methods for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid .

Due to its amphoteric nature, halogenated core, and fused heterocyclic structure, this molecule presents unique chromatographic challenges. This living document synthesizes Quality by Design (AQbD) principles, mechanistic causality, and self-validating protocols to ensure your purification workflows are reproducible and scalable.

Part 1: Diagnostic Q&A and Mechanistic Troubleshooting

Q1: Why am I observing severe peak tailing and retention time drift during reversed-phase runs?

The Causality: This molecule is amphoteric. It contains a carboxylic acid group (estimated pKa ~3.5) and a weakly basic pyridine nitrogen (estimated pKa ~4.5). If your mobile phase pH is between 3.0 and 5.0, the analyte exists in a dynamic equilibrium of ionized and non-ionized states. Because these states partition differently into the stationary phase, the result is peak splitting and retention time drift. Furthermore, the basic pyridine nitrogen interacts strongly with unreacted, acidic silanol groups on the silica support via secondary ion-exchange mechanisms, which is the primary driver of peak tailing.

The Solution: According to fundamental chromatographic principles, the mobile phase pH must be strictly controlled at least 2 units away from the analyte's pKa to ensure a single ionization state ().

  • Low-pH Strategy: Use 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. This fully protonates the carboxylic acid (making it neutral and highly retentive) and protonates the pyridine nitrogen. TFA acts as a hydrophobic ion-pairing agent, masking the positively charged pyridine and completely suppressing silanol interactions.

Q2: How do I resolve the brominated target compound from its debrominated synthetic impurity?

The Causality: The debrominated impurity (6-methylthieno[2,3-b]pyridine-2-carboxylic acid) lacks the bulky, lipophilic, and highly polarizable bromine atom. Standard reversed-phase methods using Acetonitrile (ACN) often fail to provide baseline resolution because ACN acts primarily through dipole interactions, which may not sufficiently differentiate the polarizability of the halogen.

The Solution: Exploit halogen bonding and shape selectivity. Switch your organic modifier from ACN to Methanol (MeOH). MeOH is a protic solvent that engages in hydrogen bonding and interacts specifically with the polarizable electron cloud of the bromine atom, altering the selectivity ( α ). If critical resolution ( Rs​ ) remains below 2.0, decrease the column temperature from 40°C to 25°C. Lower temperatures increase the rigidity of the C18 alkyl chains, enhancing the stationary phase's ability to sterically recognize the bulky bromo-substituent.

Q3: What column chemistry is optimal for scaling up the purification of this thienopyridine derivative?

The Causality: Standard C18 columns are prone to phase collapse under highly aqueous conditions (which are often required to retain polar carboxylic acids) and suffer from residual silanol activity. Thienopyridine derivatives require highly optimized stationary phases to prevent on-column degradation and ensure high recovery yields ().

The Solution: Utilize a polar-embedded C18 column (e.g., columns with an amide or ether linkage embedded near the silica surface) or a heavily endcapped, high-purity Type B silica column. The polar-embedded group provides an alternative hydrogen-bonding site that shields the pyridine nitrogen from residual silanols and allows for 100% aqueous loading without phase dewetting.

Part 2: Visualizing the Optimization Logic

The following decision trees map the logical relationships for optimizing pH and selectivity.

Workflow A Assess Analyte pKa (COOH ~3.5, Pyridine ~4.5) B Select Buffer System A->B C Low pH Strategy (< 2.0) 0.1% TFA (Ion-Pairing) B->C Standard Silica Column D High pH Strategy (> 7.0) Ammonium Bicarbonate B->D Hybrid Silica Column E Evaluate Peak Asymmetry (Target As < 1.2) C->E D->E F Method Validated E->F Pass (As < 1.2) G Troubleshoot: Adjust Ionic Strength E->G Fail (As > 1.2) G->C

HPLC pH Optimization Workflow for Amphoteric Compounds

Selectivity S1 Identify Critical Pair: Target vs Debrominated S2 Screen Organic Modifiers S1->S2 S3 Acetonitrile (ACN) Dipole Interactions S2->S3 S4 Methanol (MeOH) Protic/Halogen Bonding S2->S4 S5 Evaluate Resolution (Rs) S3->S5 S4->S5 S6 Rs > 2.0 Achieved S5->S6 Pass S7 Adjust Column Temp (Decrease to 25°C) S5->S7 Fail (Rs < 2.0) S7->S5

Selectivity Optimization for Halogenated Thienopyridines

Part 3: Quantitative Data Matrices

To streamline method development, refer to the following quantitative matrices summarizing buffer compatibility and gradient optimization parameters. The application of Quality by Design (AQbD) principles emphasizes these critical method attributes (CMAs) to ensure robust performance ().

Table 1: Buffer Selection Matrix for Thienopyridine Carboxylic Acids
Buffer SystempH RangeLC-MS CompatibilityImpact on 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid
0.1% TFA 1.8 - 2.2Low (Suppresses signal)Optimal for UV Prep. Fully protonates COOH; pairs with pyridine N to eliminate tailing.
0.1% Formic Acid 2.8 - 3.8HighHigh Risk. pH is too close to analyte pKa; likely to cause peak splitting and drift.
Ammonium Acetate 3.8 - 5.8HighHigh Risk. Zwitterionic state dominates; poor retention and broad peaks.
Ammonium Bicarbonate 7.8 - 8.8HighGood for LC-MS. Fully deprotonates COOH; requires hybrid silica columns to prevent dissolution.
Table 2: Optimized Gradient Scouting Profile (Analytical Scale)
Time (min)% Aqueous (0.1% TFA)% Organic (MeOH)Flow RateCausality / Purpose
0.09551.0 mL/minHigh aqueous environment maximizes initial retention of the polar carboxylic acid.
2.09551.0 mL/minIsocratic hold ensures the analyte fully partitions into the stationary phase.
12.040601.0 mL/minShallow gradient through the elution zone maximizes halogen-bonding selectivity.
15.05951.0 mL/minColumn wash to elute highly lipophilic impurities.
20.09551.0 mL/minRe-equilibration prior to the next injection.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. You must pass the "Validation Gates" before proceeding to scale-up purification.

Phase 1: Mobile Phase Preparation & Equilibration
  • Aqueous Phase (A): Measure 1000 mL of HPLC-grade water. Add exactly 1.0 mL of MS-grade Trifluoroacetic Acid (TFA). Mix thoroughly and sonicate for 10 minutes to degas.

  • Organic Phase (B): Measure 1000 mL of HPLC-grade Methanol. Sonicate for 10 minutes.

  • Equilibration: Install a Polar-Embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm). Flush with 100% B for 10 column volumes (CV), then equilibrate at 95% A / 5% B for 15 CV until the baseline UV absorbance (at 254 nm) is entirely stable.

Phase 2: System Suitability & Validation Gate
  • Void Volume Marker: Inject 5 µL of a 0.1 mg/mL Uracil solution. Record the retention time as the dead time ( t0​ ).

  • Target Injection: Inject 5 µL of the 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid standard (0.5 mg/mL in 50:50 Water:MeOH).

  • Validation Gate 1 (Retention): Calculate the retention factor ( k′ ).

    • Formula: k′=(tR​−t0​)/t0​

    • Pass Criteria: k′>2.0 . If k′<2.0 , decrease the initial organic percentage.

  • Validation Gate 2 (Peak Symmetry): Calculate the Asymmetry factor ( As​ ) at 10% peak height.

    • Pass Criteria: As​ between 0.9 and 1.2. If As​>1.2 , verify the pH of Phase A is < 2.2, or prepare fresh TFA. Do not proceed to preparative scale until symmetry is achieved.

Phase 3: Preparative Scale-Up
  • Once analytical validation gates are passed, apply the linear scale-up factor based on column radius and length.

  • Maintain the identical linear velocity and gradient slope.

  • Collect fractions based on UV thresholding (e.g., 254 nm and 280 nm to monitor the thienopyridine chromophore).

Part 5: References

  • Development and Optimization of Liquid Chromatography Analytical Methods by Using AQbD Principles: Overview and Recent Advances Source: ACS Omega URL:[Link][1]

  • Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity Source: Molecules (MDPI) URL:[Link][2]

  • Practical Applications in HPLC Method Development and Buffer Selection Source: Element Lab Solutions URL:[Link][3]

Sources

Recrystallization solvents for isolating pure 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Isolating Pure 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful recrystallization of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. We will move beyond simple protocols to explore the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary challenges in purifying 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid?

The structure of this molecule presents a unique set of purification challenges. Its thieno[2,3-b]pyridine core is a rigid, fused heterocyclic system, which often leads to high lattice energy and poor solubility in common organic solvents.[1][2] The presence of the carboxylic acid group allows for strong hydrogen bonding, while the bromine atom adds significant molecular weight. This combination can lead to difficulties in finding a solvent that provides a steep solubility curve—high solubility when hot and low solubility when cold—which is the cornerstone of effective recrystallization.[3]

Q2: How do I begin selecting a suitable recrystallization solvent?

A systematic approach is crucial. The ideal solvent should dissolve the target compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). Additionally, it should leave impurities either completely dissolved or completely insoluble at all temperatures.

The selection process should be guided by the molecule's key functional groups:

  • Carboxylic Acid: This group suggests solvents capable of hydrogen bonding, such as alcohols (Ethanol, Methanol) or polar aprotic solvents like Dimethylformamide (DMF) and Dioxane.[4]

  • Fused Aromatic System: The large, relatively non-polar backbone suggests some solubility in aromatic solvents or chlorinated solvents, though these are often less ideal for recrystallization due to toxicity and environmental concerns.

A small-scale screening with a few milligrams of your crude product in different solvents (e.g., Ethanol, Isopropanol, Acetic Acid, Toluene, Ethyl Acetate, and mixtures with water) is the most effective starting point.

Q3: My compound "oils out" instead of forming crystals. What is happening and how can I fix it?

"Oiling out" occurs when the crude solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[5] This is a common problem when the melting point of the solute is lower than the boiling point of the solvent. Impurities can also suppress the melting point, exacerbating this issue.[5]

Troubleshooting Steps:

  • Switch to a Lower-Boiling Solvent: If you are using a high-boiling solvent like DMF or acetic acid, switch to a lower-boiling alternative like ethanol or ethyl acetate.

  • Cool the Solution More Slowly: Rapid cooling, such as plunging the hot flask directly into an ice bath, promotes oiling. Allow the solution to cool slowly to room temperature on a benchtop, perhaps insulated with a beaker of warm water, before moving it to an ice bath.[5][6]

  • Use a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" (miscible) solvent (an anti-solvent) until persistent cloudiness (turbidity) is observed. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. This effectively lowers the boiling point of the system and can promote crystal formation.[5]

Q4: I am experiencing very low recovery of my purified product. What are the common causes?

Low recovery is a frequent and frustrating issue in recrystallization. The most common culprits are:

  • Using Too Much Solvent: This is the most prevalent error.[7] An excessive volume of solvent will keep a significant portion of your product dissolved even at low temperatures.

    • Solution: After cooling and filtering, try evaporating a portion of the mother liquor and cooling it again to obtain a second crop of crystals. For future attempts, add the hot solvent in small portions just until the solid dissolves and no more.[8]

  • Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities, you must perform a hot gravity filtration. If the funnel and filter paper are not pre-heated, your product can crystallize on the filter, leading to significant loss.[6]

    • Solution: Always pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor or in an oven before filtering. Use a stemless funnel to prevent clogging.[6]

  • Washing Crystals with the Wrong Solvent: Washing the collected crystals on the filter with a solvent in which they are even moderately soluble will dissolve your product.

    • Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Solvent Selection Workflow

The following diagram outlines a systematic workflow for selecting an appropriate solvent system for your purification.

Solvent_Selection_Workflow cluster_0 start Start: Crude Product screening Small-Scale Solvent Screening (e.g., EtOH, IPA, EtOAc, MeCN, Toluene, AcOH) start->screening decision Good Solubility Hot, Poor Solubility Cold? screening->decision single_solvent Proceed with Single-Solvent Recrystallization Protocol decision->single_solvent  Yes mixed_solvent_path Select 'Good' Solvent (dissolves compound well) decision->mixed_solvent_path No end Pure Crystals single_solvent->end anti_solvent_path Select Miscible 'Poor' Solvent (anti-solvent, e.g., Water, Hexanes) mixed_solvent_path->anti_solvent_path mixed_solvent Proceed with Mixed-Solvent Recrystallization Protocol anti_solvent_path->mixed_solvent mixed_solvent->end

Caption: A decision-making workflow for solvent selection.

Recommended Solvents & Properties

The table below summarizes promising solvents for the recrystallization of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid based on its chemical structure. Empirical testing is required to confirm the optimal choice.

SolventBoiling Point (°C)PolarityRole & Rationale
Ethanol 78Polar ProticPrimary Candidate. Often effective for aromatic carboxylic acids. Can be used in a mixed system with water.[9]
Acetic Acid 118Polar ProticGood Solvent (Hot). Excellent for dissolving polar, crystalline compounds. Its acidic nature can suppress deprotonation. May require a co-solvent for precipitation.
Ethyl Acetate 77Polar AproticPrimary Candidate. A versatile solvent that is less polar than alcohols, potentially providing a better solubility differential.
Dioxane 101Polar AproticGood Solvent (Hot). Known to be effective for dissolving various thienopyridine derivatives.[1] Can be paired with water as an anti-solvent.
Water 100Polar ProticAnti-Solvent. The compound is unlikely to be soluble in water due to the large hydrophobic core, making it an excellent anti-solvent for use with ethanol, acetic acid, or dioxane.
Hexane/Heptane 69 / 98Non-PolarAnti-Solvent. Useful as an anti-solvent when paired with a more polar solvent like ethyl acetate.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and bring the mixture to a gentle boil on a hot plate with stirring.

  • Achieve Saturation: Continue adding hot ethanol in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask. Pour the hot solution through a fluted filter paper.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a non-conductive surface (e.g., a cork ring). Do not disturb the flask during this period.[8]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to rinse away any remaining soluble impurities.

  • Drying: Allow the crystals to dry on the filter funnel by drawing air through them. For final drying, transfer the crystals to a desiccator under vacuum.

Protocol 2: Mixed-Solvent Recrystallization (Example: Dioxane-Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot dioxane required for complete dissolution.

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add water dropwise using a pipette until the solution becomes persistently cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few drops of hot dioxane, just enough to make the solution clear again.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath as described in Protocol 1.

  • Isolation, Washing & Drying: Collect the crystals by vacuum filtration. Wash with a small amount of an ice-cold dioxane-water mixture (at the same ratio that induced crystallization) and dry as described above.

References

  • Al-Etaibi, A. M., et al. (2012). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' :4,5]thieno[3,2-d]pyrimidines and Pyrimido[4',5' :4,5]thieno[2,3-b]quinolines. Molecules, 17(10), 11858–11875. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042. [Link]

  • Baldwin, C. O., & Young, D. A. (1972). U.S. Patent No. US3654351A.
  • Lee, K. S., & Lee, S. K. (2007). U.S. Patent No. US7307188B2.
  • Gouda, M. A., et al. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molbank, 2025(1), M1835. [Link]

  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Department of Chemistry, Gauahti University. [Link]

  • Hassan, A. A., et al. (2007). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][3][10]naphthyridinones and pyrazolo[3,4-c][3][10]. Arkivoc, 2007(14), 143-157. [Link]

  • Organic Chemistry Portal. (2024). Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]

  • LookChem. (n.d.). 3-BroMothieno[2,3-b]pyridine-2-carboxylic acid — Chemical Substance Information. LookChem. [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thieno[10][11]pyridine scaffold. ResearchGate. [Link]

  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5838-5847. [Link]

  • Nishiyama, T., & Hagitani, A. (2002). EP Patent No. EP0913381B1.
  • Karunanithi, A. T., et al. (2018). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]

  • Hrabalek, A., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2957. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • Lirias. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]

  • Sikorskii, A., et al. (2020). Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo-β-Lactamase-1. Marine Drugs, 18(6), 297. [Link]

  • Professor Dave Explains. (2022, December 6). Recrystallization and Melting Point Analysis [Video]. YouTube. [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry. [Link]

  • eScholarship.org. (n.d.). Novel Regenerated Solvent Extraction Processes for the Recovery of Carboxylic Acids or Ammonia from Aqueous Solutions Part I. eScholarship.org. [Link]

Sources

Minimizing side reactions during the esterification of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Esterification of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with the highly functionalized thieno[2,3-b]pyridine scaffold. Esterifying 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid presents a unique matrix of synthetic challenges, including steric hindrance, competitive nucleophilicity, and thermal instability.

Below, we deconstruct the causality behind common experimental failures and provide self-validating protocols to ensure high-yield, chemoselective esterification.

Part 1: Troubleshooting & FAQs

Q1: Why am I observing significant byproduct formation when using the standard alkyl halide/base method (e.g., MeI and K₂CO₃)? A1: You are likely observing N-alkylation of the pyridine ring. The thieno[2,3-b]pyridine system contains a basic pyridine nitrogen. Under standard alkylation conditions, the lone pair on the pyridine nitrogen competes directly with the carboxylate oxygen for the electrophile (alkyl halide). Because the 2-carboxylate is sterically shielded by the adjacent 3-bromo group, the kinetic trajectory favors attack by the unhindered pyridine nitrogen, leading to N-alkylated pyridinium salts[1]. To bypass this, avoid alkyl halides entirely and utilize coupling agents that activate the carboxylic acid directly.

Q2: My starting material degrades into a non-polar baseline spot upon heating in acidic methanol (Fischer esterification). What is happening? A2: This is thermal protodecarboxylation . Thiophene-2-carboxylic acids—especially those fused to electron-withdrawing systems like pyridine—are highly susceptible to losing CO₂ at elevated temperatures (>80 °C) or under harsh acidic/basic reflux[2]. The resulting carbanion intermediate is stabilized by the adjacent sulfur atom and the electron-deficient pyridine ring[3]. Fischer esterification requires heat and strong acid, which provides the activation energy for CO₂ extrusion. You must transition to mild, room-temperature esterification methods.

Q3: Standard carbodiimides (DCC/EDCI) are giving me low yields and N-acylurea byproducts. How do I overcome the steric hindrance? A3: The bulky bromine atom at the 3-position creates a significant steric shield, blocking the nucleophilic alcohol from attacking the O-acylisourea intermediate at the optimal Bürgi-Dunitz angle. When the intermolecular attack is slowed by sterics, the intermediate undergoes an intramolecular O-to-N acyl shift, forming an unreactive N-acylurea dead-end. To solve this, use highly reactive uronium-based coupling agents like HATU[4]. HATU forms a 7-azabenzotriazole active ester, which is significantly more reactive and accelerates the alcoholysis step before the rearrangement can occur.

Q4: Is there a risk of losing the bromine atom during the reaction? A4: Yes. Nucleophilic aromatic substitution (SNAr) or halogen exchange can occur if strong nucleophiles (like sodium methoxide or ethoxide) are used at elevated temperatures. The electron-withdrawing pyridine ring activates the thieno-fused system, making the 3-bromo position susceptible to displacement. Maintaining mild conditions (≤40 °C) and using non-nucleophilic bases (like DIPEA) eliminates this risk.

Part 2: Mechanistic Workflow

The following diagram maps the kinetic pathways and competitive side reactions dictated by your choice of esterification conditions.

Workflow SM 3-Bromo-6-methylthieno[2,3-b] pyridine-2-carboxylic acid Cond_Alk Alkyl Halide + Base (e.g., MeI, K2CO3) SM->Cond_Alk Cond_Coup Coupling Agent + ROH (e.g., HATU, DIPEA) SM->Cond_Coup Cond_Acid Acid Catalysis / Heat (e.g., H2SO4, >80°C) SM->Cond_Acid Prod Target Ester (High Yield) Cond_Alk->Prod Minor Side_N N-Alkylated Pyridinium (Side Reaction) Cond_Alk->Side_N Pyridine N-attack Cond_Coup->Prod Optimal Pathway Side_Decarb Decarboxylated Core (Degradation) Cond_Acid->Side_Decarb Thermal/Acidic

Reaction pathways and competitive side reactions during thieno[2,3-b]pyridine esterification.

Part 3: Quantitative Data Summary

Selecting the correct methodology requires balancing yield against the risk of structural degradation. The table below summarizes the empirical outcomes of various esterification strategies applied to this specific scaffold.

Esterification MethodReagents & ConditionsExpected YieldPrimary Side ReactionMechanistic Cause
Fischer Esterification MeOH, H₂SO₄, 80 °C< 20%DecarboxylationAcid-catalyzed protodecarboxylation at elevated temps[2].
Base-Promoted Alkylation MeI, K₂CO₃, DMF, 25 °C40 - 50%N-AlkylationHigh nucleophilicity of the unhindered pyridine nitrogen[1].
Carbodiimide Coupling EDCI, DMAP, MeOH, 25 °C60 - 70%N-Acylurea FormationSteric hindrance at the 2-position slows alcoholysis.
Uronium Coupling HATU, DIPEA, MeOH, 40 °C> 85% NoneHighly reactive active ester bypasses steric shielding[4].

Part 4: Validated Experimental Protocol

To achieve a self-validating, high-yield esterification while suppressing N-alkylation and decarboxylation, we recommend the HATU-Mediated Mild Esterification protocol.

Materials Required:

  • 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Alcohol (e.g., Methanol or Ethanol) (5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to SM)

Step-by-Step Methodology:

  • Pre-Activation (Overcoming Sterics): Charge a dry, argon-flushed round-bottom flask with 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 eq) and anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq) at room temperature.

    • Causality Check: Stir for exactly 30 minutes. This pre-activation step ensures the complete conversion of the sterically hindered carboxylic acid into the highly reactive 7-azabenzotriazole active ester before the nucleophile is introduced[4].

  • Nucleophilic Attack: Add the anhydrous alcohol (5.0 eq) to the reaction mixture. Elevate the temperature slightly to 40 °C and stir for 16 hours.

    • Causality Check: 40 °C provides enough kinetic energy to drive the alcoholysis of the active ester without crossing the thermal threshold for protodecarboxylation.

  • Reaction Quench & Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and quench with saturated aqueous NaHCO₃. Separate the layers and extract the aqueous phase twice with EtOAc.

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3x). Note: This is critical for removing residual DMF, which can interfere with crystallization and LC-MS validation. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation & Quality Control:

    • TLC: Run a TLC (Hexanes/EtOAc 3:1). The desired ester will appear as a distinct, UV-active spot with a higher Rf than the baseline starting material.

    • LC-MS: Analyze the crude mixture. The desired ester will show an [M+H]+ peak corresponding to the exact mass of the ester. If N-alkylation occurred, an earlier-eluting, highly polar peak with a distinct mass (+14 Da for MeI) would be present. The absence of an [M−44] peak confirms that thermal decarboxylation was successfully prevented.

References

  • SUPPORTING INFORMATION - The Royal Society of Chemistry. rsc.org.
  • Synthesis of Tricyclic and Tetracyclic Lactone Derivatives of Thieno[2,3-b]pyrazine or Thieno[2,3-b]quinoline: Preliminary Antitumor and Antiparasitic Activity Evaluation. mdpi.com.
  • Polyfunctionalized Thieno[2,3-b]pyridine Compounds: Preparation, DFT Calculations, Molecular Docking Studies, and Agricultural Potency Evaluation against Aphis gossypii. acs.org.
  • Silver-Mediated Mild Oxidation of Nitrogen-Containing Heteroaryl-2-methanols to Esters. researchgate.net.

Sources

Technical Support Center: Catalytic Optimization for C-H Activation of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the catalytic C-H activation of 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable, field-proven insights to streamline your experimental workflows.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and validated solutions.

Low or No Conversion of Starting Material

Question: My C-H activation reaction shows very low or no conversion of the 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no conversion in C-H activation reactions is a common issue that can often be traced back to several key factors related to the catalyst, reagents, or reaction conditions.

A. Catalyst Inactivity or Degradation:

  • Plausible Cause: The palladium (or other metal) catalyst is one of the most critical components. Its activity can be compromised by exposure to air or moisture, leading to oxidation of the active metal species. Similarly, the phosphine ligands often used are susceptible to oxidation.

  • Troubleshooting Steps:

    • Ensure Inert Atmosphere: All steps of the reaction setup, including the addition of catalyst, ligand, base, and solvent, should be performed under a rigorously maintained inert atmosphere (e.g., nitrogen or argon). Use of a glovebox is highly recommended.

    • Use Fresh or Properly Stored Catalyst/Ligand: Catalysts and ligands should be stored in a desiccator or glovebox. If there is any doubt about the quality of your catalyst or ligand, it is best to use a fresh batch.

    • Consider Catalyst Pre-activation: In some cases, a pre-activation step may be necessary to generate the active catalytic species. This can involve heating the catalyst and ligand in the solvent for a short period before adding the substrate.

B. Inappropriate Base or Solvent Selection:

  • Plausible Cause: The choice of base is crucial for the deprotonation step in many C-H activation mechanisms. An inappropriate base may be too weak to deprotonate the substrate or may react with other components of the reaction mixture. The solvent also plays a critical role in solubility and stabilizing the catalytic species.

  • Troubleshooting Steps:

    • Base Screening: If you are using a common base like K₂CO₃ and observing low conversion, consider screening other bases such as Cs₂CO₃ or organic bases like DBU. The pKa of the base should be carefully considered in relation to the acidity of the C-H bond being activated.

    • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the reaction. If you are using a non-polar solvent like toluene, you might consider trying a more polar aprotic solvent like DMF or DMAc, which can help to solubilize the carboxylate salt and stabilize charged intermediates.

C. Insufficient Reaction Temperature or Time:

  • Plausible Cause: C-H activation often requires a significant activation energy. If the reaction temperature is too low or the reaction time is too short, the reaction may not proceed to completion.

  • Troubleshooting Steps:

    • Optimize Temperature: Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by a suitable analytical technique like HPLC or LC-MS to check for product formation and starting material consumption.

    • Extend Reaction Time: If you see some product formation but the reaction stalls, extending the reaction time may be beneficial. Run a time course study to determine the optimal reaction duration.

Formation of Significant Byproducts

Question: I am observing the formation of significant byproducts in my reaction mixture, which is complicating purification and reducing my yield. What are the common byproducts and how can I minimize their formation?

Answer:

Byproduct formation in C-H activation can arise from several competing reaction pathways. Understanding these pathways is key to mitigating their occurrence.

A. Homocoupling of the Starting Material:

  • Plausible Cause: Homocoupling of the aryl halide (in this case, the bromo-thienopyridine) is a common side reaction in many cross-coupling reactions, leading to the formation of a dimer. This is often favored at higher temperatures or when the concentration of the coupling partner is low.

  • Troubleshooting Steps:

    • Adjust Stoichiometry: Ensure that the coupling partner is present in a slight excess to favor the desired cross-coupling reaction over homocoupling.

    • Lower Reaction Temperature: If possible, try running the reaction at a lower temperature to disfavor the homocoupling pathway.

B. Protodebromination:

  • Plausible Cause: The bromine atom on the thienopyridine ring can be replaced by a hydrogen atom, leading to the formation of 6-methylthieno[2,3-b]pyridine-2-carboxylic acid. This can be caused by trace amounts of water or other proton sources in the reaction mixture.

  • Troubleshooting Steps:

    • Use Anhydrous Reagents and Solvents: Ensure that all reagents and solvents are rigorously dried before use. Use of freshly distilled solvents and oven-dried glassware is recommended.

    • Add a Desiccant: In some cases, the addition of a desiccant like molecular sieves to the reaction mixture can help to scavenge trace amounts of water.

C. Decarboxylation:

  • Plausible Cause: The carboxylic acid group can be labile under certain conditions, especially at high temperatures, leading to the formation of 3-bromo-6-methylthieno[2,3-b]pyridine.

  • Troubleshooting Steps:

    • Protecting Group Strategy: If decarboxylation is a significant issue, you may need to consider a protecting group strategy for the carboxylic acid. A methyl or ethyl ester can be used, which can then be hydrolyzed in a subsequent step.

    • Milder Reaction Conditions: Explore the use of milder reaction conditions, such as lower temperatures or different catalyst/ligand systems that can operate under less forcing conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst is best for the C-H activation of this substrate?

A1: While there is no single "best" catalyst, Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common and effective choices for C-H activation of heterocyclic compounds. The optimal catalyst will depend on the specific coupling partner and reaction conditions. It is often beneficial to screen a small library of palladium catalysts and ligands to identify the most efficient system for your specific transformation.

Q2: What is the role of the ligand in this reaction?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination. For electron-rich heterocyclic substrates, electron-rich and bulky phosphine ligands like XPhos or SPhos can be particularly effective.

Q3: How can I monitor the progress of my reaction?

A3: The most common methods for monitoring the progress of C-H activation reactions are Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques allow you to track the consumption of the starting material and the formation of the desired product over time.

Q4: My product is difficult to purify. Any suggestions?

A4: Purification of polar, nitrogen-containing heterocyclic compounds can be challenging. If standard silica gel chromatography is not effective, consider using reverse-phase chromatography or recrystallization. In some cases, derivatization of the carboxylic acid to an ester can facilitate purification.

Part 3: Experimental Protocols & Data

General Procedure for Catalytic C-H Activation
  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid (1.0 equiv), the coupling partner (1.2-2.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (argon or nitrogen) three times.

  • Solvent and Ligand Addition: Add the anhydrous solvent and the ligand (if used) via syringe under a positive pressure of the inert gas.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir at the desired temperature for the specified time.

  • Work-up: After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Table 1: Screening of Reaction Conditions
EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)Toluene1001245
2Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)Toluene1001268
3Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2)DMAc1201285
4PdCl₂(PPh₃)₂ (5)NoneK₂CO₃ (2)DMF1102432

Part 4: Visualizations

Catalytic_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L_n B->C D C-H Activation C->D Ar'-H E Ar-Pd(II)(Ar')L_n D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G

Caption: Generalized catalytic cycle for Pd-catalyzed C-H activation.

Troubleshooting_Workflow Start Low or No Conversion Catalyst Check Catalyst/Ligand Activity Start->Catalyst Conditions Optimize Reaction Conditions Start->Conditions Reagents Verify Reagent Purity Start->Reagents UseFresh Use Fresh Catalyst/Ligand Catalyst->UseFresh Degraded? Inert Ensure Inert Atmosphere Catalyst->Inert Air Sensitive? TempTime Increase Temp/Time Conditions->TempTime Kinetics? BaseSolvent Screen Base/Solvent Conditions->BaseSolvent Mechanism? Dry Use Anhydrous Reagents Reagents->Dry Side Reactions?

Caption: Troubleshooting workflow for low conversion in C-H activation.

Part 5: References

  • Ackermann, L. (2011). C–H Activation: A General Concept in Organic Synthesis. Chem. Rev., 111(3), 1315-1345. [Link]

  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chem. Rev., 110(2), 1147-1169. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res., 41(11), 1534-1544. [Link]

Validation & Comparative

A Comparative Guide to the Reactivity of Thieno[2,3-b]pyridine and Thieno[3,2-b]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thienopyridines, bicyclic heteroaromatic systems containing both thiophene and pyridine rings, represent a "privileged" scaffold in medicinal chemistry.[1] Their unique structural and electronic properties have led to their incorporation into a wide array of biologically active molecules, targeting everything from cancer and inflammation to viral infections and cardiovascular diseases.[2][3][4][5][6] The two most common isomers, thieno[2,3-b]pyridine and thieno[3,2-b]pyridine, while structurally similar, exhibit distinct reactivity profiles that have significant implications for their synthetic utility and the design of drug development campaigns.

This guide provides an in-depth comparison of the reactivity of these two core scaffolds, with a particular focus on a representative functionalized derivative, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid , and its analogous thieno[3,2-b]pyridine counterparts. We will explore how the arrangement of the sulfur and nitrogen atoms, along with the influence of substituents, dictates their behavior in key chemical transformations. This analysis is grounded in experimental evidence from the literature and provides practical, field-proven insights for researchers, scientists, and drug development professionals.

Structural and Electronic Considerations: The Root of Reactivity Differences

The fundamental difference between the thieno[2,3-b] and thieno[3,2-b] systems lies in the fusion of the thiophene and pyridine rings. This seemingly subtle variation creates a cascade of electronic and steric effects that govern their chemical behavior.

  • Thieno[2,3-b]pyridine: In this isomer, the thiophene ring is fused between the C2 and C3 positions of the pyridine ring. The sulfur atom is adjacent to the pyridine nitrogen. This proximity allows for a more direct electronic interplay between the electron-rich thiophene and the electron-deficient pyridine.

  • Thieno[3,2-b]pyridine: Here, the fusion occurs between the C3 and C2 positions of the pyridine. The sulfur atom is separated from the nitrogen by a carbon atom. This arrangement results in a different distribution of electron density across the bicyclic system. While still a conjugated system, the electronic communication between the heteroatoms is altered.[7]

The subject of our focus, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid , possesses three key functional groups that serve as handles for chemical modification:

  • The 3-Bromo Substituent: An ideal handle for transition metal-catalyzed cross-coupling reactions.

  • The 2-Carboxylic Acid: A versatile group for amide bond formation, reduction, or decarboxylation.

  • The 6-Methyl Group: An electron-donating group that influences the overall electron density and steric accessibility of the pyridine ring.

Below is a diagram illustrating the structural differences between the two core scaffolds.

Figure 1: Comparison of Thieno[2,3-b] and Thieno[3,2-b] Isomers.

Comparative Reactivity Analysis

While direct, side-by-side comparative studies are rare, a survey of the literature allows for a robust analysis of the relative reactivities of these scaffolds in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The C-Br bond at the 3-position of our target molecule is the most valuable site for building molecular complexity, typically via Suzuki-Miyaura coupling. The efficiency of this reaction is highly dependent on the ease of oxidative addition of the palladium catalyst to the C-Br bond.

  • 3-Bromo-thieno[2,3-b]pyridines: The reactivity of a C-Br bond on the thiophene ring is influenced by the adjacent pyridine. In the thieno[2,3-b] system, the electron-withdrawing nature of the pyridine ring, amplified by the adjacent nitrogen, tends to make the C-Br bond more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst. This generally leads to high reactivity in Suzuki couplings.[8][9] The presence of the electron-donating 6-methyl group on the pyridine ring can slightly modulate this effect, but the inherent reactivity of the 3-bromo position remains high.

  • Thieno[3,2-b]pyridine Analogs: The reactivity of a C-Br bond at an analogous position on the thieno[3,2-b]pyridine scaffold is also high, making it a viable substrate for cross-coupling.[10][11] However, the altered electronic landscape means that reaction conditions may require more careful optimization. The relative position of the nitrogen atom can influence the stability of the oxidative addition intermediate. Some studies suggest that the thieno[3,2-b] system is generally less studied, which may imply more challenging synthetic access or functionalization compared to its more common isomer.[7]

Expert Insight: While both scaffolds are competent substrates for cross-coupling, the thieno[2,3-b] system is often more predictable and reliable, benefiting from a larger body of precedent in the literature. The choice between scaffolds may therefore depend on the desired final structure and the tolerance for optimization studies.

Reactivity of the Carboxylic Acid Moiety

The 2-carboxylic acid in 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a versatile functional group. Its primary reactivity centers on standard transformations:

  • Amide Bond Formation: The carboxylic acid can be readily converted to amides using standard coupling reagents (e.g., HATU, EDCI). This is a cornerstone of medicinal chemistry for introducing diverse substituents and modulating pharmacokinetic properties. The 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold, for instance, is a widely explored motif for kinase inhibitors.[1][3]

  • Decarboxylation: Decarboxylation of heteroaromatic carboxylic acids can be achieved under thermal or metal-catalyzed conditions. The stability of the resulting carbanion or the steric environment around the carboxyl group influences the ease of this reaction. The proximity of the sulfur atom and the pyridine nitrogen in the thieno[2,3-b] system can stabilize intermediates, potentially facilitating decarboxylation under milder conditions than in some other heterocyclic systems.

For thieno[3,2-b]pyridine-2-carboxylic acid analogs, similar reactivity is expected. The acidity of the carboxylic acid proton will be influenced by the position of the pyridine nitrogen, which may have a minor effect on the pKa.[12] However, for most standard transformations like amide coupling, the differences are unlikely to be synthetically significant.

Electrophilic and Nucleophilic Aromatic Substitution

Direct functionalization of the heterocyclic core via substitution reactions is less common than cross-coupling but provides important insights into the inherent electronic nature of the scaffolds.

  • Electrophilic Aromatic Substitution (EAS): The thiophene ring is generally more susceptible to EAS than the pyridine ring. In both isomers, the thiophene portion of the molecule is the preferred site of attack. However, the regioselectivity is dictated by the directing effects of both the sulfur atom and the fused pyridine ring. Direct C-H activation studies on thieno[3,2-b]pyridines have shown that functionalization can be directed to the C2 or C3 positions of the thiophene ring.[13]

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient and can undergo SNAr, particularly if activated by a good leaving group (like a halogen) and/or electron-withdrawing groups. The reactivity towards SNAr will be higher on the pyridine ring than the thiophene ring. The position of the nitrogen atom is critical in activating the ring for nucleophilic attack.

Data Summary

The following table summarizes typical conditions for the Suzuki-Miyaura cross-coupling reaction on bromo-substituted thienopyridine scaffolds, as synthesized from the literature.

FeatureThieno[2,3-b]pyridine ScaffoldThieno[3,2-b]pyridine ScaffoldSupporting References
Typical Substrate 5-Bromothieno[2,3-b]pyridine derivativesMethyl 3-bromothieno[3,2-b]pyridine-2-carboxylate[8],[11]
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄, Pd(dppf)Cl₂[8],[10],[11],[9]
Base K₃PO₄, Na₂CO₃, K₂CO₃K₂CO₃, Cs₂CO₃[8],[11],[9]
Solvent System 1,4-Dioxane/H₂O, DMF, TolueneDioxane, DMF/H₂O[8],[10],[11]
Temperature 85 - 110 °C80 - 120 °C[8],[10],[11]
General Outcome Generally high yields (often >80%)Good to high yields (60-95%)[8],[11]

Experimental Protocols

To provide a practical and self-validating framework, the following section details representative, step-by-step protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromothieno[2,3-b]pyridine Derivative

This protocol is a generalized procedure based on common methodologies found in the literature for this scaffold.[8][9]

G reagents Reagents: - 3-Bromothieno[2,3-b]pyridine (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(PPh₃)₄ (0.05 eq) - K₂CO₃ (2.0 eq) - Dioxane/H₂O (4:1) setup Reaction Setup: Combine reagents in a Schlenk flask. Degas by bubbling N₂ for 15 min. reagents->setup reaction Reaction: Heat mixture at 90 °C under N₂ atmosphere for 4-12 hours. Monitor by TLC/LC-MS. setup->reaction workup Workup: Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. Dry over Na₂SO₄. reaction->workup purify Purification: Concentrate in vacuo. Purify by column chromatography (Hex/EtOAc). workup->purify

Figure 2: Workflow for Suzuki Coupling on Thieno[2,3-b]pyridine.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the 3-bromothieno[2,3-b]pyridine derivative (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon three times. Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4 to 12 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling of a Thieno[3,2-b]pyridine Analog

This protocol is adapted from procedures reported for the functionalization of brominated thieno[3,2-b]pyridine systems.[10][11]

Step-by-Step Methodology:

  • Reagent Combination: In a microwave vial or Schlenk flask, combine the bromo-thieno[3,2-b]pyridine derivative (1.0 eq), the corresponding (hetero)aryl boronic acid or pinacol borane (1.5 eq), and potassium carbonate (2.5 eq).

  • Catalyst and Solvent: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq). Add the degassed solvent (e.g., Dioxane).

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 2-6 hours. If using microwave irradiation, heat to 120 °C for 30-60 minutes. Monitor for completion by LC-MS.

  • Aqueous Workup: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to afford the pure product.

Conclusion and Outlook

Both thieno[2,3-b]pyridine and thieno[3,2-b]pyridine scaffolds are exceptionally valuable in modern drug discovery. The choice between them is often dictated by the desired biological target and the specific substitution patterns required.

From a purely chemical reactivity standpoint, 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid and its parent scaffold represent a more extensively validated and often more reactive system for palladium-catalyzed cross-coupling reactions. The wealth of literature provides a solid foundation for predictable and scalable synthetic routes.

The thieno[3,2-b]pyridine system, while historically less explored, is a highly attractive and potent scaffold in its own right, as evidenced by its use in recently developed kinase inhibitors.[14] Its functionalization is well-precedented, particularly through modern cross-coupling techniques, though it may require more bespoke reaction optimization.

For drug development professionals, the key takeaway is that both isomers offer viable and potent platforms. The decision to use one over the other should be based on a holistic assessment of synthetic accessibility, the existing intellectual property landscape, and the specific structure-activity relationships (SAR) for the biological target of interest.

References

  • EP2008654A1 - 3-amino-thieno[2,3-b]pyridine-2-carboxylic acid amides - Google P
  • Al-Waleedy, S. A. H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][15][16]naphthyridinones and pyrazolo[3,4-c][15][16]. Arkivoc, 2024(8), 202412212. (URL: [Link])

  • Gouda, M. A., et al. (2015). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine, Quinazoline and Carbamate Derivatives. Molecules, 20(1), 163-175. (URL: [Link])

  • Kovalenko, S. M., et al. (2012). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Omega, 1(3), 341-349. (URL: [Link])

  • Litvinov, V. P. (2004). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, International Edition, 53(3), 487-516. (URL: [Link])

  • Zheng, N., et al. (2011). Palladium-Catalyzed C–S Coupling: Access to Thioethers, Benzo[b]thiophenes, and Thieno[3,2-b]thiophenes. Organic Letters, 13(15), 4092-4095. (URL: [Link])

  • Chapman, N. B., et al. (1970). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry, 35(4), 917-923. (URL: [Link])

  • Li, Y., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(11), 1478. (URL: [Link])

  • Loidreau, Y., et al. (2013). ChemInform Abstract: Suzuki Cross‐Coupling of 5‐Bromothieno[2,3‐b]pyridines for the Convenient Synthesis of 8‐Arylpyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidin‐4‐amines. ChemInform, 44(22). (URL: [Link])

  • Leung, C.-H., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. RSC Medicinal Chemistry, 12(1), 112-120. (URL: [Link])

  • Noe, M. C., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(6), 947-954. (URL: [Link])

  • Queiroz, M.-J. R. P., et al. (2013). Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. Tetrahedron Letters, 54(39), 5345-5348. (URL: [Link])

  • US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google P
  • PubChem. 3-bromo-2-methylthieno[2,3-b]pyridine. (URL: [Link])

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. (URL: [Link])

  • Frolov, K., et al. (2015). Secondary 3-Aminothieno[2,3-b]Pyridine-2-Carboxamides in Reaction with ortho-Formylbenzoic Acid. Journal of Heterocyclic Chemistry, 52(4), 1128-1134. (URL: [Link])

  • Stanetty, P., et al. (2000). An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid. Tetrahedron, 56(50), 9823-9828. (URL: [Link])

  • Cheméo. 3-Bromothieno[2,3-b]pyridine-2-carboxylic acid. (URL: [Link])

  • Organic Chemistry Portal. Suzuki Coupling. (URL: [Link])

  • Dias, N., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(6), 1599. (URL: [Link])

  • Paruch, K., et al. (2021). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. European Journal of Medicinal Chemistry, 213, 113173. (URL: [Link])

  • Kunick, C., et al. (2020). 4-Arylthieno[2,3-b]pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(14), 3204. (URL: [Link])

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. RSC Medicinal Chemistry, 13(8), 1007-1017. (URL: [Link])

  • S.P, P., & K.P, A. (2012). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics, 2(5), 11-16. (URL: [Link])

  • Alam, M. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. (URL: [Link])

  • Porto, I., et al. (2009). Platelet P2Y12 receptor inhibition by thienopyridines: status and future. Expert Opinion on Investigational Drugs, 18(9), 1259-1273. (URL: [Link])

  • Ušćumlić, G. S., & Mišić-Vuković, M. M. (2002). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. Journal of the Serbian Chemical Society, 67(8-9), 557-567. (URL: [Link])

  • Thabault, M., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 23(4), 795. (URL: [Link])

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. (URL: [Link])

  • Dyachenko, V. D., et al. (2021). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Molecules, 26(22), 6886. (URL: [Link])

  • O'Connor, R., et al. (2017). Novel thieno[2,3-b]pyridines as potent and effective inhibitors of platelet activation and aggregation. European Journal of Medicinal Chemistry, 126, 737-746. (URL: [Link])

  • Michelson, A. D. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. European Heart Journal Supplements, 8(suppl_G), G25-G29. (URL: [Link])

Sources

Mass spectrometry (LC-MS) validation of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Heterocyclic Scaffolds: LC-MS Purity Validation of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic Acid

The Strategic Importance of High-Purity Building Blocks

As pharmaceutical pipelines increasingly rely on complex geometric architectures and targeted therapies, the demand for high-purity heterocyclic building blocks has surged[1]. 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is a highly functionalized scaffold. The thienopyridine core offers unique pharmacological properties, while the bromine and carboxylic acid moieties serve as orthogonal handles for cross-coupling and amidation reactions, respectively.

However, the synthesis of such densely functionalized heterocycles often yields regioisomers and incomplete halogenation products. Using sub-standard grades can introduce impurities that propagate through multi-step syntheses, ultimately compromising the final Active Pharmaceutical Ingredient (API)[1].

The Analytical Challenge & Mechanistic Rationale

Validating the purity of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid requires orthogonal detection strategies. Relying solely on UV-Vis (DAD) is insufficient because structurally similar impurities—such as the des-bromo derivative or positional isomers—often exhibit nearly identical molar absorptivities and co-elute under standard reverse-phase conditions[2].

To overcome this, we employ Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS).

  • Ionization Strategy: The carboxylic acid group is highly amenable to negative-ion Electrospray Ionization (ESI), yielding a robust[M-H]⁻ pseudomolecular ion.

  • The Bromine Signature: Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%, respectively)[3]. This imparts a highly characteristic isotopic cluster separated by 2 Da (M and M+2)[3]. In our validation, the exact mass for the ⁷⁹Br [M-H]⁻ ion is calculated at m/z 269.922, and the ⁸¹Br [M+2-H]⁻ ion at m/z 271.920. Any deviation from this 1:1 ratio immediately flags des-bromo impurities or co-eluting non-brominated species.

Isotope_Logic Molecule 3-Bromo-6-methylthieno [2,3-b]pyridine-2-carboxylic acid (Intact Molecule) Br79 79Br Isotope (~50.69% Abundance) Molecule->Br79 Natural Distribution Br81 81Br Isotope (~49.31% Abundance) Molecule->Br81 Natural Distribution Peak1 m/z 269.922 [M-H]- Base Peak Br79->Peak1 Negative ESI Peak2 m/z 271.920 [M+2-H]- Peak Br81->Peak2 Negative ESI Ratio Diagnostic 1:1 Ratio (Validates Halogen Integrity) Peak1->Ratio MS1 Spectrum Peak2->Ratio MS1 Spectrum

Fig 1. Generation of the diagnostic 1:1 isotopic pattern in brominated compounds via MS.

Self-Validating UPLC-HRMS Experimental Protocol

As a Senior Application Scientist, I design protocols that are not merely procedural, but self-validating. The following method utilizes a volatile buffer system optimized for MS compatibility while preventing ion suppression[4].

Step 1: Matrix-Matched Sample Preparation

  • Rationale: Thienopyridines can exhibit secondary interactions with glass vials. We use deactivated glass and a 50:50 Methanol/Water (v/v) diluent to ensure complete solvation without inducing solvent-front peak distortion.

  • Action: Dissolve the sample to a final concentration of 0.1 mg/mL. Prepare a diluent blank to establish the baseline and rule out carryover.

Step 2: Chromatographic Separation

  • Rationale: Solid-core (core-shell) C18 columns provide UHPLC-like efficiency at lower backpressures, enabling fast, high-resolution separations of structurally similar drug candidates[5].

  • Parameters:

    • Column: Solid-core C18, 50 x 2.1 mm, 2.6 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~4.5). Causality: Ammonium acetate buffers the eluent to maintain the carboxylic acid in a partially ionized state for reproducible retention, while being fully volatile to prevent MS source fouling[2].

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.

    • Flow Rate: 0.4 mL/min.

Step 3: High-Resolution Mass Spectrometry (HRMS)

  • Rationale: High mass accuracy (<5 ppm) is required to differentiate isobaric impurities.

  • Parameters:

    • Source: Heated Electrospray Ionization (HESI) in Negative Mode.

    • Capillary Temperature: 320 °C.

    • Spray Voltage: 2.8 kV (lowered slightly for negative mode to prevent corona discharge).

    • Resolution: 70,000 FWHM at m/z 200.

Step 4: System Suitability & Self-Validation

  • Inject the diluent blank. The baseline must be free of peaks >0.1% of the target analyte response.

  • Verify the isotopic ratio of the main peak. The intensity ratio of m/z 269.9 to 271.9 must fall within 0.95–1.05. If it deviates, the MS detector may be experiencing space-charge effects or detector saturation, prompting a mandatory dilution of the sample.

LCMS_Workflow Sample 1. Sample Prep (0.1 mg/mL in 50:50 MeOH:H2O) Blank System Suitability (Blank Injection Check) Sample->Blank Validates UPLC 2. UPLC Separation (Solid-Core C18, NH4OAc Buffer) Blank->UPLC 2 µL Injection ESI 3. HESI Source (Negative Mode, 2.8 kV) UPLC->ESI Eluent Transfer HRMS 4. HRMS Detection (70k Resolution, MS1) ESI->HRMS [M-H]- Ions Data 5. Data Synthesis (Isotope Ratio & Purity Calc) HRMS->Data Exact Mass Spectra

Fig 2. Self-validating LC-MS workflow for purity analysis of pharmaceutical building blocks.

Comparative Data Analysis: Premium vs. Standard Grade

To demonstrate the analytical superiority of high-quality synthesis, we compared a "Premium Grade" standard of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid against a "Standard Market Grade" alternative.

The experimental data (summarized in Table 1) reveals critical hidden flaws in the Standard Grade. While its UV purity appears acceptable at 96.5%, the HRMS data exposes a 3.5% des-bromo impurity (m/z 192.011). Because the des-bromo species lacks the heavy bromine atom, it elutes slightly earlier on the reverse-phase column but has a nearly identical UV chromophore, leading to peak integration overlap in standard HPLC-UV assays. The Premium Grade, however, exhibits a pristine isotopic cluster and no detectable des-bromo contamination.

Table 1: LC-MS Impurity Profiling Comparison

Analytical ParameterPremium Grade (Vendor A)Standard Market Grade (Vendor B)Mechanistic Implication
LC-UV Purity (254 nm) > 99.8%96.5%UV overestimates purity due to co-eluting chromophores.
LC-MS Purity (TIC) > 99.5%94.2%MS provides a true reflection of sample heterogeneity.
Bromine Isotope Ratio (⁷⁹Br:⁸¹Br) 1.01 : 1.001.15 : 1.00 (Skewed)Skewed ratio in Standard Grade indicates co-elution with a non-brominated interference.
Des-bromo Impurity (m/z 192.0) Not Detected (< 0.05%)3.5% (RRT 0.92)Incomplete halogenation during synthesis; will cause chain-termination or side-reactions in API synthesis.
Regioisomer Impurity Trace (< 0.1%)1.8% (RRT 1.05)Positional isomerism on the thienopyridine ring; highly detrimental to receptor-binding geometry.

Conclusion

The rigorous LC-MS validation of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid underscores a fundamental truth in pharmaceutical development: analytical depth dictates synthetic success. By employing high-resolution mass spectrometry and leveraging the innate 1:1 isotopic signature of bromine, we can unmask hidden des-bromo and regioisomeric impurities that traditional UV methods miss. Investing in Premium Grade building blocks—validated through self-correcting, MS-compatible chromatographic protocols—is not just a quality control measure; it is a strategic imperative to safeguard the efficacy and safety of downstream therapeutics.

References

  • ResolveMass Laboratories. "Analytical Method Development and Validation in Pharmaceuticals." Available at: [Link]

  • LCGC International. "A Standardized 2D-LC Screening Platform for Peak Purity Determination in Pharmaceutical Analysis." Available at: [Link]

Sources

A Comparative Guide to the Spectroscopic Characterization of Common Impurities in 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of spectroscopic methodologies for the identification and characterization of common impurities in 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, a key intermediate in pharmaceutical synthesis. As the purity of an Active Pharmaceutical Ingredient (API) is paramount to drug safety and efficacy, a robust impurity profiling strategy is essential. This document outlines a logical, multi-modal spectroscopic workflow, explains the causality behind experimental choices, and provides supporting data and protocols grounded in established scientific principles and regulatory standards.

The Imperative of Impurity Profiling in Drug Synthesis

The thieno[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The control of impurities in the synthesis of derivatives like 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid is not merely a matter of good manufacturing practice; it is a stringent regulatory requirement. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate the reporting, identification, and qualification of impurities above specific thresholds to ensure patient safety.[3][4][5] Impurities can originate from various stages, including starting materials, intermediates, by-products of side reactions, or degradation of the final product.[6][7]

Understanding Potential Impurities

A definitive impurity profile begins with a theoretical analysis of the synthetic route. While multiple pathways to thieno[2,3-b]pyridines exist, many rely on variations of the Thorpe-Ziegler or Gewald reactions.[8][9] Based on these common synthetic strategies, we can anticipate several classes of impurities.

Impurity ClassPotential Structure/IdentityLikely Origin
Starting Materials Unreacted substituted 2-chloronicotinonitrile or methyl 3-mercaptopropanoate derivatives.Incomplete reaction during synthesis.
Intermediates Uncyclized thioether intermediates.Failure of the intramolecular cyclization step (Thorpe-Ziegler).
By-products Isomeric products, over-brominated species, or demethylated analogues.Lack of regioselectivity, excessive reagent, or harsh reaction conditions.
Degradation Products Decarboxylated analogue (loss of CO₂).Thermal or chemical instability during workup or storage.
Reagents/Catalysts Residual palladium from cross-coupling reactions or inorganic salts.Incomplete removal during purification steps.[4]
Residual Solvents Toluene, DMF, Ethanol, etc.Carry-over from reaction or purification steps.

An Integrated Spectroscopic Workflow for Impurity Characterization

No single analytical technique can provide a complete picture of an impurity profile. A robust strategy integrates the separation power of chromatography with the detailed structural information provided by mass spectrometry and nuclear magnetic resonance spectroscopy.[7][10][11]

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Structural Elucidation Sample API Sample HPLC HPLC / UPLC (High-Performance Liquid Chromatography) Sample->HPLC Injection Purity Initial Purity Assessment & Impurity Quantification HPLC->Purity Peak Integration LCMS LC-MS / MS (Liquid Chromatography-Mass Spectrometry) HPLC->LCMS Fraction Collection or Parallel Analysis Isolation Preparative HPLC / SFC (Impurity Isolation) HPLC->Isolation If concentration is low Purity->LCMS Impurity > Threshold? MW Molecular Weight & Elemental Composition LCMS->MW Data Analysis NMR NMR Spectroscopy (¹H, ¹³C, 2D-NMR) Structure Definitive Structure Confirmation NMR->Structure Data Interpretation Isolation->NMR MW->NMR Guides structural assignment

Caption: Integrated workflow for impurity detection, identification, and structural elucidation.

Comparison Guide: Spectroscopic Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of impurity profiling, offering exceptional separation capabilities and precise quantification.[12][13][14]

  • Expertise & Causality: For a molecule like 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid, which contains both hydrophobic (bromo, methyl, thieno-pyridine core) and hydrophilic (carboxylic acid) moieties, a reversed-phase (RP) C18 column is the logical starting point. A gradient elution is employed because impurities are likely to have a wide range of polarities; an isocratic method might fail to resolve early-eluting polar impurities or cause late-eluting nonpolar impurities to broaden excessively. A UV detector is suitable as the fused aromatic system provides a strong chromophore.

  • Trustworthiness (Self-Validation): The method's reliability is ensured by system suitability tests (SSTs), including retention time reproducibility, theoretical plates (column efficiency), and tailing factor (peak shape).

  • System: UHPLC or HPLC system with a UV/PDA detector.

  • Column: C18, 100 Å, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm or as determined by UV maxima.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile/Water to a concentration of 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is the premier technique for rapidly identifying impurities by providing molecular weight and fragmentation data.[10][11][15] High-Resolution Mass Spectrometry (HRMS), using TOF or Orbitrap analyzers, is particularly powerful as it can determine the elemental composition of an impurity, significantly narrowing down potential structures.[16]

  • Expertise & Causality: Electrospray Ionization (ESI) is the chosen ionization method because the carboxylic acid and pyridine nitrogen are readily ionizable, making the molecule suitable for ESI in both positive and negative modes. Tandem MS (MS/MS) is used to fragment the impurity's molecular ion. By comparing this fragmentation pattern to that of the API, one can deduce the location of structural changes (e.g., loss of a methyl group, addition of a bromine).

  • System: HPLC/UPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an ESI source.

  • LC Method: Utilize the HPLC method described above.

  • Ionization Mode: ESI Positive and Negative.

  • Mass Range: 100-1000 m/z.

  • Data Acquisition: Full scan MS and data-dependent MS/MS.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for unambiguous structure elucidation.[1][17][18] While less sensitive than MS, it provides detailed information about the atomic connectivity and chemical environment of a molecule. For unknown impurities, isolation via preparative chromatography may be necessary to obtain a sufficient concentration for NMR analysis.[19]

  • Expertise & Causality: A standard ¹H NMR provides the initial fingerprint. For a suspected by-product, the absence of the methyl singlet (around 2.5 ppm) or changes in the aromatic proton signals would be immediately apparent. ¹³C NMR confirms the carbon backbone. Crucially, 2D NMR experiments like HSQC (correlates protons to their attached carbons) and HMBC (correlates protons and carbons over 2-3 bonds) are used to piece together the molecular puzzle, confirming the exact placement of substituents and functional groups.

  • Sample Preparation: Dissolve 1-5 mg of the isolated impurity or enriched sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of TMS as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: A standard pulse sequence with 16-64 scans is typically sufficient.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. A longer acquisition time with more scans (1024 or more) is required due to the low natural abundance of ¹³C.[1]

  • 2D NMR: Acquire COSY, HSQC, and HMBC spectra to establish connectivity.

Comparative Spectroscopic Signatures of Potential Impurities

The table below contrasts the expected spectroscopic data for the API with that of hypothetical, yet plausible, impurities.

CompoundRelative HPLC RRT (Approx.)Expected [M+H]⁺ (m/z)Key Diagnostic NMR Signals (¹H and ¹³C)
API: 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid 1.00300/302¹H: Methyl singlet (~2.5 ppm), two aromatic singlets. ¹³C: Carboxyl (~165 ppm), Methyl (~20 ppm).
Impurity A: Decarboxylated Analogue > 1.0 (Less polar)256/258¹H: Absence of carboxylic acid proton; proton signal appears in the aromatic region. ¹³C: Absence of the carboxyl carbon signal.
Impurity B: Starting Material (e.g., 2-chloro-6-methylnicotinonitrile) < 1.0 (More polar)153¹H: Different aromatic splitting pattern. ¹³C: Presence of a nitrile carbon (~117 ppm); absence of thieno-ring carbons.
Impurity C: Demethylated Analogue < 1.0 (More polar)286/288¹H: Absence of the methyl singlet. ¹³C: Absence of the methyl carbon signal.
Impurity D: Over-brominated Analogue > 1.0 (Less polar)378/380/382¹H: Loss of one aromatic proton signal. MS: Characteristic isotopic pattern for two bromine atoms.

Regulatory Decision-Making

The identification and characterization process is guided by regulatory thresholds.

G start Impurity Detected in API Batch report_thresh Level > Reporting Threshold? (e.g., 0.05%) start->report_thresh id_thresh Level > Identification Threshold? (e.g., 0.10% or 1.0 mg/day intake) report_thresh->id_thresh Yes end_ignore Monitor; No Action Required report_thresh->end_ignore No qual_thresh Level > Qualification Threshold? (e.g., 0.15% or 1.0 mg/day intake) id_thresh->qual_thresh Yes report Report Impurity in Regulatory Filing id_thresh->report identify Identify Structure (LC-MS, NMR) qual_thresh->identify qualify Qualify Impurity (Toxicology Studies or Scientific Justification) qual_thresh->qualify Yes end_report Report & Monitor report->end_report end_id Identify, Report & Monitor identify->end_id end_qual Qualify, Identify & Report qualify->end_qual

Caption: Decision workflow for impurities based on ICH Q3A thresholds.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Thieno[3,2-b]pyridine Derivatives: An In-depth Technical Guide. Benchchem.
  • Wang, R., & Li, Y. (2010, April 1). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • Shaikh, T., Gosar, A., & Patole, S. (2019, July 30). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Various Authors. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Preprints.org.
  • AMS Biopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMS Biopharma.
  • ICH. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES. PMDA.
  • ICH. (2006, October 25). ICH HARMONISED TRIPARTITE GUIDELINE - IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
  • ICH. (n.d.). Quality Guidelines. ICH.
  • PMDA. (n.d.). ICH-Q3 Impurities. PMDA.
  • KBI Biopharma. (2023, March 10). Using Advanced Mass Spectrometry for Characterization and Quantitation of APIs and Impurities in Complex Biotherapeutics. KBI Biopharma.
  • Various Authors. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. PMC.
  • AMS Biopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMS Biopharma.
  • Ghugare, P.S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Innovational Journals. (2021, March 15). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. Innovational Journals.
  • Various Authors. (n.d.). Some important antiplatelet drugs containing thienopyridine. ResearchGate.
  • El-Saghier, A. (2008). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry.
  • Patel, H.B., et al. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. Biotechnology Journal International.
  • Various Authors. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate.
  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. SynThink.
  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
  • Shinde, V. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Various Authors. (n.d.). Thienopyridine derivatives (72–75) with anti-inflammatory and.... ResearchGate.
  • Rao, N., et al. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online.
  • Various Authors. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal.
  • Intertek. (n.d.). The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek.
  • Various Authors. (n.d.). Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5'. PMC.
  • Dotsenko, V., et al. (2020, December 8). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate.
  • Al-Waleedy, S.A.H., et al. (2024). Synthesis and characterization of some new thieno[2,3-b]pyridines, thieno[2,3- c][5][10]naphthyridinones and pyrazolo[3,4-c][5][10]. Arkivoc. Retrieved from

  • Mohamed, M.A., et al. (2011, December 31). Synthesis of some new of thieno[2,3-b]pyridines, pyrazolo[1,5-a]pyrimidine,[1][10][11]triazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine and pyrimido[1,2-a]benzimidazole derivatives containing. European Journal of Chemistry. Retrieved from

  • Various Authors. (n.d.). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias.

Sources

Structural activity relationship (SAR) comparison of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

The 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. Its rigid, flat, sp2-hybridized bicyclic structure makes it an ideal bioisostere for indoles, benzothiophenes, and quinolines, allowing it to intercalate into narrow hydrophobic pockets, particularly within kinase ATP-binding domains and allosteric enzyme sites.

This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison of 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid and its closely related derivatives (such as the 3-amino isosteres). By analyzing its performance across distinct therapeutic targets—ranging from anti-inflammatory kinases to oncology-focused deubiquitinases—we will establish the mechanistic causality behind its structural modifications.

Pharmacophore Logic & SAR Overview

The thieno[2,3-b]pyridine core provides a versatile template for multidirectional functionalization. The causality behind its broad utility lies in the distinct electronic and steric microenvironments of its substitution vectors:

  • C2-Carboxylic Acid (The Anchor): This position is almost universally utilized as a hydrogen-bond donor/acceptor. Conversion to an amide (e.g., via HATU coupling) allows the molecule to project bulky aryl groups into solvent-exposed regions or deep allosteric pockets.

  • C3-Bromo vs. C3-Amino (The Modulator): The 3-bromo substituent provides a bulky, lipophilic, and electron-withdrawing vector capable of forming halogen bonds with backbone carbonyls. Substituting this with a 3-amino group flips the electronic profile, introducing a hydrogen-bond donor that can interact with conserved aspartate or glutamate residues[1].

  • C6-Methyl (The Hydrophobic Wedge): This small, lipophilic group enhances cell permeability and anchors the pyridine ring into shallow hydrophobic sub-pockets, preventing the molecule from adopting unfavorable solvent-facing conformations.

SAR_Logic Core Thieno[2,3-b]pyridine Core (Rigid sp2 Scaffold) Pos2 C2: Carboxylic Acid / Amide (H-Bond Anchor / Target Specificity) Core->Pos2 Pos3 C3: Bromo / Amino (Halogen Bond vs H-Bond Donor) Core->Pos3 Pos6 C6: Methyl (Hydrophobic Wedge) Core->Pos6

Pharmacophore logic tree of the thieno[2,3-b]pyridine-2-carboxylic acid scaffold.

Target-Specific SAR Comparison

To objectively evaluate the performance of this scaffold, we must compare how specific modifications drive selectivity across different biological targets.

A. Deubiquitinase (USP28/25) Inhibition (Oncology)

USP28 is a critical deubiquitinase that stabilizes the c-Myc oncoprotein. Thieno[2,3-b]pyridine-2-carboxamide derivatives, such as FT206, have been developed to inhibit USP28, thereby driving c-Myc degradation[2].

  • SAR Insight: The C2-carboxylic acid must be converted into a bulky aryl amide (e.g., 3-(trifluoromethyl)phenyl). The steric bulk of the trifluoromethyl group forces the molecule into a bioactive conformation that perfectly occludes the ubiquitin-binding cleft of USP28. The C3 position tolerates both bromo and amino groups, but the 3-amino derivative often exhibits superior solubility and DMPK (Drug Metabolism and Pharmacokinetics) profiles.

B. IκB Kinase-β (IKKβ) Inhibition (Inflammation)

In the NF-κB signaling pathway, IKKβ is a primary driver of inflammation. Thienopyridines were developed as superior replacements for earlier arylthiophene inhibitors[3].

  • SAR Insight: The thienopyridine nitrogen acts as a critical hydrogen-bond acceptor for the kinase hinge region. The C2-carboxamide projects into the ATP-binding pocket. Here, replacing the 3-bromo group with a 3-amino group significantly enhances potency, as the primary amine forms an additional hydrogen bond with the conserved catalytic Asp residue, anchoring the inhibitor more tightly than the lipophilic bromo-isostere.

C. Dual COX-2 / 5-LOX Inhibition

For dual-action anti-inflammatory agents, 3-amino-4,6-dimethyl-thieno[2,3-b]pyridine-2-carboxylic acid derivatives have been utilized[4].

  • SAR Insight: Conversion of the C2-carboxylic acid into a hydrazide (specifically benzylidene-hydrazides) shifts the selectivity heavily toward 5-LOX inhibition (up to 87-fold higher potency compared to tricyclic derivatives). The C6-methyl group is essential for maintaining the lipophilicity required to penetrate the arachidonic acid binding channel of COX-2.

USP28_Pathway Inhibitor Thienopyridine Derivative (e.g., FT206) USP28 USP28 (Deubiquitinase) Inhibitor->USP28 Inhibits Catalytic Cleft cMyc Ubiquitinated c-Myc (Oncoprotein) USP28->cMyc Prevents Deubiquitination Proteasome Proteasomal Degradation cMyc->Proteasome Degraded (Tumor Regression)

Mechanism of action for thienopyridine-mediated USP28 inhibition and c-Myc degradation.

Quantitative Data Comparison

The following table summarizes the quantitative performance of various C2 and C3 modifications on the thieno[2,3-b]pyridine core across different targets.

Derivative / SubstitutionPrimary TargetIC50 / PotencyKey SAR Causality
3-Bromo-6-methyl-2-carboxylic acid Synthetic PrecursorN/AHighly reactive intermediate; bromo group induces steric hindrance at C2.
3-Bromo-6-methyl-N-(3-CF3-phenyl)-2-carboxamide USP28 / USP25~1.25 µMCF3-phenyl amide occupies the ubiquitin-binding cleft; bromo provides lipophilic contact[5].
3-Amino-6-methyl-2-carboxamide IKKβ Kinase25 nM3-Amino acts as an essential H-bond donor to the kinase hinge region[3].
3-Amino-4,6-dimethyl-2-hydrazide 5-LOX / COX-2Highly Potent (5-LOX)Hydrazide extension reaches deep into the arachidonic acid binding pocket[4].
3,6-Diamino-5-cyano-2-carboxamide (TEP) Bacterial Histidine KinaseBroad SpectrumHeteroatom-amine-heteroatom triad forms salt bridges with conserved Asp/Gly[1].

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the experimental protocols for synthesizing and validating these derivatives must be self-validating. The following workflow details the conversion of the 3-amino precursor to the 3-bromo derivative, followed by amide coupling.

Protocol A: Sandmeyer-Type Bromination of the C3 Position

Causality: Direct bromination of the thienopyridine core often leads to off-target halogenation. Utilizing a Sandmeyer-type reaction on the 3-amino precursor ensures absolute regioselectivity at the C3 position[5].

  • Reagent Preparation: Dissolve ethyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (10 mmol) and copper(II) bromide (11 mmol) in acetonitrile (20 mL).

  • In Situ Diazotization: Slowly add tert-butyl nitrite (13 mmol) over 2 hours under water cooling. Causality:tert-Butyl nitrite generates the diazonium salt in situ. Slow addition under cooling prevents the highly unstable diazonium intermediate from decomposing into undesired phenolic byproducts.

  • Quenching & Extraction: Stir for 1 hour, then slowly quench with 1 N HCl (35 mL). Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Subject the residue to basic silica gel column chromatography to afford ethyl 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylate.

Protocol B: Sterically Hindered Amide Coupling

Causality: The C2-carboxylic acid is severely sterically hindered by the adjacent C3-bromo group. Standard coupling agents (like EDC/NHS) will fail or produce low yields. A highly active uronium salt (HATU) must be used to form the highly reactive HOAt ester[5].

  • Saponification: Hydrolyze the ethyl ester using 3M NaOH in methanol at 70°C for 6 hours to yield 3-bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

  • Activation: Dissolve the carboxylic acid (0.5 mmol) in dry DMF (1.5 mL). Add N,N-diisopropylethylamine (DIPEA, 1.5 mmol) and HATU (0.6 mmol) under argon. Stir at room temperature for 30 minutes. Causality: The 30-minute pre-activation is critical to ensure complete conversion to the HOAt active ester before the amine is introduced.

  • Coupling: Add the target amine (e.g., 3-(trifluoromethyl)aniline, 1.0 mmol). Stir at 40°C for 16 hours.

  • Validation: Verify the product via HRMS (ESI) and 13C NMR. The downfield shift of the amide carbonyl carbon (~164.1 ppm) confirms successful coupling.

Protocol C: Biochemical Validation (AlphaScreen Assay)

To validate target engagement (e.g., USP28 or Kinase inhibition), an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is recommended due to its high sensitivity and lack of wash steps.

  • Incubate the purified recombinant target protein with the synthesized thienopyridine derivative in a 1536-well plate.

  • Add biotinylated substrate and donor/acceptor beads.

  • Causality: If the thienopyridine derivative successfully occupies the active site, it competitively displaces the substrate. This prevents the donor and acceptor beads from coming into proximity, resulting in a quantifiable decrease in the luminescent signal at 680 nm.

References

  • The Royal Society of Chemistry. "SUPPORTING INFORMATION - 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid derivatives." RSC.org.
  • Journal of Medicinal Chemistry. "Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies." ACS Publications.
  • Taylor & Francis. "Molecular modelling insights into a physiologically favourable approach to eicosanoid biosynthesis inhibition through novel thieno[2,3-b]pyridine derivatives." Tandfonline.com.
  • National Institutes of Health (NIH). "Targeting a Highly-Conserved Domain in Bacterial Histidine Kinases to Generate Inhibitors with Broad Spectrum Activity." NIH.gov.
  • bioRxiv. "USP28 deletion and small molecule inhibition destabilises c-Myc and elicits regression of squamous cell lung carcinoma." bioRxiv.org.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for the safe handling of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid. It is designed to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

Disclaimer

At the time of writing, a specific Safety Data Sheet (SDS) for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid was not publicly available. The following guidance is a synthesis of information from structurally related compounds, including halogenated pyridines, thienopyridines, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment for your specific experimental conditions.

Hazard Assessment: A Structural Analysis

To establish a robust safety protocol, we must infer the potential hazards of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid by dissecting its structural components:

  • Thieno[2,3-b]pyridine Core: This heterocyclic aromatic system is a key feature in several pharmaceutical agents.[1][2] While the core itself has a degree of stability, the presence of nitrogen and sulfur heteroatoms can influence its reactivity and toxicological profile. Pyridine and its derivatives are known to be toxic, flammable, and can cause local irritation to the skin and eyes.[3][4] Absorption through the skin can lead to systemic effects similar to inhalation.[3]

  • Carboxylic Acid Group: The carboxylic acid moiety imparts acidic properties to the molecule. Carboxylic acids can be corrosive and may cause severe skin burns and eye damage.[5][6] They should be stored away from bases to prevent vigorous reactions.[5]

  • Bromo- Substituent: The presence of a bromine atom classifies this compound as a halogenated organic. Brominated compounds should be handled with care, as some have been shown to have cytotoxic and mutagenic properties.[7] Disposal of halogenated waste requires special procedures.[8] Safety data for similar compounds like 5-Bromo-3-methylpyridine-2-carboxylic acid and 3,6-Dibromo-2-methylpyridine indicate they can be skin and eye irritants and may cause respiratory irritation.[9][10][11]

Given these structural features, it is prudent to treat 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid as a substance that is potentially toxic, corrosive, and a skin, eye, and respiratory irritant.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.Required to protect against splashes and potential dust generation.[6][12] A face shield should always be worn over goggles when handling larger quantities or when there is a significant risk of splashing.
Skin and Body Protection Nitrile rubber gloves, a chemical-resistant lab coat, and closed-toe shoes.Nitrile gloves offer good resistance to a range of chemicals, including pyridine derivatives.[4] Inspect gloves for any signs of degradation before use and change them frequently. A lab coat will protect against incidental skin contact.[13]
Respiratory Protection Use in a certified chemical fume hood.All handling of this compound, especially in its solid form, should be conducted within a fume hood to prevent the inhalation of dust or vapors.[4][14] This is the most critical engineering control to minimize respiratory exposure.

Operational and Disposal Plans

Safe Handling Workflow

The following workflow provides a step-by-step guide for the safe handling of 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Risk Assessment prep2 Verify Fume Hood Certification prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Perform Experimentation handle1->handle2 clean1 Decontaminate Glassware handle2->clean1 Experiment complete clean2 Segregate Halogenated Waste clean1->clean2 clean3 Dispose of PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid.

Step-by-Step Protocol:

  • Preparation:

    • Always conduct a thorough risk assessment before beginning any new procedure.

    • Ensure the chemical fume hood has been recently certified and is functioning correctly.

    • Don all required PPE as outlined in the table above.[13]

  • Handling:

    • Weighing of the solid should be done within the fume hood to minimize inhalation risk.

    • Keep the container tightly closed when not in use.[15]

    • Avoid all personal contact, including inhalation and skin/eye contact.[3]

  • Storage:

    • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases.[4][5]

    • Given that carboxylic acids can be corrosive to metal, avoid storing them in metal cabinets.[5]

    • The storage area should be clearly labeled.

Spill and Emergency Procedures
  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[13] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.

  • Spill:

    • Evacuate the immediate area and ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material.

    • Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal as halogenated organic waste.[8]

    • Clean the spill area thoroughly.

Disposal Plan

All waste containing 3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid must be treated as hazardous.

  • Solid Waste: Collect in a clearly labeled, sealed container for halogenated organic waste.

  • Liquid Waste (Solutions): Collect in a designated, sealed, and labeled container for halogenated organic waste.[8][16]

  • Contaminated Materials: Any items such as gloves, weighing paper, or absorbent materials that have come into contact with the compound should also be disposed of as halogenated waste.

Do not dispose of this chemical down the drain. All waste disposal must be carried out in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[17]

Conclusion

References

  • Vertex AI Search. (n.d.). PYRIDINE. Retrieved March 23, 2026.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Carboxylic Acid. Retrieved March 23, 2026, from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved March 23, 2026, from [Link]

  • U.S. Environmental Protection Agency. (1983, December).
  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • BenchChem. (2025). Personal protective equipment for handling Capraminopropionic acid. Retrieved March 23, 2026.
  • Knightzhao. (2026, March 17). Pyridine: Properties, Uses, and Safety Guidelines You Must Know. Retrieved March 23, 2026.
  • BenchChem. (2025). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid. Retrieved March 23, 2026.
  • Kishida Chemical Co., Ltd. (2023, February 1).
  • Uniform Manufacturer. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?. Retrieved March 23, 2026, from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved March 23, 2026, from [Link]

  • UK Science Technician Community. (2022, July 18). Chemical disposal. Retrieved March 23, 2026.
  • Chemtalk. (2008, October 22). Bromine water - disposal. Retrieved March 23, 2026.
  • Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved March 23, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Krake, M., & Baumann, M. (n.d.). Thienopyridines as prodrug antiplatelets agents. Download Scientific Diagram. Retrieved March 23, 2026.
  • Fisher Scientific. (2024, March 2).
  • Fisher Scientific. (2025, December 26).
  • Taylor & Francis. (2007, January 24). The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. Retrieved March 23, 2026.
  • TCI Chemicals. (2025, October 29).
  • Echemi.com. (n.d.).
  • PubMed. (n.d.). Novel halogenated dihydropyridine derivatives with high vascular selectivity. Retrieved March 23, 2026.
  • PubMed. (n.d.). Comparison of human cytochrome P450 inhibition by the thienopyridines prasugrel, clopidogrel, and ticlopidine. Retrieved March 23, 2026.
  • PubMed. (2009). [Thienopyridines in the treatment and prevention of cardiovascular diseases. III. therapeutic application of clopidogrel as monotherapy (without acetylsalicylic acid)]. Kardiologiia, 49(12), 63-7. Retrieved March 23, 2026.
  • PubMed. (2011, October 15). Optimizing of Thienopyridine Therapy by Multiple Electrode Platelet Aggregometry in Clopidogrel Low Responders Undergoing PCI. Retrieved March 23, 2026.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.